Product packaging for Vinclozolin M2(Cat. No.:CAS No. 83792-61-4)

Vinclozolin M2

Numéro de catalogue: B033286
Numéro CAS: 83792-61-4
Poids moléculaire: 260.11 g/mol
Clé InChI: FBYYIBNYONAZCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vinclozolin M2 is a primary hydrolytic metabolite of the fungicide vinclozolin, recognized for its critical role in environmental and molecular endocrine disruption research. This compound is a potent anti-androgen, exerting its effects by competitively inhibiting the binding of natural androgens like dihydrotestosterone (DHT) to the androgen receptor (AR). Its high-affinity interaction with the AR, coupled with a low dissociation rate, leads to effective receptor antagonism, disrupting normal androgen-mediated transcriptional activity and gene expression. Researchers utilize this compound extensively to model and study the mechanisms of endocrine disruption, particularly in the context of understanding the impacts of environmental contaminants on reproductive biology, developmental programming, and epigenetic transgenerational inheritance of disease. Its application is vital in toxicological screenings, mechanistic studies on receptor-ligand dynamics, and investigations into the developmental origins of health and disease (DOHaD), providing invaluable insights for toxicology, pharmacology, and molecular biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11Cl2NO2 B033286 Vinclozolin M2 CAS No. 83792-61-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(3,5-dichlorophenyl)-2-hydroxy-2-methylbut-3-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c1-3-11(2,16)10(15)14-9-5-7(12)4-8(13)6-9/h3-6,16H,1H2,2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYYIBNYONAZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9039789
Record name N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9039789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83792-61-4
Record name N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83792-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083792614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9039789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-DICHLORO-2-HYDROXY-2-METHYLBUT-3-ENANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Y06GAX2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vinclozolin M2: A Technical Guide to its Antiandrogenic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinclozolin (B1683831), a dicarboximide fungicide, is recognized as an endocrine disruptor primarily due to the antiandrogenic activity of its metabolites. This technical guide provides an in-depth examination of the mechanism of action of its major active metabolite, 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide, commonly known as M2. Vinclozolin itself exhibits weak affinity for the androgen receptor (AR), but M2 is a potent competitive antagonist.[1][2] This document details the molecular interactions of M2 with the AR, the downstream effects on gene expression, and the resultant physiological consequences. Furthermore, it presents a compilation of quantitative data on its binding affinity and provides detailed protocols for key experimental assays used to characterize its activity.

Core Mechanism of Action: Androgen Receptor Antagonism

The primary mechanism by which Vinclozolin M2 exerts its antiandrogenic effects is through competitive antagonism of the androgen receptor (AR).[1][3] Unlike endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which bind to and activate the AR to initiate downstream signaling, M2 binds to the receptor without initiating the proper conformational changes required for full receptor activation. This competitive binding of M2 to the AR prevents androgens from binding and subsequently inhibits the normal cascade of androgen-dependent gene transcription.[4][5]

Molecular Interaction with the Androgen Receptor

Vinclozolin is metabolized into two primary active metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2.[1][6] Both metabolites act as AR antagonists, with M2 being significantly more potent.[1][6] Studies have shown that M2 is approximately 50-fold more potent as an inhibitor than M1 and only about two-fold less potent than the well-known antiandrogen, hydroxyflutamide (B1664084).[6][7] This potent antagonism is a result of its ability to effectively compete with natural androgens for the ligand-binding domain of the AR.[1]

Effects on Androgen Receptor-Dependent Signaling

The binding of an agonist, like DHT, to the AR induces a conformational change that promotes the dissociation of heat shock proteins, receptor dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) on the DNA. This sequence of events leads to the recruitment of co-activators and the initiation of transcription of androgen-dependent genes.

In contrast, when M2 binds to the AR, it inhibits this process. Specifically, in the presence of androgens, M2 has been shown to inhibit the binding of the androgen-induced AR to AREs.[6] This blockade of AR-DNA binding is a critical step in its antagonistic action.[4] Consequently, the expression of androgen-regulated genes is altered. For example, in vivo studies have demonstrated that exposure to vinclozolin leads to the induction of testosterone-repressed prostatic messages (e.g., TRPM-2) and the repression of testosterone-induced prostatic messages (e.g., prostatein subunit C3).[8]

Interestingly, in the absence of androgens and at high concentrations (around 10 µM), M2 has been observed to promote AR binding to AREs and induce a partial agonist response.[6][9] This suggests a complex interaction with the AR that can be influenced by the presence or absence of endogenous androgens and the concentration of M2 itself.

The signaling pathway of androgen receptor antagonism by this compound is depicted in the following diagram:

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds M2 This compound M2->AR_HSP Competitively Binds AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_Androgen AR-Androgen Complex AR_Dimer_Androgen Activated AR Dimer AR_Androgen->AR_Dimer_Androgen Dimerization & Nuclear Translocation AR_M2 AR-M2 Complex Blocked_Transcription Inhibition of Gene Transcription AR_M2->Blocked_Transcription Prevents ARE Binding ARE Androgen Response Element (ARE) AR_Dimer_Androgen->ARE Binds Gene_Transcription Androgen-Dependent Gene Transcription ARE->Gene_Transcription Initiates AR_HSPAndrogen AR_HSPAndrogen AR_HSPAndrogen->AR_Androgen HSP Dissociation AR_HSPM2 AR_HSPM2 AR_HSPM2->AR_M2 HSP Dissociation

Caption: Competitive binding of this compound to the Androgen Receptor.

Interaction with Other Steroid Receptors

While the primary mechanism of M2 is AR antagonism, it has also been shown to interact with other steroid receptors. Studies have indicated that M2 can act as an antagonist for the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), with the highest antagonist activity observed for the MR.[9][10] Additionally, Vinclozolin and its metabolites, including M2, have demonstrated agonist activity for both estrogen receptors (ERα and ERβ).[9][10] These interactions with other steroid hormone receptors suggest that the endocrine-disrupting effects of this compound may be more complex than AR antagonism alone.

Quantitative Data

The following table summarizes the quantitative data available for the interaction of Vinclozolin and its metabolites with the androgen receptor.

CompoundParameterValueSpeciesReference
Vinclozolin Ki> 700 µMRat[1]
Metabolite M1 Ki92 µMRat[1]
Metabolite M2 Ki9.7 µMRat[1]
Metabolite M2 Relative Potency~50x more potent than M1Human[6][7]
Metabolite M2 Relative Potency~2x less potent than hydroxyflutamideHuman[6][7]

Experimental Protocols

The characterization of this compound as an AR antagonist has been established through several key experimental assays. Detailed methodologies for these experiments are outlined below.

Competitive Androgen Receptor Binding Assay

This assay is used to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Objective: To quantify the binding affinity (Ki) of this compound to the androgen receptor.

Workflow Diagram:

Competitive AR Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - AR Preparation (e.g., rat prostate cytosol) - Radiolabeled Androgen (e.g., [3H]-R1881) - Test Compound (this compound) - Buffers Start->Prepare_Reagents Incubation Incubate AR, Radiolabeled Androgen, and varying concentrations of this compound Prepare_Reagents->Incubation Separation Separate Receptor-Bound and Unbound Ligand (e.g., hydroxylapatite) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Analyze Data: - Plot competition curve - Determine IC50 - Calculate Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive androgen receptor binding assay.

Detailed Methodology:

  • Preparation of Androgen Receptor: The androgen receptor can be obtained from rat ventral prostate cytosol or from recombinant expression systems. For rat prostate cytosol, tissue is homogenized in a buffer containing protease inhibitors.

  • Binding Reaction: A constant concentration of radiolabeled androgen (e.g., [3H]-R1881) is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound (this compound). A parallel incubation is performed with a large excess of unlabeled androgen to determine non-specific binding.

  • Incubation: The reaction mixtures are typically incubated at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: At the end of the incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods such as hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to induce or inhibit the transcriptional activity of the AR.

Objective: To determine if this compound acts as an agonist or antagonist of AR-mediated gene transcription.

Workflow Diagram:

AR Transactivation Assay Workflow Start Start Cell_Culture Culture mammalian cells (e.g., HEK293, PC-3) Start->Cell_Culture Transfection Co-transfect cells with: - AR expression vector - Luciferase reporter plasmid with AREs Cell_Culture->Transfection Treatment Treat cells with: - Androgen (agonist control) - Androgen + this compound (antagonist test) - this compound alone (agonist test) Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Cell_Lysis Lyse cells to release cellular contents Incubation->Cell_Lysis Luciferase_Assay Add luciferase substrate and measure luminescence Cell_Lysis->Luciferase_Assay Data_Analysis Analyze luminescence data to determine agonist or antagonist activity Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an androgen receptor transactivation assay.

Detailed Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., PC-3, CV-1, HEK293) is cultured. The cells are then transiently co-transfected with two plasmids: an expression vector for the human AR and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple androgen response elements (AREs).

  • Compound Treatment: After transfection, the cells are treated with the test compound (this compound) alone to assess for agonist activity, or in combination with a known AR agonist (e.g., DHT) to assess for antagonist activity. Appropriate vehicle and agonist controls are included.

  • Incubation: The treated cells are incubated for a period of 24 to 48 hours to allow for gene transcription and protein expression.

  • Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

  • Data Analysis: The luminescence readings are normalized to a control (e.g., co-transfected β-galactosidase or total protein concentration). A decrease in androgen-induced luminescence in the presence of this compound indicates antagonist activity.

Analysis of Androgen-Dependent Gene Expression (Northern Blot)

This technique is used to measure the levels of specific mRNA transcripts in a sample, providing direct evidence of changes in gene expression.

Objective: To confirm in vivo that this compound alters the expression of known androgen-regulated genes.

Workflow Diagram:

Northern Blot Workflow Start Start Animal_Treatment Treat animals (e.g., castrated rats with testosterone replacement) with this compound Start->Animal_Treatment Tissue_Harvest Harvest androgen-sensitive tissue (e.g., prostate) Animal_Treatment->Tissue_Harvest RNA_Extraction Extract total RNA from tissue Tissue_Harvest->RNA_Extraction Gel_Electrophoresis Separate RNA by size using denaturing agarose (B213101) gel electrophoresis RNA_Extraction->Gel_Electrophoresis Blotting Transfer RNA from gel to a solid support membrane (e.g., nylon) Gel_Electrophoresis->Blotting Hybridization Hybridize the membrane with a labeled probe specific for the gene of interest Blotting->Hybridization Washing Wash to remove non-specifically bound probe Hybridization->Washing Detection Detect the probe signal (e.g., autoradiography) Washing->Detection Analysis Analyze the band intensity to quantify mRNA levels Detection->Analysis End End Analysis->End

Caption: Workflow for Northern blot analysis of gene expression.

Detailed Methodology:

  • Animal Model and Treatment: An in vivo model is established, for example, using castrated male rats with testosterone replacement to provide a constant level of androgen stimulation. These animals are then treated with Vinclozolin, its metabolites, or a vehicle control.

  • RNA Isolation: After the treatment period, androgen-sensitive tissues, such as the ventral prostate, are harvested, and total RNA is extracted.

  • Gel Electrophoresis: The RNA samples are separated by size on a denaturing agarose gel containing formaldehyde.

  • Blotting: The separated RNA is transferred from the gel to a solid support membrane, such as a nylon or nitrocellulose membrane, via capillary action or electroblotting.

  • Hybridization: The membrane is incubated with a labeled probe (radioactive or chemiluminescent) that is complementary to the mRNA sequence of the target gene (e.g., TRPM-2 or C3).

  • Washing and Detection: The membrane is washed to remove any unbound probe, and the signal from the hybridized probe is detected, typically by exposing the membrane to X-ray film (for radioactive probes) or using a digital imaging system (for chemiluminescent probes).

  • Data Analysis: The intensity of the bands on the resulting blot is quantified to determine the relative abundance of the target mRNA in each sample.

Conclusion

The mechanism of action of this compound is well-characterized as a potent competitive antagonist of the androgen receptor. Its ability to outcompete endogenous androgens for AR binding leads to the inhibition of androgen-dependent gene transcription, which is the molecular basis for its endocrine-disrupting and antiandrogenic effects observed in vivo. While M2 also interacts with other steroid receptors, its primary and most potent activity is at the androgen receptor. The experimental protocols detailed herein provide a robust framework for the continued investigation of M2 and other potential endocrine-disrupting compounds. This comprehensive understanding of the molecular mechanisms of this compound is crucial for risk assessment and the development of strategies to mitigate its impact on human and environmental health.

References

Vinclozolin M2 and its Binding Affinity for the Androgen Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Vinclozolin M2, a primary metabolite of the fungicide Vinclozolin, for the androgen receptor (AR). Vinclozolin and its metabolites are recognized as endocrine disruptors with antiandrogenic properties. Understanding the interaction of these compounds with the AR is crucial for assessing their toxicological impact and for the development of novel therapeutic agents. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biological and experimental pathways.

Core Data Summary: Androgen Receptor Binding Affinity

The binding affinity of Vinclozolin and its primary metabolites, M1 and M2, for the androgen receptor has been quantified in several key studies. The data clearly indicates that the metabolites, particularly M2, are significantly more potent antagonists of the androgen receptor than the parent compound.

CompoundKi (µM)Relative Potency Notes
Vinclozolin > 700[1]Weak competitor for androgen receptor binding.
Metabolite M1 92[1]
Metabolite M2 9.7[1]An effective antagonist of androgen receptor binding.[1] M2 is approximately 50-fold more potent as an inhibitor than M1 and only 2-fold less potent than the well-characterized antiandrogen, hydroxyflutamide.[2]

Androgen Receptor Signaling Pathway and Antagonism by this compound

The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and maintenance of male reproductive tissues and other physiological processes. The classical signaling pathway is initiated by the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound acts as a competitive antagonist in this pathway. It competes with endogenous androgens for binding to the ligand-binding domain of the androgen receptor. By occupying this site, M2 prevents the conformational changes necessary for receptor activation, nuclear translocation, and subsequent gene transcription, thus inhibiting the androgenic response.

Figure 1: Androgen Receptor Signaling Pathway and M2 Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive Binds M2 This compound M2->AR_inactive Competitively Binds AR_active Active AR Dimer AR_inactive->AR_active Dimerization & Nuclear Translocation M2_bound_AR M2-Bound AR (Inactive) ARE Androgen Response Element (ARE) on DNA AR_active->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates M2_bound_AR->AR_active Inhibits

Caption: Androgen Receptor Signaling and this compound Inhibition.

Experimental Protocols: Androgen Receptor Competitive Binding Assay

The determination of the binding affinity of this compound for the androgen receptor is typically performed using a competitive radioligand binding assay. While the specific details from the foundational papers by Kelce et al. (1994) and Wong et al. (1995) are not fully available, a generalized protocol based on established methodologies is provided below. These assays are designed to measure the ability of a test compound to compete with a high-affinity radiolabeled androgen for binding to the androgen receptor.

Materials
  • Receptor Source: Cytosol prepared from the ventral prostate of castrated male rats.

  • Radioligand: [³H]R1881 (Methyltrienolone), a high-affinity synthetic androgen.

  • Competitors: Unlabeled R1881 (for determining non-specific binding), this compound, and other test compounds.

  • Buffers: Tris-EDTA-DTT-Glycerol (TEDG) buffer.

  • Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

  • Scintillation Cocktail: For quantifying radioactivity.

  • Instrumentation: Scintillation counter, refrigerated centrifuge.

Generalized Procedure
  • Preparation of Prostate Cytosol:

    • Male rats are castrated to upregulate the expression of androgen receptors.

    • After a specified period (e.g., 18-24 hours), the ventral prostates are excised, minced, and homogenized in ice-cold TEDG buffer.

    • The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and membranes, yielding the cytosolic fraction containing the androgen receptors.

  • Competitive Binding Assay:

    • A constant concentration of [³H]R1881 and the prepared prostate cytosol are incubated with varying concentrations of the unlabeled competitor (e.g., this compound).

    • Control tubes include:

      • Total Binding: [³H]R1881 and cytosol only.

      • Non-specific Binding: [³H]R1881, cytosol, and a saturating concentration of unlabeled R1881.

    • The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., overnight at 4°C).

  • Separation of Bound and Free Radioligand:

    • An ice-cold slurry of hydroxylapatite is added to each tube to adsorb the receptor-ligand complexes.

    • The tubes are incubated for a short period and then centrifuged to pellet the HAP with the bound radioligand.

    • The supernatant containing the unbound radioligand is aspirated.

    • Alternatively, dextran-coated charcoal can be used to adsorb the free radioligand, followed by centrifugation to pellet the charcoal.

  • Quantification and Data Analysis:

    • The pellets (containing the bound radioligand) are washed and then resuspended in scintillation cocktail.

    • The radioactivity is measured using a liquid scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

    • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

Figure 2: Workflow for a Competitive Androgen Receptor Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (e.g., Rat Prostate Cytosol) Incubation Incubate Receptor, Radioligand, and varying concentrations of Test Compound Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand (e.g., [³H]R1881) Ligand_Prep->Incubation Competitor_Prep Prepare Test Compound (e.g., this compound) Competitor_Prep->Incubation Separation Separate Bound from Free Radioligand (e.g., using HAP) Incubation->Separation Quantification Quantify Radioactivity of Bound Ligand Separation->Quantification Calculation Calculate IC50 and Ki values Quantification->Calculation

Caption: Generalized Experimental Workflow for AR Binding Assay.

Logical Relationship: Vinclozolin Metabolism and Antiandrogenic Activity

The antiandrogenic activity of Vinclozolin is primarily mediated by its metabolites. The parent compound, Vinclozolin, undergoes metabolic transformation to produce M1 and M2. These metabolites, particularly M2, are the active agents that bind to the androgen receptor and elicit an antiandrogenic effect.

Figure 3: Logical Flow from Vinclozolin to Antiandrogenic Effect Vinclozolin Vinclozolin (Parent Compound) Metabolism Metabolic Transformation Vinclozolin->Metabolism M1 Metabolite M1 Metabolism->M1 M2 Metabolite M2 Metabolism->M2 AR_Binding Androgen Receptor Binding M1->AR_Binding M2->AR_Binding Antiandrogenic_Effect Antiandrogenic Effect AR_Binding->Antiandrogenic_Effect

Caption: Vinclozolin Metabolism to Active Antiandrogenic Compounds.

This guide provides a foundational understanding of the interaction between this compound and the androgen receptor. The presented data and methodologies are essential for researchers in toxicology, endocrinology, and drug development for evaluating the risks associated with endocrine-disrupting chemicals and for the design of novel AR modulators.

References

The Degradation Pathway of Vinclozolin to its M2 Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of the fungicide vinclozolin (B1683831), with a specific focus on its transformation to the M2 metabolite, 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide. Vinclozolin and its metabolites, particularly M1 and M2, are recognized as endocrine disruptors due to their anti-androgenic activity.[1][2][3] Understanding the degradation and metabolic fate of vinclozolin is crucial for assessing its environmental impact and toxicological risk. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the degradation pathways.

Quantitative Data on Vinclozolin Degradation

The degradation of vinclozolin can occur through both abiotic and biotic processes, including hydrolysis and microbial metabolism. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Metabolism of Vinclozolin in Liver Microsomes

SpeciesMetabolite(s)KM app (μM)Vmax app (nmol/min/mg protein)CLint (mL/min/g protein)Reference
RatM4/M5 (co-eluted)53.70.81215.1[4][5]
Rat[M7]135.40.6694.9[4][5]
HumanM4/DTMBA (M5)24.2 ± 5.60.280 ± 0.01511.5[3]
HumanM7116.0 ± 52.60.180 ± 0.0601.5[3]

Note: DTMBA (3',5'-dichloro-2,3,4-trihydroxy-2-methylbutyranilide) is the stable form of M5.

Table 2: Microbial Degradation of Vinclozolin

MicroorganismInitial Vinclozolin Concentration (µg/mL)Degradation Ratio (%)Incubation TimeReference
Rhodococcus sp. T1-120090Not Specified[6][7]

Vinclozolin Degradation Pathways

Vinclozolin undergoes degradation through several pathways, primarily initiated by the hydrolysis of the oxazolidine (B1195125) ring. This leads to the formation of its main metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).[4][5][8][9] Both M1 and M2 are considered the primary active metabolites responsible for the anti-androgenic effects of vinclozolin.[1][2][3]

Further metabolism of these initial products can occur. For instance, M2 can be dihydroxylated to form M5 (3',5'-dichloro-2,3,4-trihydroxy-2-methylbutyranilide).[4][5][9] Vinclozolin itself can also be metabolized to M4 ([3-(3,5-dichlorophenyl)-5-methyl-5-(1,2-dihydroxyethyl)-1,3-oxazolidine-2,4-dione]), which is then converted to M5.[4][5] Another metabolite, M7, has also been identified.[3][4][5] Ultimately, a common degradation product is 3,5-dichloroaniline (B42879).[6][7]

Vinclozolin_Degradation_Pathway Vinclozolin Vinclozolin M1 M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy] -2-methyl-3-butenoic acid) Vinclozolin->M1 Hydrolysis M2 M2 (3',5'-dichloro-2-hydroxy -2-methylbut-3-enanilide) Vinclozolin->M2 Hydrolysis M4 M4 ([3-(3,5-dichlorophenyl)-5-methyl-5- (1,2-dihydroxyethyl)-1,3-oxazolidine-2,4-dione]) Vinclozolin->M4 Metabolism M7 M7 Vinclozolin->M7 Metabolism DCA 3,5-dichloroaniline M1->DCA M5 M5 (DTMBA) (3',5'-dichloro-2,3,4-trihydroxy -2-methylbutyranilide) M2->M5 Dihydroxylation M2->DCA M4->M5 Experimental_Workflow_Microsomes cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Mix Prepare reaction mixture: - Rat liver microsomes - Phosphate buffer Add_Vinc Add Vinclozolin Prep_Mix->Add_Vinc Pre_Incubate Pre-incubate at 37°C Add_Vinc->Pre_Incubate Add_NADPH Initiate reaction with NADPH Pre_Incubate->Add_NADPH Incubate Incubate at 37°C with shaking Add_NADPH->Incubate Terminate Terminate with Acetonitrile Incubate->Terminate Centrifuge Centrifuge to precipitate protein Terminate->Centrifuge Analyze Analyze supernatant by HPLC-DAD-MSD Centrifuge->Analyze

References

Foundational Research on Vinclozolin M2 Endocrine Disruption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinclozolin (B1683831), a dicarboximide fungicide, undergoes metabolic transformation into several active metabolites, with 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2) being a primary contributor to its endocrine-disrupting effects. This technical guide provides a comprehensive overview of the foundational research on Vinclozolin M2, focusing on its potent antiandrogenic activity. We delve into the molecular mechanisms, summarize key quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols for the core assays used to characterize its endocrine-disrupting properties. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the scientific evidence.

Introduction

Vinclozolin and its metabolites have been identified as significant endocrine-disrupting chemicals (EDCs) that can interfere with the normal functioning of the hormonal system.[1][2] The primary mechanism of toxicity for Vinclozolin is mediated through its metabolites, M1 and M2, which act as androgen receptor (AR) antagonists.[1][3] This guide specifically focuses on the M2 metabolite, which is a more potent inhibitor of the androgen receptor than the M1 metabolite.[4][5] Understanding the foundational research on this compound is crucial for assessing its potential risks to human and wildlife health and for the development of screening assays for other potential EDCs.

Molecular Mechanism of Action

The principal mechanism by which this compound exerts its endocrine-disrupting effects is through competitive antagonism of the androgen receptor.[3][6] Normally, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins, nuclear translocation of the AR, dimerization, and binding to androgen response elements (AREs) on the DNA. This sequence of events ultimately modulates the transcription of androgen-dependent genes.

This compound disrupts this pathway primarily by:

  • Competitive Binding: M2 competes with endogenous androgens for binding to the ligand-binding domain of the AR.[1][6]

  • Inhibition of Androgen-Induced Transactivation: Although M2 binds to the AR, it does not induce the appropriate conformational change required for full receptor activation. This leads to the inhibition of androgen-induced transcriptional activity.[4][5]

  • Nuclear Translocation: Interestingly, both M1 and M2 have been shown to target the AR to the nucleus in a dose-dependent manner.[4][5]

  • Inhibition of AR Binding to ARE: In the presence of DHT, M2 inhibits the binding of the AR to androgen response element DNA.[4][5]

  • Partial Agonist Activity: In the absence of a competing natural ligand and at high concentrations (e.g., 10 µM), M2 can act as a partial agonist, promoting AR binding to ARE DNA and activating transcription.[4][5] This agonist activity is more pronounced in cells with a mutated AR, such as LNCaP human prostate cancer cells.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound's interaction with steroid hormone receptors.

Table 1: Androgen Receptor Binding Affinity and Inhibitory Concentrations

CompoundBinding Affinity (Ki)IC50NotesReference(s)
Vinclozolin> 700 µM-Weak competitor for AR binding.[6]
Vinclozolin M192 µM-Effective antagonist of AR binding.[6]
This compound 9.7 µM ~0.1 µM (in vitro transactivation assay) Potent antagonist of AR binding; approximately 50-fold more potent than M1. [6][7]
Hydroxyflutamide (B1664084)--M2 is only 2-fold less potent as an inhibitor than hydroxyflutamide.[4][5]

Table 2: Effects of this compound on Androgen-Induced Transcriptional Activation

ConditionM2 ConcentrationEffectReference(s)
In the presence of 50 nM DHT0.2 - 10 µMInhibits androgen-induced AR binding to ARE DNA.[4][5]
In the absence of DHT10 µMPromotes AR binding to ARE DNA and activates transcription (partial agonist).[4][5]

Table 3: Interaction of Vinclozolin Metabolites with Other Steroid Receptors

CompoundReceptorActivityBinding Affinity (Ki)Reference(s)
Vinclozolin M1Progesterone (B1679170) Receptor (PR)Antagonist400 µM[8]
Estrogen Receptor (ER)No binding-[8]
This compound Progesterone Receptor (PR) Antagonist 60 µM [8]
Glucocorticoid Receptor (GR) Antagonist -[9]
Mineralocorticoid Receptor (MR) Antagonist -[9]
Estrogen Receptor (ERα and ERβ) Agonist (lower affinity for ERβ) -[9]
Estrogen Receptor (ER)No binding-[8]

Note: There is a discrepancy in the literature regarding M2's interaction with the Estrogen Receptor. One study reports agonist activity[9], while another reports no binding[8]. This may be due to differences in the experimental systems used.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the endocrine-disrupting effects of this compound.

Competitive Ligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

  • Materials:

    • Rat ventral prostate cytosol (source of androgen receptors)

    • Radiolabeled androgen (e.g., [³H]R1881)

    • Test compound (this compound)

    • Incubation buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, pH 7.4)

    • Dextran-coated charcoal (DCC) to separate bound from unbound ligand

    • Scintillation counter

  • Protocol:

    • Prepare rat ventral prostate cytosol containing the androgen receptor.

    • In a series of tubes, add a constant amount of cytosol and a constant concentration of [³H]R1881.

    • Add increasing concentrations of the competitor, this compound (or unlabeled R1881 for the standard curve).

    • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

    • Add DCC to the tubes to adsorb the unbound [³H]R1881.

    • Centrifuge the tubes to pellet the charcoal.

    • Measure the radioactivity in the supernatant (containing the bound [³H]R1881) using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of [³H]R1881 (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to induce or inhibit the transcriptional activity of the androgen receptor.

  • Materials:

    • A suitable mammalian cell line that does not endogenously express AR (e.g., Chinese Hamster Ovary (CHO) cells or CV1 cells).[10][11]

    • An expression vector containing the human androgen receptor (hAR) cDNA.[10]

    • A reporter plasmid containing a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase (CAT)) driven by an androgen-responsive promoter, such as the mouse mammary tumor virus (MMTV) promoter.[4][5][11]

    • A transfection reagent.

    • Cell culture medium and supplements.

    • Test compound (this compound) and a known androgen (e.g., DHT or R1881).

    • Luciferase or CAT assay reagents.

    • Luminometer or appropriate instrument for measuring reporter gene activity.

  • Protocol:

    • Co-transfect the cells with the hAR expression vector and the MMTV-reporter plasmid.

    • Plate the transfected cells and allow them to recover.

    • To test for antagonist activity, treat the cells with a constant concentration of an androgen (e.g., 50 nM DHT) and increasing concentrations of this compound.[4][5]

    • To test for agonist activity, treat the cells with increasing concentrations of this compound in the absence of any other androgen.[4][5]

    • Incubate the cells for a specified period (e.g., 24 hours).

    • Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

    • The results are typically expressed as a percentage of the maximal response induced by the androgen alone.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Androgen_Receptor_Signaling_Pathway_Disruption_by_Vinclozolin_M2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds M2 This compound M2->AR_HSP Competitively Binds AR_M2 AR-M2 Complex AR_HSP->AR_M2 Conformational Change & HSP Dissociation AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen Conformational Change & HSP Dissociation ARE Androgen Response Element (ARE) AR_M2->ARE Nuclear Translocation (Inhibits AR-Androgen binding to ARE) AR_Androgen_dimer AR Dimer AR_Androgen->AR_Androgen_dimer Nuclear Translocation & Dimerization AR_Androgen_dimer->ARE Binds Gene_Transcription Androgen-Dependent Gene Transcription ARE->Gene_Transcription Activates Blocked_Transcription Inhibited Gene Transcription ARE->Blocked_Transcription Inhibited by AR-M2

Caption: Disruption of the Androgen Receptor Signaling Pathway by this compound.

Competitive_Ligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis AR_Source Androgen Receptor Source (e.g., Rat Prostate Cytosol) Incubation Incubate AR, Radioligand, and Competitor to reach equilibrium AR_Source->Incubation Radioligand Radiolabeled Androgen ([³H]R1881) Radioligand->Incubation Competitor Competitor (this compound or unlabeled androgen) Competitor->Incubation Separation Add Dextran-Coated Charcoal to separate bound and unbound radioligand Incubation->Separation Centrifugation Centrifuge to pellet charcoal Separation->Centrifugation Measurement Measure Radioactivity in Supernatant Centrifugation->Measurement Analysis Calculate IC50 and Ki Measurement->Analysis Androgen_Receptor_Transactivation_Assay_Workflow cluster_transfection Cell Transfection cluster_treatment Treatment cluster_incubation_lysis Incubation & Lysis cluster_detection_analysis Detection & Analysis Cells Mammalian Cells (e.g., CHO) Plasmids Co-transfect with: - hAR Expression Vector - MMTV-Reporter Plasmid Cells->Plasmids Transfected_Cells Transfected Cells Plasmids->Transfected_Cells Antagonist_Assay Antagonist Assay: Androgen + increasing [this compound] Transfected_Cells->Antagonist_Assay Agonist_Assay Agonist Assay: Increasing [this compound] Transfected_Cells->Agonist_Assay Incubate Incubate for 24 hours Antagonist_Assay->Incubate Agonist_Assay->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Reporter Gene Activity (e.g., Luminescence) Lyse->Measure Analyze Analyze Data Measure->Analyze

References

Vinclozolin M2: A Comprehensive Technical Guide on its Role in Reproductive Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinclozolin (B1683831), a dicarboximide fungicide, is a significant environmental endocrine disruptor with profound effects on reproductive health. While vinclozolin itself exhibits weak anti-androgenic activity, its in vivo metabolites, particularly 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2), are potent antagonists of the androgen receptor (AR). This antagonism is the primary mechanism driving the reproductive toxicity observed in exposed animals. This technical guide provides an in-depth analysis of the role of vinclozolin M2 in reproductive toxicology, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and evaluating the risks associated with vinclozolin and its metabolites.

Mechanism of Action of this compound

The reproductive toxicity of vinclozolin is primarily mediated by its metabolites, M1 and M2, with M2 being the more potent of the two.[1][2][3] The core mechanism of M2's action is its competitive antagonism of the androgen receptor.

1.1. Androgen Receptor Antagonism:

Vinclozolin metabolites M1 and M2 competitively bind to the androgen receptor, inhibiting the binding of endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2][4] This prevents the receptor from undergoing the conformational changes necessary for its biological activity. Specifically, M2 is approximately 50 times more potent as an inhibitor than M1.[1][3] The binding affinity of M2 for the androgen receptor is significant, with a Ki value of 9.7 µM, compared to 92 µM for M1.[2] In the presence of DHT, M2 inhibits the binding of the androgen-AR complex to androgen response elements (AREs) on DNA, thereby blocking the transactivation of androgen-dependent genes.[1][3]

1.2. Partial Agonist Activity:

Interestingly, in the absence of natural androgens, high concentrations of M2 (around 10 µM) have been shown to promote the binding of the androgen receptor to AREs and activate transcription, indicating a partial agonist activity.[1][3] This dual antagonist/agonist role depends on the concentration of the metabolite and the presence of competing natural ligands.[1]

1.3. Interaction with Other Steroid Receptors:

Beyond the androgen receptor, M2 has been found to interact with other steroid hormone receptors. It acts as an antagonist for the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), with the highest antagonist activity observed for the MR.[5] In contrast, vinclozolin and its metabolites have been shown to act as agonists for both estrogen receptors (ERα and ERβ).[5]

1.4. Transgenerational Epigenetic Effects:

A critical aspect of vinclozolin's reproductive toxicity is its ability to induce transgenerational epigenetic changes.[6][7] Exposure to vinclozolin during embryonic gonadal sex determination can alter the DNA methylation patterns in the male germline.[6] These epigenetic modifications are heritable and can lead to reproductive abnormalities and an increased incidence of diseases such as prostate disease, kidney disease, and tumors in subsequent generations (F1-F4) that were not directly exposed to the compound.[6][7][8][9]

Quantitative Data on Reproductive Toxicology

The following tables summarize key quantitative data from various studies on the reproductive effects of vinclozolin and its metabolites.

Table 1: In Vitro Androgen Receptor Binding Affinity

CompoundKi (µM) for Androgen Receptor BindingReference
Vinclozolin> 700[2]
Metabolite M192[2]
Metabolite M29.7[2]

Table 2: In Vivo Effects of Perinatal Vinclozolin Exposure in Male Rats

Dose (mg/kg/day)Gestational/Postnatal Day of ExposureObserved EffectsReference
100GD 14 - PND 3Hypospadias, cleft phallus, ectopic testes, vaginal pouch, epididymal and testicular granulomas, atrophic seminal vesicles and prostate glands.[2]
3.125 - 100GD 14 - PND 3Reduced anogenital distance (AGD), increased incidence of areolas/nipples.[10][11]
6.25 - 100GD 14 - PND 3Reduced ventral prostate weight in one-year-old offspring.[10]
50 and 100GD 14 - PND 3Reproductive tract malformations, reduced ejaculated sperm numbers and fertility.[10]
200 and 400GD 14 - 19>92% of male offspring with genital malformations, 100% with retained nipples, reduced seminal vesicle and ventral prostate weight.[12]

Table 3: Transgenerational Effects of Vinclozolin Exposure in Rats

GenerationObserved Effects in MalesObserved Effects in FemalesReference
F1-F4Reduced spermatogenic capacity, altered DNA methylation in sperm, increased incidence of prostate disease, kidney disease, and tumors.-[6][7]
F1-F3-8.6% exhibited uterine hemorrhage and/or anemia late in pregnancy. 67% of F2 and F3 females had moderate to severe glomerular abnormalities. 6.5% developed various tumors.[8][13]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound's reproductive toxicology.

3.1. In Vivo Two-Generation Reproduction Toxicity Study

  • Objective: To assess the effects of vinclozolin on male and female reproductive performance and on the offspring over two generations.

  • Animal Model: Wistar rats.[14]

  • Administration: Vinclozolin administered through the diet at concentrations of 0, 40, 200, and 1000 ppm.[14]

  • Exposure Period: F0 generation is exposed for a pre-mating period, during mating, gestation, and lactation. F1 generation is exposed from weaning through maturity, mating, and production of the F2 generation.

  • Endpoints Measured:

    • Parental Animals (F0 and F1): Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, parturition, and litter observations. At termination, organ weights (pituitary, testes, epididymides, prostate, seminal vesicles), histopathology of reproductive organs, and blood hormone concentrations (LH, FSH, testosterone, DHT) are measured.[14]

    • Offspring (F1 and F2): Anogenital distance (AGD), nipple development, sexual maturation (vaginal opening and preputial separation), viability, body weight, and any gross abnormalities.[14]

  • Reference: [14]

3.2. Perinatal Exposure Study for Developmental Toxicity

  • Objective: To determine the effects of in utero and early postnatal exposure to vinclozolin on sexual differentiation and reproductive development in male offspring.

  • Animal Model: Long-Evans hooded rats.[11]

  • Administration: Vinclozolin administered by oral gavage to the dam. Doses ranged from 3.125 to 100 mg/kg/day.[10][11]

  • Exposure Period: Gestational day 14 through postnatal day 3, a critical period for male sexual differentiation.[10][11]

  • Endpoints Measured:

    • At Birth (PND 2): Anogenital distance (AGD).[11]

    • In Adulthood: Presence of permanent nipples, weight of androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani/bulbocavernosus muscle), fertility, and sperm counts.[10][11] Gross malformations of the reproductive tract are also assessed.

  • Reference: [10][11]

3.3. Transgenerational Epigenetics Study

  • Objective: To investigate whether in utero exposure to vinclozolin induces heritable epigenetic changes that lead to disease in subsequent generations.

  • Animal Model: Sprague-Dawley rats.[6]

  • Administration: Timed-pregnant F0 females are injected intraperitoneally with vinclozolin (100 mg/kg/day) or a vehicle control.[6]

  • Exposure Period: Embryonic days 8 to 14, coinciding with gonadal sex determination.[6]

  • Breeding and Generation Advancement: F1 offspring are bred to produce the F2 generation, F2 to produce F3, and so on, up to the F4 generation, without any further exposure to vinclozolin. Sibling breeding is avoided.[6]

  • Endpoints Measured:

    • Reproductive Phenotypes: Spermatogenic capacity (sperm count and motility) in males of each generation.[6]

    • Adult Onset Disease: Incidence of tumors, kidney disease, and prostate abnormalities in aging animals of each generation.[6][8]

    • Epigenetic Analysis: DNA methylation patterns in sperm from males of each generation are analyzed to identify differentially methylated regions.[7]

  • Reference: [6][7]

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathway of this compound as an Androgen Receptor Antagonist

Vinclozolin_M2_AR_Antagonism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Displaces HSP M2 This compound M2->AR_HSP Competitive Binding AR Androgen Receptor (AR) AR->AR_HSP Binding HSP Heat Shock Proteins HSP->AR_HSP AR_Androgen AR-Androgen Complex AR_M2 AR-M2 Complex ARE Androgen Response Element (ARE) AR_Androgen->ARE Binds AR_Androgen->ARE Translocation AR_M2->ARE Prevents Binding AR_M2->ARE Translocation Gene_Transcription Androgen-Dependent Gene Transcription ARE->Gene_Transcription Initiates Blocked_Transcription Blocked Gene Transcription

Caption: this compound competitively inhibits androgen binding to the AR, preventing gene transcription.

4.2. Experimental Workflow for a Transgenerational Epigenetics Study

Transgenerational_Epigenetics_Workflow cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_F2 F2 Generation cluster_F3 F3 Generation F0_exposure Pregnant Dam Exposure (Vinclozolin or Vehicle) during Gonadal Sex Determination F1_offspring F1 Offspring (Directly Exposed Fetus) F0_exposure->F1_offspring F1_analysis Phenotypic Analysis: - Reproductive Tract - Adult Onset Disease F1_offspring->F1_analysis F1_breeding Breed F1 to Produce F2 (Outcross, No Sibling Breeding) F1_offspring->F1_breeding F2_offspring F2 Offspring F1_breeding->F2_offspring F2_analysis Phenotypic Analysis F2_offspring->F2_analysis F2_breeding Breed F2 to Produce F3 F2_offspring->F2_breeding F3_offspring F3 Offspring F2_breeding->F3_offspring F3_analysis Phenotypic and Epigenetic Analysis (Sperm DNA Methylation) F3_offspring->F3_analysis

Caption: Workflow for assessing transgenerational effects of vinclozolin exposure.

Conclusion

The metabolite M2 is the primary driver of vinclozolin's reproductive toxicity, acting as a potent androgen receptor antagonist. Its effects are not limited to the exposed individuals but can be passed down through generations via epigenetic mechanisms. The data and protocols summarized in this guide underscore the significant risk that vinclozolin and its metabolites pose to reproductive health. For researchers and professionals in drug development, understanding these mechanisms is crucial for evaluating the safety of new chemical entities and for developing strategies to mitigate the effects of endocrine disruptors. The provided diagrams offer a clear visualization of the key pathways and experimental designs, serving as a valuable resource for further research in this critical area of toxicology.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Vinclozolin M2 in a Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinclozolin (B1683831), a dicarboximide fungicide, is recognized as an endocrine disruptor with antiandrogenic properties. Its in vivo effects are primarily mediated by its metabolites, M1 and M2, which act as antagonists to the androgen receptor (AR).[1][2] The metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) is a potent competitive inhibitor of androgen binding to the AR.[1] Due to the rapid metabolism of vinclozolin in vivo, experimental protocols typically involve the administration of the parent compound, vinclozolin, to rat models to study the effects of its active metabolites, including M2.[3][4] These studies are crucial for understanding the potential impact of vinclozolin exposure on male reproductive development and function.

This document provides detailed protocols for in vivo experiments in rat models designed to investigate the effects of vinclozolin and its active metabolite M2. The protocols are intended for researchers, scientists, and drug development professionals.

Experimental Protocols

The following protocols are based on established methodologies for studying the antiandrogenic effects of vinclozolin in rats. The primary route of administration described is oral gavage, as it mimics a common route of human exposure.[3]

Protocol 1: Perinatal Exposure to Vinclozolin

This protocol is designed to assess the impact of vinclozolin exposure during a critical window of sexual differentiation in male rats.

Objective: To evaluate the effects of perinatal vinclozolin exposure on the reproductive development of male rat offspring.

Materials:

  • Timed-pregnant Sprague-Dawley or Wistar rats

  • Vinclozolin (analytical grade)

  • Corn oil (vehicle)

  • Oral gavage needles

  • Standard laboratory equipment for animal housing and care

Procedure:

  • Animal Acclimation: House timed-pregnant rats individually in a controlled environment (23°C, 12-hour light/dark cycle) with ad libitum access to food and water.[5]

  • Dose Preparation: Prepare vinclozolin solutions in corn oil at the desired concentrations. Common dosages range from 3.125 to 200 mg/kg/day.[6][7] A vehicle control group receiving only corn oil should be included.

  • Administration: Administer the prepared doses to the dams daily via oral gavage from gestational day (GD) 14 to postnatal day (PND) 3.[6] The volume of administration is typically 2.5 to 5.0 ml/kg body weight.[5]

  • Monitoring: Monitor the dams daily for clinical signs of toxicity. Record body weight regularly.

  • Offspring Evaluation:

    • At birth (PND 1), record litter size, sex ratio, and anogenital distance (AGD) of the male pups.

    • On PND 13, examine male pups for the presence of areolas/nipples.

    • At weaning (PND 21), record body weights.

    • At adulthood (e.g., PND 90), euthanize a subset of male offspring. Collect blood for hormone analysis (testosterone, luteinizing hormone). Dissect and weigh androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani/bulbocavernosus muscle.[8] Examine for any gross malformations of the reproductive tract.

Protocol 2: Pubertal Exposure to Vinclozolin

This protocol focuses on the effects of vinclozolin exposure during pubertal development in male rats.

Objective: To determine the impact of pubertal vinclozolin exposure on sexual maturation and reproductive organ development.

Materials:

  • Male juvenile Sprague-Dawley rats (e.g., PND 21-23)

  • Vinclozolin (analytical grade)

  • Corn oil (vehicle)

  • Oral gavage needles

  • Standard laboratory equipment for animal housing and care

Procedure:

  • Animal Acclimation: Acclimate juvenile male rats for a few days before the start of the experiment.

  • Dose Preparation: Prepare vinclozolin solutions in corn oil. Common dosages for pubertal studies range from 10 to 100 mg/kg/day.[5]

  • Administration: Administer the prepared doses daily via oral gavage from PND 23 to PND 55-57.[5]

  • Monitoring: Monitor the animals daily for clinical signs of toxicity and record body weight regularly.

  • Pubertal Assessment: Monitor for the age at preputial separation (PPS) as an indicator of pubertal onset.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals. Collect blood for hormone analysis. Dissect and weigh testes, epididymides, ventral prostate, and seminal vesicles.[5]

Protocol 3: Adult Exposure to Vinclozolin (Hershberger Assay Model)

This protocol, based on the Hershberger assay, is a short-term in vivo screening method to detect substances with androgenic or antiandrogenic activity in adult castrated male rats.

Objective: To assess the antiandrogenic activity of vinclozolin in a castrated adult rat model.

Materials:

  • Young adult male rats (e.g., 7 weeks old)

  • Vinclozolin (analytical grade)

  • Testosterone (B1683101) propionate (B1217596) (TP)

  • Corn oil (vehicle)

  • Surgical instruments for castration

  • Oral gavage needles

  • Standard laboratory equipment for animal housing and care

Procedure:

  • Castration and Acclimation: Castrate the rats and allow them to recover for 7-10 days. This removes the endogenous source of androgens.

  • Dose Preparation: Prepare solutions of vinclozolin and testosterone propionate in corn oil.

  • Administration: Administer vinclozolin daily via oral gavage. Concurrently, administer a maintenance dose of testosterone propionate via subcutaneous injection to all animals (except a vehicle-only control group) to stimulate the growth of androgen-dependent tissues.

  • Treatment Duration: The treatment period is typically 7 to 10 days.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals. Dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, glans penis, and Cowper's glands.[3] A decrease in the weight of these tissues in the vinclozolin + TP group compared to the TP-only group indicates antiandrogenic activity.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of vinclozolin in rats.

Table 1: Effects of Perinatal Vinclozolin Exposure on Male Rat Offspring

Dose (mg/kg/day)Anogenital Distance (AGD) (% of Control)Ventral Prostate Weight (% of Control)Nipple Retention (%)
3.125ReducedReduced1.4
6.25Significantly ReducedSignificantly Reduced3.6
12.5Significantly ReducedReduced3.9
25Significantly ReducedSignificantly Reduced8.5
50Significantly ReducedSignificantly Reduced91
100Significantly ReducedSignificantly Reduced100

Data compiled from studies by Gray et al. (1999).[6]

Table 2: Effects of Pubertal Vinclozolin Exposure on Male Rats

Dose (mg/kg/day)Age at Preputial Separation (Days)Ventral Prostate Weight (% of Control)Seminal Vesicle Weight (% of Control)Serum Testosterone (% of Control)Serum LH (% of Control)
10No significant changeReducedReducedNo significant changeIncreased
30DelayedSignificantly ReducedSignificantly ReducedIncreasedSignificantly Increased
60Significantly DelayedSignificantly ReducedSignificantly ReducedSignificantly IncreasedSignificantly Increased
100Significantly DelayedSignificantly ReducedSignificantly ReducedSignificantly IncreasedSignificantly Increased

Data compiled from studies by Monosson et al. (1999) and Blystone et al. (2007).[5]

Table 3: Effects of Vinclozolin in the Adult Rat Hershberger Assay

TreatmentVentral Prostate Weight (mg)Seminal Vesicle Weight (mg)Levator Ani/Bulbocavernosus Weight (mg)
Control (Oil)BaselineBaselineBaseline
Testosterone Propionate (TP)IncreasedIncreasedIncreased
TP + Vinclozolin (10 mg/kg)Reduced vs. TPReduced vs. TPReduced vs. TP
TP + Vinclozolin (100 mg/kg)Significantly Reduced vs. TPSignificantly Reduced vs. TPSignificantly Reduced vs. TP

Data compiled from studies by Nellemann et al. (2003).[3]

Mandatory Visualizations

Signaling Pathway Diagram

Vinclozolin_M2_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell Vinclozolin Vinclozolin M2 Vinclozolin M2 Vinclozolin->M2 Metabolism AR Androgen Receptor (AR) M2->AR Binds to Inhibition Inhibition AR_complex_inactive Inactive AR Complex AR->AR_complex_inactive Inactive state AR_complex_active Active AR-Testosterone Complex Testosterone Testosterone Testosterone->AR Binds to Nucleus Nucleus AR_complex_active->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Expression Androgen-Dependent Gene Expression ARE->Gene_Expression Activation Biological_Effects Normal Male Development Gene_Expression->Biological_Effects Inhibition->AR_complex_active Prevents formation Blocked_Effects Altered Male Development

Caption: this compound antiandrogenic signaling pathway.

Experimental Workflow Diagram

Perinatal_Exposure_Workflow start Start: Timed-Pregnant Rats acclimation Acclimation start->acclimation dosing Daily Oral Gavage (Vinclozolin or Vehicle) GD 14 - PND 3 acclimation->dosing monitoring_dams Monitor Dams (Toxicity, Body Weight) dosing->monitoring_dams birth Birth (PND 1) dosing->birth offspring_eval_1 Record Litter Size, Sex Ratio Measure Anogenital Distance (AGD) birth->offspring_eval_1 offspring_eval_2 Examine for Nipples (PND 13) offspring_eval_1->offspring_eval_2 weaning Weaning (PND 21) offspring_eval_2->weaning adult_stage Adulthood (PND 90) weaning->adult_stage euthanasia Euthanasia & Necropsy adult_stage->euthanasia endpoint_analysis Endpoint Analysis: - Organ Weights - Hormone Levels - Histopathology euthanasia->endpoint_analysis end End of Study endpoint_analysis->end

Caption: Workflow for perinatal vinclozolin exposure study in rats.

Logical Relationship Diagram

Vinclozolin_Effects_Relationship exposure Vinclozolin Exposure (e.g., Perinatal) metabolism In Vivo Metabolism exposure->metabolism metabolite Active Metabolite This compound metabolism->metabolite mechanism Mechanism: Androgen Receptor Antagonism metabolite->mechanism cellular_effects Cellular Effects: Inhibition of Androgen- Dependent Gene Expression mechanism->cellular_effects physiological_effects Physiological Effects in Males cellular_effects->physiological_effects outcomes Observable Outcomes: - Reduced AGD - Nipple Retention - Reduced Organ Weights - Reproductive Malformations physiological_effects->outcomes

Caption: Logical flow from vinclozolin exposure to observed effects.

References

Application Notes and Protocols for the Quantification of Vinclozolin M2 in Serum using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for the quantitative analysis of Vinclozolin M2, a key metabolite of the fungicide Vinclozolin, in serum samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The following sections outline the necessary experimental protocols, data presentation, and a conceptual workflow.

Introduction

Vinclozolin is a dicarboximide fungicide that is metabolized in biological systems to several products, including the active metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide). Monitoring the levels of this compound in serum is crucial for toxicological and pharmacokinetic studies. HPLC-MS/MS offers a highly sensitive and selective method for the accurate quantification of this metabolite in complex biological matrices.

Experimental Protocols

A robust and reliable method for the quantification of this compound in serum involves several key steps: sample preparation, HPLC separation, and MS/MS detection.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like this compound from serum.

  • Sample Thawing: Allow frozen serum samples to thaw completely at room temperature. Vortex mix for 10-15 seconds to ensure homogeneity.

  • Aliquoting: Transfer a precise volume (e.g., 100 µL) of the serum sample into a clean microcentrifuge tube.

  • Addition of Internal Standard (IS): Spike the serum aliquot with a working solution of a suitable internal standard (e.g., a stable isotope-labeled this compound) to a final concentration within the linear range of the assay. The IS helps to correct for variability in sample processing and instrument response.

  • Protein Precipitation: Add a threefold volume (e.g., 300 µL) of ice-cold acetonitrile (B52724) to the serum sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis, avoiding disturbance of the protein pellet.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the analyte and improve sensitivity.

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solution Preparation: Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a high concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent.

  • Calibration Curve Standards: Prepare calibration standards by spiking blank serum (from an unexposed source) with the working standard solutions to achieve a range of concentrations that bracket the expected sample concentrations. A typical calibration curve might include 6-8 non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared by spiking blank serum with working standard solutions from a separate stock solution than that used for the calibration standards.

HPLC-MS/MS Analysis

The following are representative HPLC-MS/MS conditions. Method optimization is essential for achieving the desired performance.

Table 1: HPLC Parameters

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient Optimized for separation of this compound from matrix interferences
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C

Table 2: MS/MS Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for this compound
Product Ion (m/z) To be determined for this compound
Collision Energy To be optimized for the specific instrument and precursor/product pair
Cone Voltage To be optimized for the specific instrument

Note: The specific precursor and product ions for this compound are critical for the development of a selective and sensitive HPLC-MS/MS method. These parameters must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

The quantitative data from the analysis should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 3: Calibration Curve Data

Standard Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
LLOQ
Cal 2
Cal 3
Cal 4
Cal 5
Cal 6
Cal 7
ULOQ

Table 4: Quality Control Sample Data

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Standard DeviationCV (%)Accuracy (%)
Low QC
Mid QC
High QC

Table 5: Recovery and Matrix Effect

QC LevelAnalyte Peak Area (Spiked Post-Extraction)Analyte Peak Area (Spiked Pre-Extraction)Recovery (%)Analyte Peak Area (Spiked in Mobile Phase)Matrix Effect (%)
Low QC
High QC

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in serum.

Vinclozolin_M2_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing serum_sample Serum Sample add_is Add Internal Standard serum_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection hplc_separation HPLC Separation supernatant_collection->hplc_separation msms_detection MS/MS Detection (MRM Mode) hplc_separation->msms_detection peak_integration Peak Integration msms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: Workflow for this compound quantification in serum.

Signaling Pathway (Conceptual)

While Vinclozolin's primary mode of action involves androgen receptor antagonism by its metabolites, a detailed signaling pathway diagram would require specific experimental evidence of the downstream effects of M2 binding. The following is a conceptual representation of the initial interaction.

Vinclozolin_Signaling Vinclozolin Vinclozolin Metabolism Metabolism Vinclozolin->Metabolism M2 This compound Metabolism->M2 Binding Binding M2->Binding AR Androgen Receptor AR->Binding Downstream Inhibition of Androgen Signaling Binding->Downstream

Caption: Conceptual pathway of this compound action.

Application Notes and Protocols: Vinclozolin M2 Androgen Receptor Reporter Gene Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin (B1683831), a dicarboximide fungicide, is recognized as an endocrine-disrupting chemical. Its anti-androgenic activity is primarily attributed to its two main metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).[1][2][3][4][5] These metabolites competitively inhibit the binding of androgens to the androgen receptor (AR), thereby preventing androgen-induced gene expression.[6] The M2 metabolite is a significantly more potent inhibitor of the androgen receptor than the M1 metabolite.[1][4]

This document provides detailed application notes and protocols for the Vinclozolin M2 androgen receptor (AR) reporter gene assay, a critical tool for screening and characterizing the anti-androgenic potential of chemical compounds.

Mechanism of Action

The primary mechanism of Vinclozolin's anti-androgenic effect is the competitive antagonism of the androgen receptor by its metabolites, M1 and M2.[2][7] The M2 metabolite, in particular, demonstrates a high affinity for the AR.[4][7] Upon binding to the AR, M2 inhibits the conformational changes necessary for the receptor to bind to androgen response elements (AREs) on the DNA, thus blocking the transcription of androgen-dependent genes.[1][4][6]

Interestingly, under certain conditions, such as in the absence of a natural androgen ligand or at high concentrations, M2 can exhibit partial agonist activity.[1][3][4] This dual activity highlights the complexity of its interaction with the AR and is dependent on factors like ligand concentration and the specific cellular context, including the presence of AR mutations.[1][4]

Data Presentation

The following tables summarize the quantitative data on the anti-androgenic activity of Vinclozolin and its metabolites.

Table 1: In Vitro Androgen Receptor Binding Affinity and Inhibitory Concentrations

CompoundKi (µM)IC50 (µM)Notes
Vinclozolin> 700[7]0.1[8]Weakly binds to the androgen receptor.
Metabolite M192[7]-Less potent than M2.
Metabolite M29.7[7]-Approximately 50-fold more potent inhibitor than M1.[1][4]
Hydroxyflutamide (B1664084)--A known anti-androgen, M2 is only 2-fold less potent.[1][4]

Table 2: Effects of Vinclozolin and Metabolite M2 on Androgen-Induced Transcriptional Activity

CompoundConcentrationEffect on AR-Mediated TranscriptionCell Line/Assay System
Vinclozolin10⁻⁶ M and aboveInhibitionYeast-based AR gene transcription assay (YAA)[9]
Metabolite M20.2 - 10 µMInhibition of DHT-induced transactivationRecombinant human AR with MMTV promoter[1][4]
Metabolite M210 µMAgonist activity in the absence of DHTRecombinant human AR with MMTV promoter[1][4]

Experimental Protocols

This section details the methodology for a typical androgen receptor reporter gene assay to assess the anti-androgenic activity of Vinclozolin's M2 metabolite. This protocol is based on commonly used systems like the AR-EcoScreen™ or AR-CALUX® assays, which are part of the OECD Test Guideline 458.[10][11][12]

Objective:

To determine the ability of a test compound (e.g., Vinclozolin metabolite M2) to inhibit dihydrotestosterone (B1667394) (DHT)-induced androgen receptor activation in a reporter gene assay.

Materials:
  • Cell Line: A stably transfected mammalian cell line expressing the human androgen receptor (hAR) and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV or ARE-driven). Examples include Chinese Hamster Ovary (CHO) cells or human osteosarcoma (U2-OS) cells.[13][14]

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents.

  • Charcoal-Stripped FBS: To remove endogenous steroids.

  • Test Compounds: Vinclozolin metabolite M2, Dihydrotestosterone (DHT) as the reference androgen, and a reference anti-androgen (e.g., Hydroxyflutamide).

  • Assay Plates: 96-well, white, clear-bottom cell culture plates.

  • Luciferase Assay Reagent: Commercially available kit.

  • Luminometer: For measuring luciferase activity.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis cell_culture 1. Culture AR-responsive cells cell_seeding 2. Seed cells into 96-well plates cell_culture->cell_seeding prepare_compounds 3. Prepare serial dilutions of test compounds, DHT, and controls add_compounds 4. Add compounds to cells (co-treatment with DHT for antagonist assay) prepare_compounds->add_compounds incubate 5. Incubate for 24 hours add_compounds->incubate lyse_cells 6. Lyse cells and add luciferase substrate measure_luminescence 7. Measure luminescence lyse_cells->measure_luminescence analyze_data 8. Analyze data to determine IC50 values measure_luminescence->analyze_data

Caption: Experimental workflow for the AR reporter gene assay.

Detailed Procedure:
  • Cell Culture and Seeding:

    • Culture the AR-responsive cells in the recommended medium.

    • Two days prior to the assay, switch to a medium containing charcoal-stripped FBS to deplete endogenous steroids.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined density to achieve 80-90% confluency on the day of the assay.

    • Incubate the plates overnight.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the test compound (M2), the reference androgen (DHT), and the reference anti-androgen (Hydroxyflutamide) in the assay medium.

    • For the antagonist assay, prepare solutions containing a fixed concentration of DHT (typically at its EC50) and varying concentrations of the test compound or reference anti-androgen.

    • For the agonist assay, prepare solutions with varying concentrations of the test compound alone.

    • Remove the culture medium from the cells and add the prepared compound solutions to the respective wells.

    • Include appropriate controls: vehicle control (medium with solvent), DHT alone (positive control for agonism), and DHT with the reference anti-androgen (positive control for antagonism).

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Luciferase Assay and Data Analysis:

    • After incubation, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition of DHT-induced activity for each concentration of the test compound.

    • Plot the concentration-response curve and determine the IC50 value (the concentration at which the compound inhibits 50% of the DHT-induced response).

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the androgen receptor signaling pathway and the inhibitory action of Vinclozolin's M2 metabolite.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_DHT AR-DHT Complex AR->AR_DHT Translocates to Nucleus DHT DHT (Androgen) DHT->AR Binds M2 This compound M2->AR Competitively Binds ARE Androgen Response Element (ARE) AR_DHT->ARE Binds AR_DHT->ARE Inhibited by M2 Transcription Gene Transcription ARE->Transcription Initiates

Caption: Inhibition of AR signaling by this compound.

Logical Relationship of Assay Components

The diagram below outlines the logical flow and key components of the this compound androgen receptor reporter gene assay.

G cluster_input Input Components cluster_process Assay Process cluster_output Output & Interpretation TestCompound Test Compound This compound Assay Reporter Gene Assay Co-treatment with DHT Incubation (24h) TestCompound->Assay CellSystem Cell System hAR-expressing cells with Luciferase Reporter CellSystem->Assay ReferenceCompounds Reference Compounds DHT (Agonist) Hydroxyflutamide (Antagonist) ReferenceCompounds->Assay Readout Readout Luminescence Measurement Assay->Readout Analysis Data Analysis IC50 Calculation Readout->Analysis Interpretation Interpretation Anti-Androgenic Potency Analysis->Interpretation

Caption: Logical flow of the AR reporter gene assay.

References

Application of Vinclozolin M2 in Endocrine Disruptor Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin, a dicarboximide fungicide, is recognized as an endocrine-disrupting chemical (EDC). Its biological activity is primarily attributed to its metabolites, M1 and M2. Of these, 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2) is a significantly more potent antagonist of the androgen receptor (AR). This characteristic makes Vinclozolin M2 a crucial compound for study in the screening and characterization of anti-androgenic EDCs. These application notes provide an overview of the use of this compound in key endocrine disruptor screening assays, including detailed protocols and data for researchers in toxicology, pharmacology, and drug development.

Mechanism of Action: Androgen Receptor Antagonism

Vinclozolin itself has a weak affinity for the androgen receptor. However, its metabolites, particularly M2, are effective competitive antagonists. M2 binds to the androgen receptor, inhibiting the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade prevents the receptor's translocation to the nucleus and subsequent transactivation of androgen-responsive genes, leading to the disruption of normal androgen signaling pathways.[1][2][3][4] This anti-androgenic activity is the primary mechanism behind the endocrine-disrupting effects observed with Vinclozolin exposure.[1][2][4]

Key Applications in Endocrine Disruptor Screening

This compound is utilized as a reference compound or a test chemical in several in vitro assays designed to screen for endocrine-disrupting potential. The primary assays include:

  • Androgen Receptor (AR) Competitive Binding Assays: To determine the affinity of a test compound for the androgen receptor.

  • Androgen Receptor (AR) Transactivation Assays: To assess the ability of a compound to induce or inhibit the transcriptional activity of the androgen receptor.

  • H295R Steroidogenesis Assay: To evaluate the effect of a compound on the production of steroid hormones.

Quantitative Data Summary

The following tables summarize key quantitative data for Vinclozolin and its metabolites in various endocrine disruptor screening assays.

Table 1: Androgen Receptor Binding Affinity

CompoundReceptor SourceKi (μM)IC50 (μM)Reference
VinclozolinRat Prostate Cytosol> 700-[1]
Vinclozolin M1Rat Prostate Cytosol92-[1]
This compound Rat Prostate Cytosol 9.7 -[1]
VinclozolinRecombinant Human AR-~100[5]
ProcymidoneRecombinant Human AR-0.6[5]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of a substance required to inhibit a biological process by 50%.

Table 2: Androgen Receptor Transactivation

CompoundAssay SystemEffectIC50 (μM)Reference
This compound Recombinant Human ARAntagonist~1-10[3]
Vinclozolin M1Recombinant Human ARAntagonist~50-fold less potent than M2[3]
HydroxyflutamideRecombinant Human ARAntagonist~2-fold more potent than M2[3]

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

This protocol is adapted from established methods for assessing the binding of chemicals to the androgen receptor.[6][7]

Objective: To determine the ability of this compound to compete with a radiolabeled androgen for binding to the rat ventral prostate androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [3H]-R1881 (radiolabeled synthetic androgen)

  • This compound (test compound)

  • Unlabeled R1881 (for determining non-specific binding)

  • Low-salt TEDG buffer

  • Hydroxyapatite (B223615) (HAP) slurry

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cytosol Preparation: Prepare androgen receptor-containing cytosol from the ventral prostates of castrated rats.

  • Assay Setup: In duplicate tubes, combine the rat prostate cytosol, a fixed concentration of [3H]-R1881, and varying concentrations of this compound. Include control tubes for total binding (only [3H]-R1881) and non-specific binding ([3H]-R1881 and a high concentration of unlabeled R1881).

  • Incubation: Incubate the tubes overnight at 4°C to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Add hydroxyapatite (HAP) slurry to each tube to adsorb the receptor-ligand complexes. Wash the HAP pellets to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the HAP pellets and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

Androgen Receptor (AR) Transactivation Assay (Reporter Gene Assay)

This protocol describes a cell-based assay to measure the functional effect of this compound on AR-mediated gene expression.[1][8][9]

Objective: To determine if this compound can act as an androgen receptor antagonist by measuring its ability to inhibit androgen-induced reporter gene expression.

Materials:

  • A mammalian cell line stably transfected with a human androgen receptor expression vector and a reporter gene construct containing androgen response elements (AREs) upstream of a luciferase reporter gene (e.g., AR-EcoScreen™, AR-CALUX®).

  • Cell culture medium and supplements.

  • Dihydrotestosterone (DHT) or another androgen agonist.

  • This compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the transfected cells in a multi-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a fixed, sub-maximal concentration of an androgen agonist (e.g., DHT) in the presence of increasing concentrations of this compound. Include appropriate controls (vehicle, agonist alone).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase substrate.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the percentage of agonist-induced activity against the logarithm of the this compound concentration to determine the IC50 value for antagonism.

H295R Steroidogenesis Assay

This protocol is based on the OECD Test Guideline 456 and is used to assess the impact of chemicals on steroid hormone production.[10][11][12][13]

Objective: To evaluate the effect of this compound on the production of testosterone and estradiol (B170435) by the human adrenocortical carcinoma cell line H295R.

Materials:

  • H295R cells.

  • Cell culture medium and supplements.

  • This compound.

  • Forskolin (a positive control for induction of steroidogenesis).

  • Prochloraz (a positive control for inhibition of steroidogenesis).

  • ELISA kits or LC-MS/MS for hormone quantification.

  • Reagents for a cell viability assay (e.g., MTT).

Procedure:

  • Cell Seeding and Acclimation: Seed H295R cells in multi-well plates and allow them to acclimate for 24 hours.

  • Exposure: Expose the cells to a range of concentrations of this compound for 48 hours. Include vehicle controls and positive controls (forskolin and prochloraz).

  • Hormone Measurement: After exposure, collect the cell culture medium and quantify the concentrations of testosterone and 17β-estradiol using a validated method like ELISA or LC-MS/MS.

  • Cell Viability Assessment: Perform a cell viability assay on the remaining cells to account for any cytotoxicity induced by the test compound.

  • Data Analysis: Normalize hormone concentrations to a measure of cell viability. Express the results as a fold change relative to the solvent control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for the described screening assays.

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_Androgen AR-Androgen Complex AR->AR_Androgen Conformational Change HSP Heat Shock Proteins (HSP) M2 This compound M2->AR Competitively Binds (Antagonism) AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_Androgen->ARE Translocation & Dimerization Transcription Gene Transcription ARE->Transcription Initiates

Figure 1: Androgen Receptor Signaling and this compound Interference.

Screening_Workflow cluster_binding AR Competitive Binding Assay cluster_transactivation AR Transactivation Assay cluster_steroidogenesis H295R Steroidogenesis Assay b1 Prepare AR Source (e.g., Rat Prostate Cytosol) b2 Incubate AR with [3H]-Androgen & this compound b1->b2 b3 Separate Bound/Free Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Determine IC50 b4->b5 end End: Characterization of Anti-Androgenic Activity t1 Culture AR-Reporter Cells t2 Treat with Androgen Agonist & this compound t1->t2 t3 Incubate and Lyse Cells t2->t3 t4 Measure Reporter Activity (e.g., Luminescence) t3->t4 t5 Determine IC50 for Antagonism t4->t5 s1 Culture H295R Cells s2 Expose to this compound s1->s2 s3 Collect Medium & Assess Viability s2->s3 s4 Quantify Hormones (Testosterone, Estradiol) s3->s4 s5 Analyze Changes in Hormone Production s4->s5 start Start: Endocrine Disruptor Screening

Figure 2: General Workflow for Endocrine Disruptor Screening Assays.

Conclusion

This compound serves as a critical tool for investigating anti-androgenic endocrine disruption. Its well-characterized mechanism of action and potency as an AR antagonist make it an ideal reference compound for validating and running a variety of in vitro screening assays. The protocols and data presented here provide a foundation for researchers and professionals to effectively utilize this compound in their endocrine disruptor screening programs, contributing to a better understanding of the potential risks of environmental chemicals and the development of safer alternatives.

References

Application Notes and Protocols for Assessing the Antiandrogenic Activity of Vinclozolin M2 using the Hershberger Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin (B1683831), a dicarboximide fungicide, is known for its antiandrogenic effects, which are primarily mediated by its metabolites, M1 and M2.[1][2] The metabolite M2 is a significantly more potent antagonist of the androgen receptor (AR) than M1.[3][1] The Hershberger assay is a standardized in vivo short-term screening test (OECD Test Guideline 441) designed to detect substances with androgenic or antiandrogenic properties.[4][5][6] This document provides a detailed protocol for utilizing the Hershberger bioassay to evaluate the antiandrogenic activity of Vinclozolin M2.

The assay is based on the principle that the weights of specific androgen-dependent tissues in castrated male rats will increase in response to an androgen agonist and this increase will be inhibited by a co-administered androgen antagonist.[4][7][8] The five target tissues are the ventral prostate (VP), seminal vesicles (plus coagulating glands) (SVCG), levator ani-bulbocavernosus (LABC) muscle, Cowper's glands (COW), and the glans penis (GP).[4][7][8][9][10]

Mechanism of Antiandrogenicity of this compound

Vinclozolin's primary mechanism of antiandrogenic action is through the competitive inhibition of the androgen receptor by its metabolites, M1 and M2.[11][2][12] M2 is the more potent of the two.[3][1] The binding of M2 to the androgen receptor prevents the binding of endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition blocks the subsequent androgen-induced gene expression that is necessary for the normal growth and development of androgen-dependent tissues.[3][1][12]

cluster_0 Normal Androgenic Action cluster_1 Antiandrogenic Action of this compound Androgen Androgen (e.g., DHT) AR_inactive Inactive Androgen Receptor Androgen->AR_inactive Binds AR_inactive_M2 Inactive Androgen Receptor Androgen->AR_inactive_M2 Blocked AR_active Active Androgen Receptor Complex AR_inactive->AR_active Activation ARE Androgen Response Element AR_active->ARE Binds Gene_Expression Gene Expression & Tissue Growth ARE->Gene_Expression Initiates M2 This compound M2->AR_inactive_M2 Competitively Binds AR_M2_complex AR-M2 Complex (Inactive) AR_inactive_M2->AR_M2_complex Blocked_Gene_Expression Blocked Gene Expression AR_M2_complex->Blocked_Gene_Expression Prevents Androgen Binding

Mechanism of this compound Antiandrogenicity.

Experimental Protocol: Hershberger Assay for this compound

This protocol is adapted from the OECD Test Guideline 441.[4][10]

1. Animal Model and Husbandry:

  • Species and Strain: Peripubertal male rats (e.g., Sprague-Dawley or Wistar).

  • Age and Weight: Animals should be castrated between postnatal day (PND) 42 and 49. Dosing should commence no later than PND 60, and necropsy should not exceed PND 70.[13]

  • Housing: Animals should be housed individually to prevent aggressive behavior. Standard laboratory conditions for temperature, humidity, and light/dark cycle should be maintained.

  • Diet and Water: Standard laboratory diet and water should be provided ad libitum.

2. Experimental Groups: A minimum of six animals per group is required.[4]

  • Group 1 (Vehicle Control): Vehicle only.

  • Group 2 (Positive Control - Androgen Agonist): Testosterone propionate (B1217596) (TP) at a dose of 0.2-0.4 mg/kg/day, administered by subcutaneous injection.[13]

  • Group 3 (Positive Control - Antiandrogen): TP (0.2-0.4 mg/kg/day) + a known antiandrogen like Flutamide (e.g., 3 mg/kg/day by oral gavage).[13]

  • Group 4-6 (Test Substance - this compound): TP (0.2-0.4 mg/kg/day) + at least three different dose levels of this compound (e.g., 3, 10, 30, 100 mg/kg/day) administered by oral gavage.[10][14][15] The vehicle for this compound is typically corn oil.

3. Surgical Procedure: Castration

  • Animals are surgically castrated under anesthesia at approximately PND 42. A recovery period of at least seven days is required before the start of treatment to allow for the regression of androgen-dependent tissues.[16]

4. Dosing and Administration:

  • Duration: Daily administration for 10 consecutive days.[4][6]

  • Route of Administration: TP is administered subcutaneously. This compound is administered via oral gavage.

  • Dose Volume: The dose volume for oral gavage should not exceed 10 mL/kg body weight.[13]

  • Dose Adjustment: The dose for each animal should be adjusted daily based on its body weight.

5. Necropsy and Tissue Collection:

  • Approximately 24 hours after the final dose, animals are euthanized.

  • The five mandatory androgen-dependent tissues are carefully dissected and weighed:

    • Ventral Prostate (VP)

    • Seminal Vesicles with Coagulating Glands (SVCG)

    • Levator Ani-Bulbocavernosus (LABC) muscle

    • Cowper's Glands (COW)

    • Glans Penis (GP)

6. Data Analysis:

  • The absolute weights of the five target tissues are the primary endpoints.

  • Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the tissue weights of the this compound-treated groups to the TP-only treated group.

  • A statistically significant decrease in the weight of at least two of the five target tissues is considered a positive antiandrogenic response.[4]

cluster_workflow Hershberger Assay Workflow Animal_Selection Animal Selection (Peripubertal Male Rats) Castration Surgical Castration (PND 42-49) Animal_Selection->Castration Recovery Recovery Period (min. 7 days) Castration->Recovery Grouping Randomization into Treatment Groups Recovery->Grouping Dosing Daily Dosing (10 consecutive days) Grouping->Dosing Necropsy Necropsy (24h after last dose) Dosing->Necropsy Tissue_Weighing Dissection and Weighing of 5 Target Tissues Necropsy->Tissue_Weighing Data_Analysis Statistical Analysis Tissue_Weighing->Data_Analysis Conclusion Conclusion on Antiandrogenicity Data_Analysis->Conclusion

Experimental Workflow for the Hershberger Assay.

Data Presentation

The following table summarizes representative data from Hershberger assays conducted with Vinclozolin. Note that these are illustrative values based on published studies and actual results may vary.

Treatment Group (mg/kg/day)Ventral Prostate (mg)Seminal Vesicles (mg)LABC Muscle (mg)Cowper's Glands (mg)Glans Penis (mg)
Vehicle Control 15 ± 310 ± 2100 ± 1520 ± 4150 ± 20
TP (0.4) 250 ± 30200 ± 25350 ± 4080 ± 10400 ± 50
TP + Flutamide (3) 100 ± 1580 ± 10200 ± 2540 ± 5250 ± 30
TP + Vinclozolin (3) 220 ± 25180 ± 20330 ± 3575 ± 8380 ± 45
TP + Vinclozolin (10) 180 ± 20150 ± 18280 ± 3060 ± 7320 ± 40
TP + Vinclozolin (30) 120 ± 15100 ± 12220 ± 2545 ± 6270 ± 35
TP + Vinclozolin (100) 80 ± 1070 ± 8180 ± 2035 ± 4220 ± 25
Values are presented as Mean ± Standard Deviation.
p < 0.05 compared to the TP-only group.

Conclusion

The Hershberger assay is a robust and reproducible method for evaluating the antiandrogenic properties of substances like this compound.[7][8][9] A dose-dependent decrease in the weights of androgen-dependent tissues following co-administration of this compound with an androgen agonist provides clear evidence of its antiandrogenic activity. Careful adherence to the standardized protocol is crucial for obtaining reliable and consistent results.

References

Application Notes and Protocols for In Vitro Research of Vinclozolin Metabolite M2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin (B1683831), a dicarboximide fungicide, is metabolized into several products, with its M1 and M2 metabolites being of significant toxicological interest. These metabolites, particularly M2, are known to act as antagonists to the androgen receptor (AR), thereby disrupting endocrine functions.[1][2] Understanding the mechanisms of M2's anti-androgenic activity is crucial for assessing its potential risks to human health. This document provides detailed application notes and protocols for utilizing in vitro cell culture models to study the effects of Vinclozolin M2.

Recommended In Vitro Cell Culture Models

A variety of cell lines are suitable for investigating the anti-androgenic properties of this compound. The choice of cell model depends on the specific research question and the biological endpoint of interest.

Cell LineTypeKey Characteristics & Applications
LNCaP Human Prostate AdenocarcinomaEndogenously expresses a mutated, highly sensitive androgen receptor (T877A).[3][4] Ideal for studying AR-dependent gene expression (e.g., PSA), cell proliferation, and AR signaling pathways.[5][6]
H295R Human Adrenocortical CarcinomaExpresses key enzymes for steroidogenesis.[7][8][9] The gold standard for assessing effects on hormone production, particularly testosterone (B1683101) and estradiol, as outlined in OECD Test Guideline 456.[10][11]
CHO (Chinese Hamster Ovary) Hamster Ovary EpitheliumDoes not endogenously express AR, making them suitable for transient co-transfection with human AR expression vectors and reporter plasmids for transactivation assays.[12]
PC-3, DU-145 Human Prostate CarcinomaAR-negative prostate cancer cell lines. Useful as negative controls to distinguish AR-mediated effects from other potential mechanisms of toxicity.

Quantitative Data Summary

The following table summarizes key quantitative data for Vinclozolin and its metabolites from in vitro studies.

CompoundAssayEndpointValueReference
VinclozolinAndrogen Receptor BindingKi> 700 µM[1]
Vinclozolin Metabolite M1Androgen Receptor BindingKi92 µM[1]
Vinclozolin Metabolite M2 Androgen Receptor Binding Ki 9.7 µM [1]
VinclozolinAndrogen Receptor TransactivationIC500.0049 mM (1.4 mg/L)[13]
Vinclozolin Metabolite M2 Androgen-induced AR binding to ARE Inhibition0.2-10 µM (in presence of 50 nM DHT)[3][14]

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

This protocol determines the ability of this compound to compete with a radiolabeled androgen for binding to the AR.

Objective: To quantify the binding affinity (Ki) of this compound to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of AR)[15][16]

  • [³H]-R1881 (radiolabeled synthetic androgen)

  • Unlabeled R1881 (for determining non-specific binding)

  • This compound

  • TEDG buffer (Tris-EDTA-DTT-Glycerol)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cytosol Preparation: Prepare rat ventral prostate cytosol as a source of AR.[15] The protein concentration should be standardized to ensure that 10-15% of the total radioactivity is bound in the absence of a competitor.[16]

  • Assay Setup: In duplicate tubes, combine the following on ice:

    • TEDG buffer

    • A fixed concentration of [³H]-R1881 (e.g., 1.0 nM)[16]

    • Increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻³ M)

    • Control tubes:

      • Total binding: [³H]-R1881 only

      • Non-specific binding: [³H]-R1881 + 100-fold molar excess of unlabeled R1881

  • Incubation: Add the prepared cytosol to each tube, vortex gently, and incubate overnight (approximately 20 hours) at 4°C.[15]

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube and incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP with the bound receptor-ligand complex.

  • Washing: Wash the pellets with buffer to remove unbound ligand.

  • Quantification: Resuspend the final pellet in ethanol, transfer to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[15]

  • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Determine the IC50 value (concentration of M2 that inhibits 50% of specific [³H]-R1881 binding) and calculate the Ki using the Cheng-Prusoff equation.

G AR Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cytosol Prepare Rat Prostate Cytosol (AR Source) incubation Incubate Cytosol, [3H]-R1881, and M2 Overnight prep_cytosol->incubation prep_ligands Prepare [3H]-R1881 and this compound Dilutions prep_ligands->incubation separation Add HAP Slurry to Separate Bound/Free Ligand incubation->separation wash Wash HAP Pellets separation->wash quantify Quantify Radioactivity with Scintillation Counter wash->quantify analyze Calculate IC50 and Ki quantify->analyze

Workflow for the Androgen Receptor Competitive Binding Assay.
Androgen Receptor (AR) Transactivation Assay

This assay measures the ability of this compound to inhibit androgen-induced gene expression.

Objective: To assess the functional antagonistic activity of this compound on AR-mediated transcription.

Cell Line: LNCaP or transiently transfected CHO cells.

Materials:

  • LNCaP cells[4]

  • RPMI 1640 medium with charcoal-stripped fetal bovine serum (CS-FBS)

  • Dihydrotestosterone (DHT) or R1881 (synthetic androgen)

  • This compound

  • Luciferase reporter plasmid (e.g., MMTV-luc) and AR expression vector (for CHO cells)

  • Transfection reagent (for CHO cells)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture: Culture LNCaP cells in RPMI 1640 with 10% CS-FBS for 24-48 hours to reduce background androgen levels.[4] For CHO cells, co-transfect with an AR expression vector and a reporter plasmid.[12]

  • Treatment: Treat the cells with:

    • Vehicle control

    • A fixed concentration of DHT or R1881 (e.g., 0.1 nM)

    • DHT or R1881 plus increasing concentrations of this compound

  • Incubation: Incubate the cells for 24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the protein concentration of each sample. Express the results as a percentage of the activity induced by the androgen alone. Calculate the IC50 value for this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is essential to ensure that the observed anti-androgenic effects are not due to general cytotoxicity.

Objective: To determine the cytotoxic potential of this compound.

Cell Line: LNCaP or H295R cells.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., isopropanol (B130326) with 4 mM HCl and 0.1% NP40)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[17]

  • Treatment: Expose the cells to increasing concentrations of this compound for the same duration as the primary functional assay (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[17]

  • Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the concentration of M2 that causes a significant reduction in cell viability.

H295R Steroidogenesis Assay

This assay evaluates the impact of this compound on the production of steroid hormones.

Objective: To determine if this compound alters the synthesis of testosterone and estradiol.

Cell Line: H295R.

Materials:

  • H295R cells

  • 24-well plates

  • Culture medium (e.g., DMEM/F12 supplemented with serum)

  • This compound

  • Forskolin (positive control for induction)

  • Prochloraz (positive control for inhibition)

  • ELISA or LC-MS/MS for hormone quantification

Procedure:

  • Cell Plating: Plate H295R cells in 24-well plates and allow them to acclimate for 24 hours.[7]

  • Exposure: Expose the cells in triplicate to a range of concentrations of this compound for 48 hours.[8] Include vehicle controls and positive controls (forskolin and prochloraz).

  • Medium Collection: After 48 hours, collect the cell culture medium for hormone analysis.

  • Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using a validated method like ELISA or LC-MS/MS.[8][9]

  • Cell Viability: Perform a cell viability assay (e.g., MTT) on the remaining cells in the plate to assess cytotoxicity.[8]

  • Data Analysis: Normalize the hormone concentrations to a measure of cell viability. Express the results as a fold change relative to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

G This compound Anti-Androgenic Mechanism cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) M2 This compound M2->AR_HSP Competitively Binds M2->AR_dimer Inhibits Translocation & Dimerization AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds AR_dimer->ARE Binding Inhibited by M2 Gene_Expression Androgen-Dependent Gene Expression ARE->Gene_Expression Initiates Transcription Cellular_Response Cellular Response (e.g., Proliferation, PSA secretion) Gene_Expression->Cellular_Response Leads to

Mechanism of this compound as an Androgen Receptor Antagonist.

G General Experimental Workflow for this compound In Vitro Testing cluster_setup Experimental Setup cluster_exposure Exposure and Assays cluster_data Data Collection & Analysis select_cell Select Appropriate Cell Line (e.g., LNCaP, H295R) culture_cells Culture and Plate Cells select_cell->culture_cells expose_cells Expose Cells to M2 and Controls culture_cells->expose_cells prepare_M2 Prepare this compound Stock and Dilutions prepare_M2->expose_cells perform_assays Perform Primary Assays (AR Binding, Transactivation, Steroidogenesis) expose_cells->perform_assays perform_cyto_assay Perform Cytotoxicity Assay (e.g., MTT) expose_cells->perform_cyto_assay collect_data Collect Data (Radioactivity, Luminescence, Absorbance, Hormone Levels) perform_assays->collect_data perform_cyto_assay->collect_data analyze_data Analyze Data (Calculate IC50, Ki, Fold Change) collect_data->analyze_data interpret_results Interpret Results and Draw Conclusions analyze_data->interpret_results

A generalized workflow for in vitro testing of this compound.

References

Application Notes and Protocols for the Quantification of Vinclozolin M2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinclozolin (B1683831), a dicarboximide fungicide, is known to be an endocrine disruptor, and its metabolite, 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (Vinclozolin M2), is a key analyte in assessing exposure and toxicity. Accurate and sensitive quantification of this compound is crucial for researchers, scientists, and drug development professionals in various fields, including environmental monitoring, food safety, and toxicology. These application notes provide detailed protocols for the quantification of this compound in biological and environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Analytical Standards

For accurate quantification, it is imperative to use high-purity analytical standards for this compound. Certified reference materials should be sourced from reputable suppliers. Stock solutions should be prepared in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), and stored at low temperatures (-20°C or below) to ensure stability. Working standards are prepared by serially diluting the stock solution to create a calibration curve covering the expected concentration range of the samples.

Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative parameters for the LC-MS/MS-based quantification of this compound. These values are indicative and may vary depending on the specific instrumentation and matrix used. Method validation should be performed in the target matrix to establish performance characteristics.

ParameterValueReference
Limit of Detection (LOD) 1 nM[1]
Limit of Quantification (LOQ) ~0.05 ppm (estimated for Vinclozolin)[2]
Recovery 74% (from cell culture)[1]
85-105% (in rat serum)[3]
Linearity Range 5 to 200 µM (for Vinclozolin)[4]
25 ppm to 75 ppm (for Vinclozolin)[5]

Table 1: Quantitative Performance Characteristics for this compound Analysis.

ParameterDescription
Precursor Ion (m/z) 258
Product Ion 1 (Quantifier, m/z) 160
Product Ion 2 (Qualifier, m/z) 35
Collision Energy (CE) for m/z 160 9 V
Collision Energy (CE) for m/z 35 33 V

Table 2: Mass Spectrometry Parameters for Multiple Reaction Monitoring (MRM) of this compound.[1]

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.[6][7][8][9]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))

  • Centrifuge tubes (50 mL)

  • Centrifuge

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE cleanup tube containing a suitable sorbent mixture (e.g., MgSO₄, PSA, and C18). The choice of sorbents depends on the matrix to remove interfering substances like fatty acids, sugars, and pigments.

  • Shake the d-SPE tube for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Typical):

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for the separation of Vinclozolin and its metabolites.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized for the separation of this compound from other matrix components and isomers.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: As listed in Table 2.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations to achieve maximum sensitivity for this compound.

Visualizations

Vinclozolin_Metabolic_Pathway Vinclozolin Vinclozolin M1 Metabolite M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) Vinclozolin->M1 Hydrolysis M2 Metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) Vinclozolin->M2 Hydrolysis M5 Metabolite M5 (3',5'-dichloro-2,3,4-trihydroxy-2-methylbutylanilide) M2->M5 Further Metabolism

Caption: Metabolic pathway of Vinclozolin to its primary metabolites M1 and M2, and further metabolism of M2.

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Homogenization extraction Acetonitrile Extraction & Salting Out start->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (d-SPE) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filtration Filtration centrifuge2->filtration final_extract Final Extract for Analysis filtration->final_extract lc_separation LC Separation (C18 Column) final_extract->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: A generalized experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for the Preparation of Vinclozolin M2 Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the preparation, handling, and analysis of Vinclozolin (B1683831) M2 solutions for experimental use.

Vinclozolin M2, a primary and active metabolite of the fungicide Vinclozolin, is a compound of significant interest in toxicological and endocrinological research.[1][2] As an antagonist of the androgen receptor, its accurate and consistent preparation in solution is critical for reliable experimental outcomes.[2][3] These application notes detail the necessary materials, safety precautions, and step-by-step protocols for the preparation of stock and working solutions of this compound.

Physicochemical Properties and Solubility Data

Accurate solution preparation begins with a thorough understanding of the compound's physical and chemical characteristics. This compound is supplied as a crystalline solid and possesses distinct solubility profiles in various solvents.[1]

PropertyValueReference
Molecular Formula C11H11Cl2NO2[1][2][4]
Molecular Weight 260.1 g/mol [1][2]
Purity ≥98%[1][5]
Appearance Crystalline solid[1][5]
Storage Temperature -20°C[1][5]
Long-term Stability ≥ 4 years (as solid)[1][5]

The solubility of this compound is a critical factor in the choice of solvent for stock and working solutions. The compound exhibits good solubility in organic solvents but is sparingly soluble in aqueous buffers.[1]

SolventSolubilityReference
Ethanol ~30 mg/mL[1]
DMSO ~30 mg/mL[1]
Dimethylformamide (DMF) ~30 mg/mL[2]
1:1 Ethanol:PBS (pH 7.2) ~0.5 mg/mL[1][2]

Experimental Protocols

Safety Precautions

This compound should be handled as a hazardous material.[1][5] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood to avoid inhalation.[1][5]

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro and in vivo studies.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 260.1 g/mol * (1000 mg / 1 g) = 2.601 mg

  • Weighing the compound:

    • Tare a sterile, empty amber glass vial on an analytical balance.

    • Carefully weigh approximately 2.6 mg of this compound directly into the vial. Record the exact weight.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM based on the actual weight.

    • Example: If 2.65 mg was weighed, the required volume of DMSO is:

      • Volume (mL) = 2.65 mg / (260.1 mg/mmol) / 10 mmol/L * 1000 µL/mL = 101.9 µL

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

  • Storage:

    • Store the stock solution at -20°C. For optimal stability, purge the vial with an inert gas (e.g., argon or nitrogen) before capping.

Preparation of a 100 µM Aqueous Working Solution

Due to the low aqueous solubility of this compound, a serial dilution from an organic stock solution is required.[1]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Phosphate-buffered saline (PBS), pH 7.2, or other desired aqueous buffer

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 1 mM intermediate solution by diluting the 10 mM stock solution 1:10 in DMSO.

    • Example: Add 10 µL of the 10 mM stock to 90 µL of DMSO.

  • Final Dilution:

    • Prepare the 100 µM working solution by diluting the 1 mM intermediate solution 1:10 in the desired aqueous buffer.

    • Example: Add 10 µL of the 1 mM intermediate solution to 990 µL of PBS.

    • Vortex gently to mix.

  • Important Considerations:

    • Aqueous solutions of this compound are not recommended for storage for more than one day.[1][5] Prepare fresh working solutions daily.

    • The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept low and consistent across all experimental and control groups.

Quality Control and Analysis

The concentration and purity of the prepared solutions can be verified using High-Performance Liquid Chromatography (HPLC).[6][7] A typical method involves a C18 column with a mobile phase consisting of a gradient of methanol/acetonitrile and a phosphate (B84403) buffer.[6] Detection is commonly performed using a UV detector at a wavelength of approximately 212 nm or 220 nm.[6][7]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the metabolic pathway of Vinclozolin to its active metabolite M2 and the experimental workflow for solution preparation.

Vinclozolin_Metabolism Vinclozolin Vinclozolin M1 Metabolite M1 Vinclozolin->M1 Esterase Activity M2 This compound (Active Metabolite) M1->M2 Decarboxylation

Caption: Metabolic conversion of Vinclozolin to its active metabolite, M2.

Solution_Preparation_Workflow start Start weigh Weigh this compound Solid start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO) to create Stock Solution weigh->dissolve store Store Stock Solution at -20°C dissolve->store dilute Dilute Stock Solution in Aqueous Buffer to create Working Solution dissolve->dilute use Use Working Solution (Prepare Fresh Daily) dilute->use end End use->end

References

Troubleshooting & Optimization

Vinclozolin M2 Quantification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Vinclozolin (B1683831) M2.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during Vinclozolin M2 analysis.

Q1: Why am I observing low recovery of this compound during sample preparation?

A1: Low recovery of this compound can stem from several factors during the extraction and clean-up phases of your protocol.

  • Suboptimal pH: The pH of the sample and extraction solvent is critical. Vinclozolin and its metabolites can be sensitive to pH changes, which may affect their solubility and stability. For instance, one study noted that diluting samples with a pH 3.3 buffer helped to limit the hydrolysis of analytes.[1]

  • Inappropriate Solvent Choice: The selection of extraction solvent significantly impacts recovery. A single-step extraction with a suitable solvent has been shown to yield high recoveries of Vinclozolin and its metabolites from various biological fluids.[2]

  • Inefficient Solid-Phase Extraction (SPE): If using SPE, ensure the cartridge type (e.g., C8, C18) is appropriate for this compound and that the conditioning, loading, washing, and elution steps are optimized. One method successfully used Bond Elute C8 SPE columns for the extraction of Vinclozolin and its metabolites from plasma and tissue homogenates.[3]

  • Analyte Degradation: Vinclozolin can degrade to its metabolites, and the stability of M2 itself can be a factor.[1][4] Ensure that samples are processed promptly and stored under appropriate conditions to minimize degradation.

Troubleshooting Flowchart: Low Analyte Recovery

start Low Recovery of M2 Detected check_ph Verify pH of Sample and Solvents start->check_ph check_solvent Evaluate Extraction Solvent Polarity & Composition check_ph->check_solvent pH is Optimal solution_ph Adjust pH to Stabilize Analyte (e.g., pH 3.3) check_ph->solution_ph Incorrect pH check_spe Optimize SPE Protocol (Conditioning, Elution) check_solvent->check_spe Solvent is Appropriate solution_solvent Test Alternative Solvents or Mixtures check_solvent->solution_solvent Inefficient Extraction check_stability Assess Analyte Stability (Degradation) check_spe->check_stability SPE is Optimized solution_spe Use Different Sorbent or Modify Wash/Elute Steps check_spe->solution_spe Suboptimal SPE solution_stability Process Samples Quickly / Use Stabilizers check_stability->solution_stability Degradation Suspected start Poor Peak Shape for M2 tailing Peak Tailing? start->tailing fronting Peak Fronting? start->fronting splitting Peak Splitting? start->splitting sol_tailing1 Secondary Interactions with Column -> Use end-capped column or adjust mobile phase pH tailing->sol_tailing1 Yes sol_tailing2 Column Contamination -> Flush or replace column tailing->sol_tailing2 Yes sol_fronting Column Overload -> Dilute sample fronting->sol_fronting Yes sol_splitting Injection Solvent Mismatch -> Match solvent to mobile phase splitting->sol_splitting Yes V Vinclozolin (V) M1 Metabolite M1 V->M1 Hydrolysis M2 Metabolite M2 V->M2 Hydrolysis AR Androgen Receptor (AR) M1->AR Antagonism M2->AR Antagonism Gene Androgen-Dependent Gene Expression AR->Gene Activation T Testosterone T->AR Effect Inhibition of Male Sex Differentiation Gene->Effect

References

Technical Support Center: Optimizing Vinclozolin M2 Stability in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the stability of Vinclozolin (B1683831) M2 in experimental solutions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and use of Vinclozolin M2 solutions.

Issue 1: Inconsistent or lower-than-expected biological activity in aqueous solutions.

  • Possible Cause: Degradation of this compound in aqueous media. This compound is known to be sparingly soluble and unstable in aqueous buffers, with a recommendation not to store aqueous solutions for more than one day.[1] Hydrolysis is a likely degradation pathway, and the rate can be influenced by pH and temperature.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh aqueous working solutions of this compound immediately before each experiment.

    • pH Control: Maintain a pH as close to neutral (pH 7.0) as experimentally feasible. The parent compound, vinclozolin, shows increased hydrolysis under alkaline conditions. While specific data for M2 is limited, a similar trend is expected.

    • Temperature Management: Keep solutions on ice or at 4°C during preparation and use, unless the experimental protocol requires otherwise. Higher temperatures generally accelerate hydrolysis.[2]

    • Solvent Choice: Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO, ethanol (B145695), or dimethyl formamide, where it is more stable.[1] The final concentration of the organic solvent in the experimental medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.

    • Stability Assessment: If inconsistent results persist, perform a stability study of this compound in your specific experimental medium using the protocol provided below.

Issue 2: Precipitation of this compound upon dilution of stock solution into aqueous media.

  • Possible Cause: Low aqueous solubility of this compound. It is sparingly soluble in aqueous buffers.[1]

  • Troubleshooting Steps:

    • Optimize Final Concentration: Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit.

    • Method of Dilution: For maximum solubility in aqueous buffers, first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice. A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[1]

    • Vortexing/Sonication: After dilution, vortex the solution thoroughly. Gentle sonication may also aid in dissolution, but be cautious as it can generate heat.

    • Visual Inspection: Always visually inspect the solution for any signs of precipitation before use. If precipitation is observed, the solution should be remade at a lower concentration or with an optimized solvent system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is an active metabolite of the fungicide vinclozolin.[3] Both vinclozolin and its metabolites, M1 and M2, are known to act as antagonists to the androgen receptor, thereby disrupting endocrine signaling.[4][5] The stability of this compound in experimental solutions is critical for obtaining accurate and reproducible results, as degradation will lead to a decrease in the effective concentration of the active compound.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[1] Stock solutions should be prepared by dissolving the solid in a suitable organic solvent like DMSO, ethanol, or dimethyl formamide, where its solubility is approximately 30 mg/mL.[1] These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the recommended maximum storage time for aqueous solutions of this compound?

A3: It is recommended not to store aqueous solutions of this compound for more than one day due to its limited stability.[1] For optimal results, prepare fresh aqueous working solutions for each experiment.

Q4: How does pH affect the stability of this compound?

Q5: Can I use buffers other than PBS?

A5: Yes, other buffers can be used depending on the experimental requirements. However, it is important to consider that buffer components can potentially influence the stability of the compound. If you switch to a different buffer system, it is advisable to perform a preliminary stability check.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
Ethanol30 mg/mL[1]
DMSO30 mg/mL[1]
Dimethyl Formamide30 mg/mL[1]
1:1 Ethanol:PBS (pH 7.2)0.5 mg/mL[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Experimental Media

This protocol outlines a method to determine the stability of this compound in a specific aqueous medium over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • HPLC-grade organic solvent for stock solution (e.g., DMSO or ethanol)
  • Your experimental aqueous medium (e.g., cell culture medium, buffer)
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • Appropriate HPLC column (e.g., C18)
  • HPLC-grade mobile phase solvents

2. Preparation of Solutions:

  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in the chosen organic solvent.
  • Working Solution: Dilute the stock solution with your experimental medium to the final working concentration used in your assays. Ensure the final organic solvent concentration is minimal and consistent across all samples.

3. Experimental Procedure:

  • Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 1 mL) and analyze it by HPLC to determine the initial concentration of this compound.
  • Incubation: Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution for HPLC analysis.
  • Sample Storage: If samples cannot be analyzed immediately, store them at -80°C to halt further degradation.
  • HPLC Analysis: Analyze all samples by HPLC to quantify the remaining concentration of this compound at each time point.

4. Data Analysis:

  • Plot the concentration of this compound versus time.
  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Determine the half-life (t½) of this compound in your experimental medium under the tested conditions.

Mandatory Visualization

Caption: this compound's antagonistic effect on the androgen receptor signaling pathway.

Experimental_Workflow cluster_prep Solution Preparation cluster_incubation Stability Assessment cluster_analysis Quantification Stock Prepare Concentrated Stock Solution in Organic Solvent Working Dilute Stock into Experimental Medium Stock->Working T0 T=0 Sample (Immediate Analysis) Working->T0 Incubate Incubate at Experimental Conditions (e.g., 37°C) Working->Incubate HPLC HPLC Analysis T0->HPLC Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Timepoints->HPLC Data Determine Concentration and Calculate Degradation Rate HPLC->Data

Caption: Workflow for assessing the stability of this compound in experimental solutions.

References

Technical Support Center: Vinclozolin M2 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vinclozolin (B1683831) metabolite M2 in in vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Vinclozolin M2 and why is it important to study in vitro?

A1: Vinclozolin is a dicarboximide fungicide that exhibits antiandrogenic properties. However, vinclozolin itself is less potent than its metabolites, M1 and M2.[1] M2 is a particularly effective antagonist of the androgen receptor (AR), making it a key compound of interest in studies on endocrine disruption and reproductive toxicology.[1][2] In vitro cell-based assays are crucial for elucidating the specific molecular mechanisms of M2's antiandrogenic activity, assessing its potency, and screening for potential therapeutic applications or toxicological risks.[3]

Q2: What are the primary in vitro assays used to characterize this compound?

A2: The primary in vitro assays for this compound focus on its interaction with the androgen receptor and its subsequent effects on cell health. These include:

  • Androgen Receptor (AR) Competitive Binding Assays: These assays determine the ability of M2 to compete with a known androgen (like dihydrotestosterone, DHT) for binding to the AR.[1]

  • AR-Dependent Reporter Gene Assays: These assays measure the ability of M2 to inhibit the transcriptional activity of the AR in response to an androgen.[2]

  • Cytotoxicity and Cell Viability Assays: These assays are essential to ensure that the observed antiandrogenic effects are not due to general cellular toxicity.[4][5]

Q3: What is the mechanism of action of this compound?

A3: The primary mechanism of action of this compound is the competitive inhibition of the androgen receptor.[6] By binding to the AR, M2 prevents the binding of natural androgens like testosterone (B1683101) and DHT, thereby blocking the downstream signaling pathways that regulate the expression of androgen-responsive genes.[2][7] At high concentrations, M2 may also exhibit partial agonist activity.[2][8]

Troubleshooting Guides

Androgen Receptor (AR) Competitive Binding Assays
Issue Possible Cause(s) Recommended Solution(s)
High background binding - Insufficient washing of unbound radioligand. - Non-specific binding of the radioligand to assay components. - Contaminated reagents.- Optimize the number and duration of wash steps. - Include a non-specific binding control (excess cold ligand) to subtract from total binding. - Use high-purity reagents and filter all buffers.
Low specific binding - Degraded radioligand or receptor preparation. - Suboptimal incubation time or temperature. - Incorrect buffer composition (pH, ionic strength).- Aliquot and store radioligand and receptor preparations at appropriate temperatures to avoid freeze-thaw cycles. - Perform time-course and temperature optimization experiments. - Ensure buffer pH and composition are optimal for AR binding.
Poor reproducibility between experiments - Inconsistent pipetting volumes. - Variability in cell or tissue lysate protein concentration. - Instability of this compound in the assay medium.- Use calibrated pipettes and consistent technique. - Perform a protein quantification assay (e.g., Bradford or BCA) to normalize lysate concentrations. - Prepare fresh dilutions of M2 for each experiment from a stock solution stored under inert gas.[9]
Incomplete displacement curve - this compound concentration range is too narrow or not high enough. - Solubility issues with M2 at higher concentrations.- Broaden the concentration range of M2 used in the assay. - this compound is sparingly soluble in aqueous buffers. For maximum solubility, first dissolve it in an organic solvent like ethanol (B145695) or DMSO and then dilute with the aqueous buffer.[9]
AR-Dependent Reporter Gene Assays
Issue Possible Cause(s) Recommended Solution(s)
High background luciferase activity (in the absence of androgen) - "Leaky" promoter in the reporter construct. - Endogenous steroid hormones in the serum of the cell culture medium.- Use a reporter construct with a tightly regulated promoter. - Culture cells in charcoal-stripped serum to remove endogenous hormones.
Low signal-to-noise ratio - Low transfection efficiency. - Suboptimal concentration of the androgen agonist. - Cell line not responsive to androgens.- Optimize the transfection protocol (e.g., DNA-to-transfection reagent ratio, cell density). - Perform a dose-response curve for the androgen agonist to determine the optimal concentration (typically EC50 to EC80). - Use a well-characterized androgen-responsive cell line (e.g., LNCaP, MDA-kb2).
Agonistic activity observed at high concentrations of this compound - M2 can act as a partial agonist at high concentrations.[2][8]- Be aware of this possibility when interpreting data at high concentrations. - Test a wide range of M2 concentrations to fully characterize its activity profile.
Variable results - Inconsistent cell passage number or health. - Edge effects in multi-well plates. - Instability of this compound.- Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase. - Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation. - Prepare fresh dilutions of M2 for each experiment.[9]
Cytotoxicity and Cell Viability Assays
Issue Possible Cause(s) Recommended Solution(s)
High background absorbance/fluorescence - Contamination of the culture medium. - Interference of this compound with the assay reagents.- Use fresh, sterile culture medium. - Run a cell-free control with M2 and the assay reagents to check for direct interference.
Discrepancy between different viability assays - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).- Use multiple assays that measure different aspects of cell health to get a more complete picture of M2's effects.
Cytotoxicity observed at concentrations where anti-androgenic effects are seen - The observed anti-androgenic effect may be a consequence of cell death rather than specific AR antagonism.- Carefully compare the IC50 for cytotoxicity with the IC50 for anti-androgenic activity. A significant overlap suggests that cytotoxicity may be a confounding factor.
Inconsistent results - Uneven cell seeding. - Variation in incubation times. - Evaporation from wells.- Ensure a single-cell suspension before seeding and mix gently. - Standardize all incubation times precisely. - Maintain proper humidity in the incubator and consider using plate sealers.

Quantitative Data Summary

The following tables summarize key quantitative data for Vinclozolin and its metabolite M2 from in vitro studies.

Table 1: Androgen Receptor Binding Affinity

CompoundAssay TypeSpeciesKi (µM)Reference(s)
VinclozolinCompetitive BindingRat> 700[1]
This compound Competitive Binding Rat 9.7 [1]

Table 2: In Vitro Anti-Androgenic Activity (IC50 Values)

CompoundCell LineAssay TypeIC50 (µM)Reference(s)
VinclozolinCHOReporter Gene~1.0[3]
This compound MCF-7 Reporter Gene 0.00017 [10]
This compound VariousReporter Gene0.11 - 0.47[11]

Experimental Protocols

Androgen Receptor Competitive Binding Assay (Radioligand-based)

This protocol is a generalized procedure for determining the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Androgen receptor source (e.g., rat prostate cytosol, recombinant human AR)

  • Radiolabeled androgen (e.g., [³H]R1881)

  • This compound

  • Unlabeled androgen (for non-specific binding control)

  • Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In assay tubes, add a fixed concentration of the radiolabeled androgen.

  • Add increasing concentrations of this compound to the respective tubes.

  • For non-specific binding control tubes, add a high concentration of the unlabeled androgen.

  • Add the androgen receptor preparation to all tubes.

  • Incubate the tubes at a specified temperature (e.g., 4°C) for a predetermined time (e.g., 18-24 hours) to reach equilibrium.

  • Separate the bound from unbound radioligand using a method such as dextran-coated charcoal, hydroxylapatite, or filter binding.

  • Add scintillation cocktail to the tubes containing the bound radioligand.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value.

AR-Dependent Reporter Gene Assay

This protocol outlines a general method for assessing the anti-androgenic activity of this compound using a luciferase reporter gene assay.

Materials:

  • An androgen-responsive cell line (e.g., LNCaP, MDA-kb2) stably or transiently transfected with an AR expression vector and an androgen-responsive reporter vector (e.g., MMTV-luciferase).

  • Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum.

  • Androgen agonist (e.g., dihydrotestosterone, DHT)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a multi-well plate and allow them to attach overnight.

  • Treat the cells with a fixed concentration of the androgen agonist (e.g., the EC50 concentration) and co-treat with a range of concentrations of this compound. Include appropriate controls (vehicle control, agonist-only control).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter like Renilla luciferase).

  • Calculate the percentage of inhibition of androgen-induced luciferase activity for each concentration of this compound and determine the IC50 value.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complex AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization M2 This compound M2->AR Competitively Binds M2->AR_dimer Blocks Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start prep_cells Prepare Cell Culture (Androgen-Responsive) start->prep_cells prep_m2 Prepare this compound and Androgen Solutions start->prep_m2 treatment Cell Treatment prep_cells->treatment prep_m2->treatment binding_assay AR Competitive Binding Assay treatment->binding_assay reporter_assay AR Reporter Gene Assay treatment->reporter_assay cytotoxicity_assay Cytotoxicity/ Cell Viability Assay treatment->cytotoxicity_assay data_analysis Data Analysis (IC50/Ki Determination) binding_assay->data_analysis reporter_assay->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro cell-based assays with this compound.

References

avoiding cross-reactivity in Vinclozolin M2 immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid cross-reactivity in Vinclozolin (B1683831) M2 immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is Vinclozolin M2 and why is it important to measure?

Vinclozolin is a dicarboximide fungicide that is metabolized in biological systems into several products, including M1 and M2.[1][2] These metabolites, particularly M2, are known to be potent antagonists of the androgen receptor and are considered the primary mediators of Vinclozolin's endocrine-disrupting effects.[1][2] Accurate measurement of this compound is therefore crucial for toxicological studies, environmental monitoring, and in the assessment of potential human exposure and health risks.

Q2: What is cross-reactivity in the context of a this compound immunoassay?

Cross-reactivity in a this compound immunoassay refers to the interference caused by the binding of structurally similar molecules to the antibodies intended for M2. This can lead to inaccurate quantification of this compound, as the assay may detect the parent compound Vinclozolin, its other metabolite M1, or other structurally related compounds present in the sample.

Q3: What are the likely sources of cross-reactivity in a this compound immunoassay?

The most probable sources of cross-reactivity are the parent compound Vinclozolin and its primary metabolite, M1, due to their high degree of structural similarity to M2. Other pesticides with a similar chemical scaffold may also cause interference.

Q4: How can I assess the cross-reactivity of my this compound immunoassay?

Cross-reactivity is typically assessed by running the immunoassay with a range of concentrations of the potential cross-reacting compounds (e.g., Vinclozolin, M1) and comparing the results to the standard curve of this compound. The percentage of cross-reactivity can be calculated using the formula:

% Cross-reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100%

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Higher than expected this compound concentrations Cross-reactivity with Vinclozolin or M1: The antibody may be binding to the parent compound or the M1 metabolite, leading to an overestimation of M2 levels.1. Confirm Antibody Specificity: If possible, obtain information from the antibody supplier regarding its cross-reactivity profile. 2. Perform Cross-Reactivity Testing: Test your assay with certified standards of Vinclozolin and M1 to quantify the percentage of cross-reactivity (see FAQ Q4 and the experimental protocol below). 3. Sample Pre-treatment: Consider a sample clean-up step, such as solid-phase extraction (SPE), to separate M2 from Vinclozolin and M1 before the immunoassay.
Inconsistent or non-reproducible results Matrix Effects: Components in the sample matrix (e.g., serum, soil extract) can interfere with the antibody-antigen binding.[3][4][5]1. Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components.[3] 2. Matrix-Matched Standards: Prepare your standard curve in a matrix that closely resembles your sample matrix to compensate for these effects.[3] 3. Spike and Recovery Experiment: Add a known amount of this compound to your sample matrix and measure the recovery to assess the extent of matrix interference.
Low assay sensitivity Poor Antibody Affinity: The antibody may have a low binding affinity for this compound. Suboptimal Assay Conditions: Incubation times, temperatures, or buffer composition may not be optimal.1. Antibody Selection: If developing a new assay, screen multiple antibodies to find one with high affinity and specificity. 2. Assay Optimization: Systematically optimize assay parameters such as incubation times, temperature, pH, and ionic strength of buffers. 3. Use of a Heterologous Assay Format: Employing a coating antigen that is structurally different from the immunogen used to raise the antibody can sometimes improve sensitivity.
High background signal Non-specific Binding: Antibodies or detection reagents may be binding to the microplate surface. Contaminated Reagents: Buffers or other reagents may be contaminated.1. Blocking: Ensure adequate blocking of the microplate with a suitable blocking agent (e.g., BSA, non-fat dry milk). 2. Washing: Increase the number and rigor of washing steps to remove unbound reagents. 3. Reagent Quality: Use high-purity reagents and freshly prepared buffers.

Data Presentation

Table 1: Illustrative Cross-Reactivity Data for a Hypothetical this compound Immunoassay

This table provides an example of how to present cross-reactivity data. Note: This data is for illustrative purposes only and does not represent a specific commercially available assay.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100%
Vinclozolin2504%
Vinclozolin M18012.5%
3,5-Dichloroaniline>10,000<0.1%
Procymidone>10,000<0.1%
Iprodione>10,000<0.1%

Experimental Protocols

Protocol: Competitive ELISA for this compound and Cross-Reactivity Assessment

This protocol outlines a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify this compound and assess cross-reactivity with related compounds.

Materials:

  • High-binding 96-well microplate

  • This compound standard

  • Potential cross-reactants (Vinclozolin, M1, etc.)

  • Anti-Vinclozolin M2 primary antibody

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • Coating antigen (e.g., this compound-protein conjugate)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and potential cross-reactants in assay buffer.

    • In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-Vinclozolin M2 primary antibody.

    • Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the coated and blocked microplate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Development and Reading:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the this compound standard curve.

  • Determine the IC50 value (the concentration that gives 50% inhibition) for this compound and each potential cross-reactant.

  • Calculate the percentage of cross-reactivity using the formula provided in FAQ Q4.

Visualizations

Vinclozolin_Metabolism Vinclozolin Vinclozolin M1 Metabolite M1 Vinclozolin->M1 Metabolism M2 Metabolite M2 (Primary Target) Vinclozolin->M2 Metabolism

Caption: Metabolic pathway of Vinclozolin to its active metabolites M1 and M2.

Competitive_ELISA_Workflow cluster_plate Microplate Well Coated_Antigen Coated Antigen (M2-conjugate) Detection_Antibody Enzyme-labeled Secondary Antibody Coated_Antigen->Detection_Antibody Sample_M2 Sample M2 Antibody Anti-M2 Antibody Sample_M2->Antibody Competition Antibody->Coated_Antigen Substrate Substrate Detection_Antibody->Substrate Signal Colorimetric Signal Substrate->Signal

Caption: Workflow of a competitive ELISA for this compound detection.

Cross_Reactivity_Logic cluster_compounds Compounds in Sample High_Signal High Signal (Low M2 Concentration) Low_Signal Low Signal (High M2 Concentration) False_Low_Signal False Low Signal (Cross-Reactivity) M2 This compound M2->Low_Signal Binds to Antibody Vinclozolin Vinclozolin Vinclozolin->False_Low_Signal Binds to Antibody M1 Metabolite M1 M1->False_Low_Signal Binds to Antibody

Caption: Logical relationship illustrating how cross-reactivity can lead to inaccurate results.

References

Technical Support Center: Detection of Vinclozolin Metabolite M2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of detection methods for Vinclozolin (B1683831) M2. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting Vinclozolin M2?

A1: The most prevalent and sensitive methods for the detection of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex matrices such as biological fluids and environmental samples.

Q2: How can I improve the sensitivity of my this compound detection?

A2: To enhance sensitivity, consider the following:

  • Optimize Sample Preparation: Employ a robust extraction and clean-up method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to minimize matrix effects.

  • Method Optimization (LC-MS/MS): Fine-tune the mass spectrometer parameters, including collision energy and precursor/product ion selection, for optimal signal intensity.

  • Chromatographic Conditions: Adjust the mobile phase composition and gradient to achieve better peak shape and separation from interfering compounds.

  • Column Selection: Use a column with appropriate chemistry (e.g., C18) and smaller particle size for improved resolution and sensitivity.

Q3: What is the primary mechanism of action of Vinclozolin and its metabolite M2?

A3: Vinclozolin itself has weak antiandrogenic activity. However, its metabolites, primarily M1 and M2, are potent antagonists of the androgen receptor (AR).[1][2] M2 binds to the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone. This inhibition of androgen binding disrupts the normal signaling pathway, leading to altered gene expression and anti-androgenic effects.[1]

Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound?

A4: The LOD and LOQ for this compound can vary significantly depending on the analytical method, instrument sensitivity, and the sample matrix. However, LC-MS/MS methods generally offer the lowest detection limits. For instance, a sensitive LC-MS/MS method has been reported with a limit of detection of 1 nM for this compound in cell culture media.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using HPLC and LC-MS/MS.

HPLC Troubleshooting
Issue Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload.1. Replace the column. 2. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase. 3. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Column temperature variations. 3. Air bubbles in the pump.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phase and prime the pump.
Low Sensitivity/No Peak 1. Incorrect wavelength setting on the UV detector. 2. Sample degradation. 3. Low sample concentration.1. Verify the optimal wavelength for this compound detection. 2. Prepare fresh samples and standards. 3. Concentrate the sample or use a more sensitive detection method like LC-MS/MS.
LC-MS/MS Troubleshooting
Issue Potential Cause Suggested Solution
Low Signal Intensity 1. Ion suppression from matrix components. 2. Suboptimal ionization source parameters. 3. Incorrect precursor/product ion selection.1. Improve sample clean-up or dilute the sample. 2. Optimize source temperature, gas flows, and voltages. 3. Infuse a standard solution of this compound to confirm and optimize MRM transitions.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects. 3. Electronic noise.1. Use high-purity solvents and flush the LC system. 2. Enhance the sample preparation procedure to remove interfering substances. 3. Check the mass spectrometer's electronic connections and grounding.
No Chromatographic Peak 1. No analyte in the sample. 2. Clog in the LC system or injector. 3. Mass spectrometer not acquiring data.1. Analyze a known standard to confirm system performance. 2. Check for pressure increases and systematically check for blockages. 3. Verify the acquisition method and communication between the LC and MS.

Quantitative Data Summary

The sensitivity of this compound detection methods is highly dependent on the instrumentation and the complexity of the sample matrix. The following table summarizes reported performance metrics for different analytical techniques.

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
LC-MS/MSCell Culture Media1 nMNot Reported
HPLC-UVRat SerumNot Specifically Reported for M2Not Specifically Reported for M2[3]
HPLC-UVMouse Plasma, Serum, UrineNot Specifically Reported for M2Not Specifically Reported for M2[4]

Note: The table will be updated as more specific quantitative data for this compound becomes available.

Experimental Protocols

Sample Preparation using QuEChERS for Biological Fluids (e.g., Serum, Plasma)

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Aliquoting: Transfer 1 mL of the biological fluid (serum or plasma) into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard to the sample.

  • Acetonitrile (B52724) Extraction: Add 1 mL of 1% acetic acid in acetonitrile to the tube.

  • Salting Out: Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) to the tube.

  • Vortexing: Immediately cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and prevent salt agglomeration.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Supernatant Transfer: Carefully transfer the upper acetonitrile layer to a clean tube.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Add the appropriate d-SPE sorbent (e.g., PSA, C18) to the acetonitrile extract.

  • Vortexing and Centrifugation: Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: Transfer the cleaned supernatant to a new vial for LC-MS/MS analysis.

LC-MS/MS Method for this compound Detection

This is a representative method and should be optimized for your specific instrument.

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): To be determined by infusing a this compound standard.

    • Product Ions (Q3): To be determined by fragmenting the precursor ion and selecting the most stable and abundant fragments.

Visualizations

Anti-Androgenic Signaling Pathway of this compound

Vinclozolin_M2_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone 5a-reductase 5α-reductase Testosterone->5a-reductase AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP Bound and inactive HSP Heat Shock Proteins (HSP) HSP->AR_HSP M2 This compound M2->AR_HSP Competitively Binds and Inhibits DHT Dihydrotestosterone (DHT) DHT->AR_HSP dissociates HSP 5a-reductase->DHT AR_DHT AR-DHT Complex AR_HSP->AR_DHT AR_DHT_n AR-DHT Complex AR_DHT->AR_DHT_n Translocation ARE Androgen Response Element (ARE) Gene_Expression Androgen-Dependent Gene Expression ARE->Gene_Expression Activates AR_DHT_n->ARE Binds

Caption: Anti-androgenic action of this compound via competitive inhibition of the androgen receptor.

Experimental Workflow for this compound Detection

Experimental_Workflow start Start: Biological Sample sample_prep Sample Preparation (QuEChERS) start->sample_prep extraction Acetonitrile Extraction & Salting Out sample_prep->extraction cleanup Dispersive SPE Cleanup extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis separation Chromatographic Separation (C18 Column) analysis->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection data_processing Data Processing and Quantification detection->data_processing end End: Results data_processing->end

Caption: A typical experimental workflow for the sensitive detection of this compound.

References

Technical Support Center: Vinclozolin M2 Dose Selection for In Vivo Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on dose selection for in vivo toxicology studies related to Vinclozolin (B1683831) and its active metabolite, M2. The information is presented in a question-and-answer format to address specific issues you may encounter during your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: I am planning an in vivo toxicology study and want to assess the effects of Vinclozolin M2. What is a recommended dose range?

A1: Currently, there is a lack of published in vivo toxicology studies that have directly administered the Vinclozolin metabolite M2. The available research has focused on the administration of the parent compound, Vinclozolin. The antiandrogenic effects observed in these studies are attributed to its active metabolites, primarily M1 and M2, which are formed in vivo.[1][2][3] Therefore, dose selection for M2 must be inferred from studies using Vinclozolin.

Q2: If I have to use Vinclozolin, what are the key considerations for dose selection?

A2: Dose selection for Vinclozolin should be based on the principles outlined in OECD guidelines for toxicity testing.[1] Key considerations include:

  • Preliminary Range-Finding Study: Conduct a preliminary study with a wide range of doses to identify the maximum tolerated dose (MTD) and doses that produce sublethal toxicity.

  • Highest Dose: The highest dose should induce some systemic toxicity but not mortality or severe suffering.[1]

  • Dose Spacing: A descending sequence of at least three dose levels, plus a control group, should be used to establish a dose-response relationship and determine the No-Observed-Adverse-Effect Level (NOAEL). Two- to four-fold intervals between doses are often optimal.[1]

  • Toxicokinetics: If available, toxicokinetic data should inform dose selection to avoid saturation of metabolic processes.[1]

Q3: What is the mechanism of action of this compound?

A3: Vinclozolin itself has weak affinity for the androgen receptor (AR).[1] Its toxicity is mediated by its metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).[1][3] Both M1 and M2 are competitive antagonists of the androgen receptor, with M2 being significantly more potent.[1][4][5] M2 has also been shown to act as an antagonist for the progesterone, glucocorticoid, and mineralocorticoid receptors.[6]

Q4: Why is M2 considered more potent than M1?

A4: In vitro studies have demonstrated that M2 has a much higher binding affinity for the androgen receptor compared to M1. One study reported the inhibitory constant (Ki) for M2 to be 9.7 µM, while for M1 it was 92 µM.[1] Another study found M2 to be a 50-fold more potent inhibitor of androgen-induced transactivation than M1.[4][5]

Troubleshooting Guide

Problem: I am not observing a clear dose-response relationship in my in vivo Vinclozolin study.

  • Possible Cause: Inappropriate Vehicle Selection. The vehicle used for oral administration can significantly impact the absorption and bioavailability of the test compound. Vinclozolin is poorly soluble in water. Corn oil is a commonly used vehicle in published studies.[7][8] Ensure the test substance is fully solubilized or forms a stable suspension in the chosen vehicle. Inconsistent suspension can lead to variable dosing.

  • Solution: Verify the solubility and stability of Vinclozolin in your chosen vehicle. Consider using a well-established vehicle like corn oil. For suspensions, ensure vigorous and consistent mixing before each administration.

Problem: High variability in animal responses within the same dose group.

  • Possible Cause: Inconsistent Gavage Technique. Improper oral gavage technique can lead to stress, injury, or incomplete dose delivery, contributing to variability.

  • Solution: Ensure all personnel are thoroughly trained in proper oral gavage techniques. The volume administered should be appropriate for the animal's size, typically not exceeding 1 ml/100 g body weight for rodents.[9]

Problem: Unexpected toxicity or mortality at lower doses.

  • Possible Cause: Animal Strain and Health Status. The sensitivity to toxic substances can vary between different strains of rats. The overall health of the animals is also a critical factor.

  • Solution: Use a well-characterized and healthy animal model from a reputable supplier. Ensure proper acclimatization and monitor for any signs of illness prior to and during the study.

Data Presentation

The following tables summarize quantitative data from in vivo studies using the parent compound, Vinclozolin, in rats. These data can help inform dose selection by providing context for the expected antiandrogenic effects.

Table 1: Effects of Perinatal Vinclozolin Exposure on Male Rat Offspring

Dose of Vinclozolin (mg/kg/day)Anogenital Distance (AGD) ReductionNipple Retention in MalesVentral Prostate Weight ReductionReference
3.125Significant reductionObservedObserved[2]
6.25Significant reductionObservedSignificant reduction[2]
12.5Significant reductionObserved-[2]
25Significant reductionObservedSignificant reduction[2]
50Significant reductionObserved in 91% of malesSignificant reduction[2]
100Significant reductionObserved in 100% of malesSignificant reduction[2]

Table 2: Effects of Vinclozolin in a Hershberger Bioassay in Castrated, Testosterone-Treated Male Rats

Dose of Vinclozolin (mg/kg/day)Ventral Prostate WeightSeminal Vesicle WeightLevator Ani/Bulbocavernosus Muscle WeightReference
10ReducedDecreasedDecreased[2]
25-DecreasedDecreased[2]
50---[2]
100---[2]

Experimental Protocols

Hershberger Bioassay for Antiandrogenic Activity

This protocol is based on the OECD validated Hershberger bioassay, a short-term in vivo screening assay for androgen and antiandrogen activity.[10][11]

  • Animal Model: Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated between 42 and 49 days of age.

  • Acclimatization: Allow a 7-day acclimatization period after arrival.

  • Grouping: Randomly assign animals to dose groups (at least 6 animals per group).

  • Dosing:

    • Administer the test substance (Vinclozolin) daily for 10 consecutive days by oral gavage.

    • A control group receives the vehicle only.

    • A positive control group can be included (e.g., flutamide).

    • All animals, except the negative control, receive a daily subcutaneous injection of testosterone (B1683101) propionate (B1217596) (TP) to stimulate the growth of androgen-dependent tissues.

  • Observations: Record body weight daily and conduct clinical observations for signs of toxicity.

  • Necropsy: On day 11, euthanize the animals and carefully dissect and weigh the following androgen-dependent tissues:

    • Ventral prostate

    • Seminal vesicles (with coagulating glands)

    • Levator ani/bulbocavernosus muscle

    • Glans penis

    • Cowper's glands

  • Data Analysis: Compare the organ weights of the test substance groups to the TP-only control group. A statistically significant decrease in the weight of androgen-dependent tissues indicates antiandrogenic activity.

Mandatory Visualizations

G cluster_0 Cellular Environment cluster_1 Nucleus Vinclozolin Vinclozolin M2_Metabolite This compound (Active Metabolite) Vinclozolin->M2_Metabolite Metabolism Androgen_Receptor Androgen Receptor (AR) M2_Metabolite->Androgen_Receptor Binds and blocks AR_Complex AR-Testosterone Complex M2_Metabolite->AR_Complex Prevents formation Testosterone Testosterone Testosterone->Androgen_Receptor Binds and activates ARE Androgen Response Element (on DNA) AR_Complex->ARE Binds to Gene_Expression Androgen-Dependent Gene Expression ARE->Gene_Expression Regulates Biological_Response Biological Response (e.g., tissue growth) Gene_Expression->Biological_Response

Caption: Signaling pathway of this compound's antiandrogenic action.

G Start Start Animal_Model Select Animal Model (e.g., Peripubertal Male Rats) Start->Animal_Model Castration Surgical Castration Animal_Model->Castration Acclimatization Acclimatization Period (7 days) Castration->Acclimatization Grouping Randomize into Dose Groups (n>=6) Acclimatization->Grouping Dosing Daily Dosing for 10 Days - Vehicle Control - Test Substance (Vinclozolin) - Testosterone Propionate (TP) Grouping->Dosing Observations Daily Body Weight & Clinical Observations Dosing->Observations Necropsy Euthanasia & Necropsy (Day 11) Observations->Necropsy Tissue_Weighing Dissect & Weigh Androgen-Dependent Tissues Necropsy->Tissue_Weighing Data_Analysis Statistical Analysis: Compare Tissue Weights to TP Control Tissue_Weighing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Hershberger bioassay.

References

Technical Support Center: Mitigating General Toxicity of High-Dose Vinclozolin M2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the general toxicity associated with high-dose exposure to Vinclozolin (B1683831) M2, a primary active metabolite of the fungicide Vinclozolin. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is Vinclozolin M2 and why is it a concern in high-dose experiments?

Vinclozolin is a dicarboximide fungicide that is metabolized in vivo to several products, including the antiandrogenic metabolites M1 and M2.[1][2][3] While Vinclozolin itself has weak affinity for the androgen receptor, its metabolites M1 and M2 are potent antagonists.[2][4] M2, in particular, competitively inhibits the binding of androgens to the androgen receptor (AR), which can disrupt normal endocrine function and lead to a range of toxic effects, especially at high doses.[2][4][5] These effects can include reproductive malformations, organ damage, and cellular stress.[2][6][7]

Q2: What are the primary mechanisms of this compound toxicity?

The primary mechanism of this compound toxicity is its antiandrogenic activity.[2][4] By blocking the androgen receptor, it inhibits the normal physiological effects of testosterone (B1683101) and dihydrotestosterone (B1667394). This can lead to demasculinizing effects during development and adverse effects on androgen-dependent tissues in adults.[2][8] Additionally, studies have shown that Vinclozolin and its metabolites can induce oxidative stress, leading to an imbalance in cellular homeostasis and damage to various organs, including the heart and kidneys.[6][7][9] This is characterized by a decrease in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), and an increase in markers of lipid peroxidation like malondialdehyde (MDA).[6][7][9]

Q3: Are there any known strategies to mitigate the toxicity of high-dose this compound?

Currently, direct, validated methods for mitigating this compound toxicity are not well-documented in published literature. However, based on its mechanisms of toxicity, two potential avenues for mitigation can be explored:

  • Androgen Co-administration: Since M2 acts as a competitive antagonist of the androgen receptor, co-administration of a high dose of a natural androgen like testosterone or dihydrotestosterone could potentially outcompete M2 for receptor binding, thereby reducing its antiandrogenic effects. This approach would require careful dose-response studies to determine the optimal ratio of androgen to M2.

  • Antioxidant Supplementation: Given the evidence of oxidative stress, the use of antioxidants could be a viable strategy to counteract this aspect of M2 toxicity. Antioxidants such as N-acetylcysteine (NAC), Vitamin C, or Vitamin E could help to replenish depleted endogenous antioxidant defenses and reduce cellular damage.

Q4: What are the expected toxicological effects of high-dose this compound in animal models?

In rodent models, high-dose exposure to Vinclozolin and its metabolites has been shown to cause a variety of dose-dependent toxic effects, including:

  • Reproductive System: Reduced anogenital distance, retained nipples in males, cleft phallus, hypospadias, ectopic testes, epididymal granulomas, and atrophy of seminal vesicles and prostate glands.[2][8]

  • Organ Weight Changes: Decreased weights of androgen-dependent tissues such as the epididymis, seminal vesicles, and prostate.[10][11][12] Increased relative heart and kidney weights have also been observed, potentially due to inflammation and fibrosis.[6][7]

  • Hormonal Alterations: Decreased testosterone levels and increased levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) due to the disruption of the hypothalamic-pituitary-gonadal axis.[10][11]

  • Histopathological Changes: Cellular hypertrophy in the liver, adrenal, and pituitary glands, as well as fibrosis and damage in cardiac and renal tissues.[6][7][11]

Troubleshooting Guides

This section provides guidance for specific issues that may arise during experiments involving high-dose this compound.

Issue Possible Cause Troubleshooting Steps
Unexpectedly high mortality in experimental animals. The administered dose of this compound may be too high for the specific animal strain, age, or health status.1. Immediately review and recalculate the dosage. 2. Consider performing a dose-range finding study to determine the maximum tolerated dose (MTD). 3. Ensure the vehicle used for administration is appropriate and non-toxic. 4. Monitor animals closely for clinical signs of toxicity and establish clear humane endpoints.
Inconsistent or highly variable antiandrogenic effects. 1. Inefficient conversion of the parent compound (if using Vinclozolin) to the active M2 metabolite. 2. Variability in the age or developmental stage of the animals. 3. Inconsistent dosing or administration technique.1. If using Vinclozolin, consider administering M2 directly to bypass metabolic variability. 2. Ensure that all animals are of a consistent age and weight at the start of the experiment. 3. Standardize the gavage or administration technique and ensure all personnel are properly trained.
Difficulty in detecting significant changes in oxidative stress markers. 1. The time point for tissue collection may not be optimal for detecting peak oxidative stress. 2. The chosen assay for a specific marker may not be sensitive enough. 3. The dose of this compound may be insufficient to induce a measurable oxidative stress response in the target tissue.1. Conduct a time-course experiment to identify the optimal window for measuring oxidative stress. 2. Validate the sensitivity of your assays using positive controls. 3. Increase the dose of this compound, if feasible within ethical guidelines, or choose a more sensitive target organ.
Histological artifacts or inconsistent staining. 1. Improper tissue fixation or processing. 2. Poorly optimized staining protocols.1. Ensure tissues are promptly and adequately fixed in the appropriate fixative (e.g., 10% neutral buffered formalin). 2. Optimize staining protocols for each tissue type, including incubation times and reagent concentrations. 3. Include positive and negative controls for each staining run.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Vinclozolin toxicity.

Table 1: Effects of Vinclozolin on Male Rat Reproductive Organ Weights

Dose (mg/kg/day)Ventral Prostate Weight (mg)Seminal Vesicle Weight (mg)Epididymis Weight (mg)
0 (Control)BaselineBaselineBaseline
3.125ReducedNo significant changeNo significant change
6.25Significantly ReducedNo significant changeNo significant change
12.5Significantly ReducedNo significant changeNo significant change
25Significantly ReducedReducedReduced
50Significantly ReducedSignificantly ReducedSignificantly Reduced
100Significantly ReducedSignificantly ReducedSignificantly Reduced
200Significantly ReducedSignificantly ReducedSignificantly Reduced

Data compiled from multiple sources, including[8][10][12]. "Reduced" indicates a observed decrease, while "Significantly Reduced" indicates a statistically significant decrease compared to controls.

Table 2: Impact of High-Dose Vinclozolin on Cardiac Oxidative Stress Markers in Rats

ParameterControl GroupVinclozolin (100 mg/kg) Group
SOD Activity (U/mg protein)~150~80
CAT Activity (U/mg protein)~40~20
GPx Activity (nmol/min/mg protein)~60~30
MDA Level (nmol/mg protein)~2~5

Approximate values based on graphical data presented in[6][9].

Experimental Protocols

Protocol 1: Assessment of Androgen Receptor Binding Competition

This protocol outlines a competitive binding assay to determine the ability of a test compound (e.g., this compound) to inhibit the binding of a radiolabeled androgen to the androgen receptor.

  • Preparation of Cytosol:

    • Homogenize prostate tissue from castrated rats in a buffer containing protease inhibitors.

    • Centrifuge the homogenate at high speed to pellet cellular debris and nuclei.

    • Collect the supernatant (cytosol) containing the androgen receptors.

  • Binding Assay:

    • In a series of tubes, incubate a fixed concentration of a radiolabeled androgen (e.g., ³H-R1881) with the cytosol preparation.

    • Add increasing concentrations of the unlabeled test compound (this compound) to compete for binding.

    • Include a control with a large excess of unlabeled androgen to determine non-specific binding.

  • Separation of Bound and Free Ligand:

    • Use a method such as hydroxylapatite precipitation or dextran-coated charcoal to separate the receptor-bound radiolabeled androgen from the free radiolabeled androgen.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen).

Protocol 2: Measurement of Oxidative Stress Markers

This protocol describes the measurement of key oxidative stress markers in tissue homogenates.

  • Tissue Homogenization:

    • Homogenize the tissue of interest (e.g., heart, kidney, liver) in a cold buffer.

    • Centrifuge the homogenate and collect the supernatant for analysis.

  • Protein Quantification:

    • Determine the total protein concentration in the supernatant using a standard method (e.g., Bradford or Lowry assay) to normalize the results.

  • Enzyme Activity Assays:

    • Superoxide Dismutase (SOD): Use a commercially available kit or a standard assay based on the inhibition of the reduction of nitroblue tetrazolium (NBT).

    • Catalase (CAT): Measure the decomposition of hydrogen peroxide (H₂O₂) by monitoring the decrease in absorbance at 240 nm.

    • Glutathione Peroxidase (GPx): Use a coupled assay that measures the oxidation of NADPH in the presence of glutathione reductase.

  • Lipid Peroxidation Assay:

    • Malondialdehyde (MDA): Measure MDA levels using the thiobarbituric acid reactive substances (TBARS) assay, which forms a colored product that can be measured spectrophotometrically.

  • Data Analysis:

    • Express enzyme activities as units per milligram of protein.

    • Express MDA levels as nanomoles per milligram of protein.

    • Compare the results from the treated groups to the control group to assess the extent of oxidative stress.

Visualizations

Vinclozolin_Metabolism_and_Toxicity_Pathway cluster_metabolism Metabolism cluster_toxicity Toxicity Pathway Vinclozolin Vinclozolin M1 Metabolite M1 (Antiandrogenic) Vinclozolin->M1 Hydrolysis M2 Metabolite M2 (Antiandrogenic) Vinclozolin->M2 Hydrolysis M2_AR_Complex M2-AR Complex (Inactive) M2->M2_AR_Complex Binds to AR Oxidative_Stress Oxidative Stress M2->Oxidative_Stress Induces AR Androgen Receptor (AR) AR->M2_AR_Complex Androgen_AR_Complex Androgen-AR Complex (Active) AR->Androgen_AR_Complex Androgen Androgens (Testosterone, DHT) Androgen->Androgen_AR_Complex Binds to AR Gene_Expression Androgen-Dependent Gene Expression M2_AR_Complex->Gene_Expression Inhibits Androgen_AR_Complex->Gene_Expression Activates Physiological_Response Normal Male Physiological Response Gene_Expression->Physiological_Response Toxicity Antiandrogenic Toxicity Gene_Expression->Toxicity

Caption: Metabolic activation of Vinclozolin and the subsequent antiandrogenic and oxidative stress toxicity pathways of its metabolite M2.

Mitigation_Strategy_Workflow start High-Dose this compound Experiment Planned toxicity_observed Significant Toxicity Observed? start->toxicity_observed proceed Proceed with Experiment (Monitor Closely) toxicity_observed->proceed No mitigation Implement Mitigation Strategy toxicity_observed->mitigation Yes androgen Co-administer Androgen mitigation->androgen antioxidant Supplement with Antioxidant mitigation->antioxidant evaluate Evaluate Mitigation Efficacy (Toxicity Markers, Histology) androgen->evaluate antioxidant->evaluate success Toxicity Mitigated? evaluate->success adjust Adjust Mitigation Protocol (Dose, Timing) success->adjust No end Optimized Protocol success->end Yes adjust->mitigation

Caption: A logical workflow for considering and implementing mitigation strategies in experiments with high-dose this compound.

References

stability of Vinclozolin M2 under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Vinclozolin (B1683831) M2, a primary metabolite of the fungicide Vinclozolin. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid Vinclozolin M2?

A: Solid this compound is stable for at least 4 years when stored at -20°C.

Q2: How long is this compound stable in an aqueous solution?

A: It is not recommended to store aqueous solutions of this compound for more than one day. For optimal results, prepare fresh solutions for each experiment.

Q3: What solvents can be used to prepare stock solutions of this compound?

A: this compound is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) at approximately 30 mg/mL. To prepare an aqueous solution, it is recommended to first dissolve this compound in a minimal amount of an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.

Q4: Is there any information on the stability of the parent compound, Vinclozolin, that might be relevant?

A: Yes, studies on the parent compound, Vinclozolin, can provide some insights. Vinclozolin has been found to be stable in solution for up to 48 hours at room temperature[1]. It is also reported to be stable up to 50°C and in neutral to weakly acidic media[2]. However, its hydrolysis is pH-dependent and occurs more rapidly under neutral or slightly basic conditions. While this information pertains to Vinclozolin, it suggests that the stability of its metabolite, M2, may also be influenced by pH and temperature.

Q5: What are the known degradation products of Vinclozolin?

A: Vinclozolin degrades into two primary metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide)[3][4]. These metabolites are considered the active antiandrogenic compounds. Further degradation of these metabolites can occur.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound in solution.Prepare fresh solutions of this compound for each experiment. Avoid storing aqueous solutions for more than 24 hours. If using stock solutions in organic solvents, store them at -20°C or below and minimize freeze-thaw cycles.
Loss of compound activity over time in a multi-day experiment. Instability of this compound under experimental conditions (e.g., physiological pH, temperature).If possible, introduce the compound at the latest possible stage of the experiment. Consider performing a pilot stability study under your specific experimental conditions (see Experimental Protocols section). Based on data for the parent compound, Vinclozolin, avoid neutral to basic pH conditions if possible.
Precipitation of the compound in aqueous media. Low aqueous solubility of this compound.When preparing aqueous solutions, first dissolve this compound in a small volume of a water-miscible organic solvent (e.g., ethanol, DMSO) before adding the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Variability between different batches of the compound. Improper storage of the solid compound.Always store solid this compound at -20°C in a tightly sealed container to prevent degradation.

Stability Data Summary

Quantitative stability data for this compound under various conditions is limited in the published literature. The following table summarizes the available information.

CompoundFormStorage ConditionStability
This compound Solid-20°C≥ 4 years
This compound Aqueous SolutionRoom TemperatureNot recommended for > 1 day
Vinclozolin (Parent) SolutionRoom TemperatureUp to 48 hours[1]
Vinclozolin (Parent) SolidUp to 50°CStable[2]
Vinclozolin (Parent) SolutionNeutral to Weakly Acidic pHStable[2]
Vinclozolin (Parent) SolutionNeutral to Slightly Basic pHProne to hydrolysis

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound under specific experimental conditions.

1. Materials:

  • This compound
  • High-purity solvent (e.g., ethanol, DMSO)
  • Aqueous buffer of choice (e.g., PBS, Tris)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
  • Incubator or water bath for temperature control
  • Light chamber for photostability testing (optional)

2. Procedure:

Visualizations

Vinclozolin_Degradation_Pathway Vinclozolin Vinclozolin M1 Metabolite M1 Vinclozolin->M1 Hydrolysis M2 Metabolite M2 Vinclozolin->M2 Hydrolysis Degradation_Products Further Degradation Products M1->Degradation_Products M2->Degradation_Products Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_timepoint Timepoint Analysis Prep_Stock Prepare Stock Solution (e.g., in DMSO) Prep_Working Prepare Working Solution (in desired buffer) Prep_Stock->Prep_Working T0_Analysis T=0 Analysis (HPLC) Prep_Working->T0_Analysis Temp Temperature (e.g., 4°C, RT, 37°C) Prep_Working->Temp pH pH (Acidic, Neutral, Basic) Prep_Working->pH Light Light (Protected vs. Exposed) Prep_Working->Light Time_Analysis Analyze at Timepoints (e.g., 2, 4, 8, 24h) Temp->Time_Analysis pH->Time_Analysis Light->Time_Analysis

References

Technical Support Center: Overcoming Matrix Effects in Vinclozolin M2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Vinclozolin M2.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a problem in this compound analysis?

A matrix effect is the alteration of an analytical signal (either suppression or enhancement) caused by co-eluting, unintended components of the sample matrix. The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, and salts. In Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, these interfering components can affect the ionization efficiency of the this compound metabolite in the instrument's ion source, leading to inaccurate and unreliable quantitative results.[1][2][3] This phenomenon is a significant challenge because it can compromise the precision and accuracy of the bioanalytical method.[2][4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

There are two primary methods to assess the presence and magnitude of matrix effects:

  • Post-Extraction Spike Method: This is a widely used technique to provide a quantitative assessment of matrix effects.[5][6] It involves comparing the signal response of an analyte spiked into a blank matrix extract (which has gone through the entire sample preparation process) with the response of the same analyte in a neat (pure) solvent. A significant difference between the two responses indicates the presence of ion suppression or enhancement.[6]

  • Calibration Curve Comparison: This method involves comparing the slope of a calibration curve prepared in a pure solvent against a curve prepared in a matrix-matched standard. A noticeable difference in the slopes is a clear indicator of matrix effects.

Q3: What are the primary strategies to reduce or eliminate matrix effects?

Strategies to overcome matrix effects can be grouped into three main categories:

  • Improved Sample Preparation: This is often the most effective approach to remove interfering matrix components before analysis.[7] Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[7][8]

  • Chromatographic Separation Optimization: Modifying the Liquid Chromatography (LC) conditions can help separate the this compound peak from co-eluting matrix components, thereby reducing their impact on ionization.[1][6]

  • Sample Dilution: Diluting the final sample extract can lower the concentration of interfering matrix components to a level where they no longer significantly impact the analyte's signal.[5] This approach requires a highly sensitive instrument to ensure the analyte of interest remains detectable.[1]

Q4: Which sample preparation technique is most effective for minimizing matrix effects?

The effectiveness of a sample preparation technique is highly dependent on the specific matrix and analyte. However, a general comparison is as follows:

  • Solid-Phase Extraction (SPE): Often considered the most effective technique for producing cleaner extracts.[8] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[8]

  • Liquid-Liquid Extraction (LLE): Can also provide very clean extracts but may suffer from low recovery for more polar analytes.[8]

  • Protein Precipitation (PPT): This is the simplest and fastest method but is generally the least effective at removing matrix components, often resulting in significant matrix effects.[2][8]

Q5: What calibration strategies can I use to compensate for unavoidable matrix effects?

When matrix effects cannot be eliminated, several calibration strategies can be used to compensate for their impact:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the samples being analyzed.[9] This approach helps to ensure that the standards and the samples experience the same degree of signal suppression or enhancement.

  • Stable Isotope Dilution (SID) using a Labeled Internal Standard (IS): This is considered the gold standard for compensating for matrix effects.[9][10] A stable isotope-labeled version of this compound is added to the samples before preparation. Since the labeled standard is chemically identical to the analyte, it co-elutes and is affected by matrix interferences in the same way. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved.[10]

  • Standard Addition Method: This technique involves adding known amounts of the analyte to the actual sample extract to create a calibration curve within each sample.[5] While very effective, especially when a blank matrix is unavailable, it is highly time-consuming as it requires multiple analyses for each individual sample.[5][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inaccurate or irreproducible quantitative results for this compound. Matrix effect leading to ion suppression or enhancement.1. Confirm and Quantify: Perform a post-extraction spike experiment to determine the extent of the matrix effect (See Protocol below). 2. Improve Cleanup: Implement a more rigorous sample preparation method, such as switching from PPT to SPE (See Table 1). 3. Compensate: Use a more robust calibration strategy like matrix-matched standards or a stable isotope-labeled internal standard (See Table 2).[1]
Poor or distorted peak shape for this compound. Co-elution of matrix components with the analyte.1. Optimize Chromatography: Adjust the mobile phase gradient, change the column, or modify the flow rate to improve separation from interfering peaks.[6] 2. Enhance Sample Cleanup: Use a more selective sample preparation technique like mixed-mode SPE to remove the specific interferences.[8]
High variability in internal standard response across samples. Inconsistent or severe matrix effects between different samples.1. Investigate Sample Differences: Check for variations in the sample lots or sources.[3] 2. Dilute Samples: If instrument sensitivity allows, dilute the extracts to minimize the concentration of matrix components.[1] 3. Adopt Standard Addition: For critical samples with unique matrices, use the standard addition method for the most accurate quantification.[5]

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Matrix Effect Reduction

Technique Effectiveness Advantages Disadvantages
Protein Precipitation (PPT) LowFast, simple, inexpensiveLeast effective at removing interferences, often results in significant matrix effects.[8]
Liquid-Liquid Extraction (LLE) Moderate to HighCan provide clean extractsCan have low recovery for polar analytes, more labor-intensive than PPT.[8]
Solid-Phase Extraction (SPE) HighHighly effective, selective, produces clean extracts, amenable to automationMore expensive and complex method development.[8][9]

Table 2: Comparison of Calibration Strategies to Compensate for Matrix Effects

Strategy Principle When to Use Limitations
Matrix-Matched Calibration Standards are prepared in a blank matrix to mimic the sample environment.When a representative blank matrix is readily available.Finding a truly "blank" matrix can be difficult; matrix variability between lots can still be an issue.[6][11]
Standard Addition A calibration curve is generated within each individual sample by spiking known analyte concentrations.[5]When a blank matrix is unavailable or when matrix composition varies greatly between samples.Very time-consuming and requires a larger sample volume.[5]
Stable Isotope Dilution (SID) A stable isotope-labeled internal standard co-elutes and experiences the same matrix effects as the analyte.For highest accuracy and reliability, especially in complex or variable matrices.Requires the availability of an expensive and pure labeled standard.[5][10]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method

This protocol allows for the calculation of the Matrix Factor (MF) to quantify the degree of ion suppression or enhancement.

  • Prepare Two Solution Sets:

    • Set A (Neat Solvent): Spike the this compound analytical standard at a known concentration (e.g., low, mid, and high QC levels) into the final mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process a blank matrix sample (from at least six different sources, if possible) through the entire sample preparation workflow.[3] Spike the this compound analytical standard into the final, clean extract at the exact same concentration as in Set A.

  • Analyze Samples: Inject and analyze both sets of solutions using the established LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpret the Results:

    • MF = 100%: No matrix effect.

    • MF < 100%: Ion suppression is occurring.

    • MF > 100%: Ion enhancement is occurring.

    • An MF value between 85% and 115% is often considered acceptable, but this can vary by laboratory and regulatory guidelines.

Visualizations

Workflow_Matrix_Effect_Mitigation Workflow for Identifying and Mitigating Matrix Effects start Start: Inaccurate M2 Results check_me Assess Matrix Effect (ME) (Post-Extraction Spike) start->check_me is_me_significant Is ME Significant? (e.g., >15% suppression/ enhancement) check_me->is_me_significant optimize_prep Optimize Sample Prep (e.g., Switch to SPE) is_me_significant->optimize_prep Yes validate Validate Method and Proceed with Analysis is_me_significant->validate No optimize_lc Optimize LC Separation optimize_prep->optimize_lc reassess_me Re-assess Matrix Effect optimize_lc->reassess_me reassess_me->is_me_significant Check Again compensate Choose Compensation Strategy reassess_me->compensate Still Significant matrix_match Matrix-Matched Calibration compensate->matrix_match sida Stable Isotope Dilution (SID) compensate->sida matrix_match->validate sida->validate

Caption: Workflow for identifying and mitigating matrix effects.

Decision_Tree_Strategy Decision Tree for Selecting a Mitigation Strategy q1 Is a representative blank matrix available? q2 Is a stable isotope-labeled internal standard (SIL-IS) available and affordable? q1->q2 No strat1 Use Matrix-Matched Calibration q1->strat1 Yes q3 Is sample throughput a major concern? q2->q3 No strat2 Use Stable Isotope Dilution (SID) (Recommended) q2->strat2 Yes strat3 Use Standard Addition Method q3->strat3 No strat4 Improve Sample Cleanup and Re-evaluate q3->strat4 Yes

Caption: Decision tree for selecting a mitigation strategy.

References

Technical Support Center: Vinclozolin M2 Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining dose-response analysis in studies involving Vinclozolin (B1683831) M2, a primary and more potent metabolite of the fungicide Vinclozolin.

Frequently Asked Questions (FAQs)

Q1: What is Vinclozolin M2 and why is it important in dose-response studies?

This compound (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) is one of the two primary metabolites of the fungicide Vinclozolin.[1][2] It is of significant interest in toxicological and endocrinological research because it is a more potent antagonist of the androgen receptor (AR) than its parent compound and the other primary metabolite, M1.[1][2][3] Understanding its dose-response relationship is crucial for assessing the potential health risks associated with Vinclozolin exposure.

Q2: What is the primary mechanism of action for this compound?

The primary mechanism of action for this compound is the competitive inhibition of the androgen receptor.[3][4] In the presence of androgens like dihydrotestosterone (B1667394) (DHT), M2 inhibits the androgen-induced transactivation of target genes.[1][2] However, in the absence of natural androgens, high concentrations of M2 can act as an agonist, promoting AR binding to DNA and activating transcription.[1][2]

Q3: What are the typical effective concentrations of this compound observed in in vitro studies?

The effective concentrations of this compound can vary depending on the experimental system. For instance, in competitive binding assays with the androgen receptor, the Ki value for M2 is approximately 9.7 µM.[3] In reporter gene assays using MCF-7 cells, the IC50 value for androgen receptor antagonism is 0.17 nM.[5] For inhibition of androgen-induced AR binding to DNA, M2 shows effects at concentrations ranging from 0.2 to 10 µM in the presence of 50 nM dihydrotestosterone.[1][2]

Q4: What kind of in vivo effects are observed in response to Vinclozolin exposure, which leads to the formation of M2?

Perinatal exposure to Vinclozolin in rats has been shown to cause a range of antiandrogenic effects in male offspring, including reduced anogenital distance, retained nipples, and malformations of the reproductive tract.[6][7] Dose-dependent reductions in ventral prostate weight have also been observed.[6][7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in replicate dose-response curves. Inconsistent cell seeding density. Pipetting errors. Edge effects in multi-well plates. Cell line instability or high passage number.Ensure a uniform single-cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of plates or fill them with a buffer. Use low-passage cells and regularly check for mycoplasma contamination.
No observable dose-response effect. Incorrect concentration range of this compound. Inactive compound. Insufficient incubation time. Problems with the reporter gene assay (e.g., low transfection efficiency).Perform a wider range of serial dilutions. Verify the purity and activity of the this compound stock. Optimize the incubation time based on literature and preliminary experiments. Optimize transfection protocol and include positive and negative controls.
Unexpected agonist activity at high concentrations. This is a known characteristic of some androgen receptor antagonists, including this compound.[1][2]Acknowledge this dual activity in your analysis. Characterize the concentration at which the switch from antagonist to agonist activity occurs. Consider the physiological relevance of the concentrations at which agonism is observed.
Discrepancy between in vitro and in vivo results. Pharmacokinetic differences (absorption, distribution, metabolism, excretion) of Vinclozolin and its metabolites in vivo.[8][9] Different potencies of Vinclozolin metabolites. M2 is a more potent AR antagonist than M1.[1][2]Measure the serum concentrations of Vinclozolin and its metabolites (M1 and M2) in your in vivo model. Correlate tissue-specific concentrations with observed effects. Consider the combined effects of multiple active metabolites.

Quantitative Data Summary

Table 1: In Vitro Dose-Response Data for this compound

ParameterValueExperimental SystemReference
Androgen Receptor Binding Affinity (Ki) 9.7 µMRat prostate androgen receptor[3]
Androgen Receptor Antagonism (IC50) 0.17 nMReporter assay in MCF-7 cells[5]
Mineralocorticoid Receptor Antagonism (IC50) 1,400 nMReporter assay in MCF-7 cells[5]
Inhibition of Androgen-Induced AR Binding to DNA 0.2 - 10 µMIn the presence of 50 nM Dihydrotestosterone[1][2]
Agonist Activity (in absence of DHT) 10 µMPromotes AR binding to DNA and transcriptional activation[1][2]

Table 2: In Vivo Dose-Response Data for Vinclozolin (leading to M2 formation)

EndpointDose Range (mg/kg/day)EffectAnimal ModelReference
Reduced Anogenital Distance 3.125 - 100Significant reduction in newborn male offspringRat[6][7]
Reduced Ventral Prostate Weight 6.25 - 100Significant reduction in one-year-old male offspringRat[6][7]
Induction of Permanent Nipples 3.125 - 100Dose-dependent increase in incidenceRat[6][7]
Reproductive Tract Malformations 50 - 100Induction of malformationsRat[6][7]
Reduced Fertility 50 - 100Reduced ejaculated sperm numbers and fertilityRat[6][7]

Experimental Protocols

1. Androgen Receptor Competitive Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.

  • Materials: Rat prostate tissue, radiolabeled androgen (e.g., [³H]R1881), varying concentrations of this compound, scintillation counter.

  • Methodology:

    • Prepare cytosol from rat prostate tissue.

    • Incubate the cytosol with a constant concentration of radiolabeled androgen and varying concentrations of this compound.

    • After incubation, separate the bound from unbound radioligand.

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • Calculate the Ki value from the competition curve.

2. Androgen Receptor Transactivation Assay (Reporter Gene Assay)

  • Objective: To measure the antagonistic or agonistic activity of this compound on androgen receptor-mediated gene expression.

  • Materials: A suitable cell line (e.g., LNCaP or MCF-7), an androgen receptor expression vector, a reporter plasmid containing an androgen-responsive element linked to a reporter gene (e.g., luciferase), dihydrotestosterone (DHT), this compound.

  • Methodology:

    • Co-transfect the cells with the androgen receptor expression vector and the reporter plasmid.

    • Treat the transfected cells with varying concentrations of this compound in the presence (for antagonist testing) or absence (for agonist testing) of a fixed concentration of DHT.

    • After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • Plot the dose-response curve and calculate the IC50 or EC50 values.

Visualizations

Vinclozolin_Metabolism_and_Action Vinclozolin Vinclozolin M1 Metabolite M1 Vinclozolin->M1 Metabolism M2 Metabolite M2 Vinclozolin->M2 Metabolism AR Androgen Receptor (AR) M2->AR Competitively Binds to (Antagonist) AR_Androgen AR-Androgen Complex AR->AR_Androgen Androgen Androgen (e.g., DHT) Androgen->AR Binds to ARE Androgen Response Element (ARE) AR_Androgen->ARE Binds to Gene_Expression Gene Expression ARE->Gene_Expression Activates Dose_Response_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Stock Prepare this compound Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Cells Culture and Seed Cells Treat Treat Cells with Dilutions (with/without Androgen) Cells->Treat Dilutions->Treat Incubate Incubate for a Defined Period Treat->Incubate Assay Perform Assay (e.g., Reporter Gene Assay) Incubate->Assay Data Collect and Normalize Data Assay->Data Curve Generate Dose-Response Curve and Calculate IC50/EC50 Data->Curve Signaling_Pathways Vinclozolin Vinclozolin Exposure AR_Signaling Androgen Receptor Signaling Vinclozolin->AR_Signaling Inhibits Ca_Signaling Calcium Signaling Pathway Vinclozolin->Ca_Signaling Alters WNT_Signaling WNT Signaling Pathway Vinclozolin->WNT_Signaling Alters Nrf2_Nfkb Nrf2-Nf-kb Pathway Vinclozolin->Nrf2_Nfkb Alters Reproductive_Effects Reproductive Developmental Effects AR_Signaling->Reproductive_Effects Prostate_Disease Prostate Disease Ca_Signaling->Prostate_Disease WNT_Signaling->Prostate_Disease Oxidative_Stress Oxidative Stress and Lung Damage Nrf2_Nfkb->Oxidative_Stress

References

Validation & Comparative

A Comparative Guide to Biomarkers for Assessing Vinclozolin M2 Exposure and Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarkers for assessing exposure to Vinclozolin (B1683831) M2, the metabolically active form of the fungicide Vinclozolin. Vinclozolin and its metabolites are known endocrine disruptors, primarily acting as androgen receptor antagonists. Understanding the biomarkers associated with Vinclozolin M2 exposure and its subsequent biological effects is crucial for toxicological research, risk assessment, and the development of potential therapeutic interventions. This guide summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes important pathways and workflows.

Comparison of Biomarkers for this compound Exposure and Effect

The assessment of this compound exposure and its downstream effects can be approached by measuring a variety of biomarkers. These can be broadly categorized into biomarkers of exposure, which directly measure the substance or its metabolites, and biomarkers of effect, which indicate the biological response to the exposure.

Biomarkers of Exposure

The most direct method to assess exposure is to measure the concentration of Vinclozolin and its metabolites in biological samples.

Biomarker CategorySpecific Biomarker(s)Method of DetectionSample Type(s)Key Findings & Performance Characteristics
Direct Metabolite Measurement Vinclozolin, M1, M2High-Performance Liquid Chromatography (HPLC)Serum, Plasma, Urine, BileA specific HPLC method has been developed for the simultaneous detection of vinclozolin and its degradation products (M1, M2, and M3) with a linear calibration curve from 5 to 200 microM for vinclozolin and >90% recovery from various bio-fluids.[1]
Biomarkers of Effect

This compound's primary mechanism of action is the antagonism of the androgen receptor (AR). However, downstream effects also include oxidative stress, DNA damage, and apoptosis in various tissues.

Biomarker CategorySpecific Biomarker(s)Method of DetectionSample Type(s)Key Findings & Dose-Response
Androgen Receptor Antagonism Androgen Receptor (AR) BindingCompetitive Radioligand Binding Assays, Reporter Gene AssaysCell lysates, Recombinant proteinVinclozolin's metabolites, M1 and M2, are effective antagonists of androgen receptor binding, with M2 being significantly more potent than M1.[2] The inhibitory effect of M2 on transcription is greater at lower concentrations of androgen and androgen receptor.[3]
Oxidative Stress Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx)Spectrophotometric assays, ELISATissue homogenates (Heart, Kidney, Lung), PlasmaChronic exposure to 100 mg/kg Vinclozolin in rats significantly increased MDA levels and decreased the activities of SOD, CAT, and GPx in cardiac tissue.[4][5] Similar effects on these markers were observed in the kidneys of mice exposed to 100 mg/kg Vinclozolin.[6][7] No significant changes were observed at lower doses of 1 and 30 mg/kg in the cardiac tissue study.[4][5]
DNA Damage DNA strand breaks, Poly (ADP-ribose) polymerase (PARP) activationComet Assay, Immunohistochemistry (IHC)Single cells from various tissues, Fixed tissue sectionsExposure to 100 mg/kg Vinclozolin for 28 days in mice led to a significant increase in PARP-positive cells in lung tissue.[8] The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9][10][11][12]
Apoptosis Bax, Bcl-2, Caspase-3, TUNEL positive cellsWestern Blot, IHC, TUNEL AssayTissue homogenates, Fixed tissue sectionsIn rats exposed to 100 mg/kg Vinclozolin for 30 days, there was a significant increase in the pro-apoptotic proteins Bax and Caspase-3, and a decrease in the anti-apoptotic protein Bcl-2 in cardiac tissue, along with an increase in TUNEL-positive cells.[4][5] No significant changes in these apoptosis markers were seen at 1 and 30 mg/kg doses in the same study.[4][5] Similar pro-apoptotic effects were observed in the kidneys of mice exposed to 100 mg/kg Vinclozolin.[6][7]
Cardiotoxicity Creatine kinase-MB (CK-MB), Cardiac troponin T (cTnT), Atrial natriuretic peptide (ANP), Brain natriuretic peptide (BNP)ELISAPlasmaRats exposed to 100 mg/kg Vinclozolin for 30 days showed markedly increased plasma concentrations of CK-MB, cTnT, ANP, and BNP.[4][5][13] No significant changes were observed at 1 and 30 mg/kg doses.[4][5][13]
Epigenetic Modifications Differential DNA methylation regionsMethylated DNA immunoprecipitation (MeDIP) followed by microarray or sequencingSpermVinclozolin exposure has been shown to induce transgenerational changes in DNA methylation patterns in sperm, which can serve as biomarkers for inherited disease susceptibility.[14][15]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Vinclozolin and Metabolites

This method is for the simultaneous determination of Vinclozolin and its metabolites in biological fluids.

Materials:

Procedure:

  • Sample Preparation (Serum/Plasma):

    • To 100 µL of serum or plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and filter through a 0.2 µm syringe filter.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Methanol, water, and Phosphoric acid in a ratio of 55:45:0.1 (v/v/v).[16]

    • Alternatively, a gradient elution using 10 mM ammonium bicarbonate (pH 9.2) and acetonitrile can be used.[1]

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: C18 column

    • Flow Rate: 1.0 mL/min[16]

    • Injection Volume: 20 µL[16]

    • Detection: UV at 220 nm[16] or MS for higher specificity.

    • Run Time: Approximately 15 minutes.[16]

  • Quantification:

    • Prepare standard solutions of Vinclozolin, M1, and M2 in the mobile phase at known concentrations to generate a calibration curve.

    • Analyze the samples and quantify the concentrations of the analytes by comparing their peak areas to the calibration curve.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

This assay detects DNA strand breaks in individual cells.

Materials:

  • Microscope slides (fully frosted)

  • Normal melting point agarose (B213101)

  • Low melting point agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Electrophoresis unit

Procedure:

  • Cell Preparation:

    • Isolate single cells from the tissue of interest using appropriate enzymatic or mechanical methods.

    • Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% normal melting point agarose and let it solidify.

  • Embedding Cells:

    • Mix 10 µL of the cell suspension with 75 µL of 0.5% low melting point agarose at 37°C.

    • Pipette the mixture onto the pre-coated slide and cover with a coverslip.

    • Place the slide on ice for 10 minutes to solidify the agarose.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding:

    • Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

    • Let the DNA unwind for 20-40 minutes.

  • Electrophoresis:

    • Apply a voltage of ~1 V/cm and run the electrophoresis for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Gently remove the slides and wash them three times with neutralization buffer for 5 minutes each.

    • Stain the slides with a DNA staining solution.

  • Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Quantify DNA damage by measuring the length and intensity of the comet tail using appropriate software.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Paraffin-embedded tissue sections or cultured cells

  • Proteinase K

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs - e.g., FITC-dUTP)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Blocking solution (e.g., 3% H2O2 in methanol to block endogenous peroxidases for chromogenic detection)

  • Mounting medium with a counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure (for paraffin-embedded tissue sections):

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Permeabilization:

    • Incubate the sections with Proteinase K solution to retrieve antigenic sites.

    • Wash with PBS.

    • Incubate in permeabilization solution on ice.[17]

  • TUNEL Reaction:

    • Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.[17] This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA with the labeled dUTPs.

    • A negative control slide should be incubated with the label solution without the TdT enzyme.

  • Washing and Counterstaining:

    • Wash the slides with PBS to remove unincorporated nucleotides.

    • Counterstain the nuclei with a suitable stain like DAPI.

  • Analysis:

    • Mount the slides with mounting medium.

    • Visualize the slides under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei if FITC-dUTP was used.

    • Quantify the percentage of TUNEL-positive cells.

Signaling Pathways and Experimental Workflows

Vinclozolin_M2_Action_Pathway cluster_cell Target Cell Vinclozolin Vinclozolin M2 This compound (Active Metabolite) Vinclozolin->M2 Metabolism AR_inactive Androgen Receptor (AR) M2->AR_inactive Binds & Antagonizes Oxidative_stress Oxidative Stress M2->Oxidative_stress Induces AR_complex Androgen Receptor (AR) - Androgen Complex Nucleus Nucleus AR_complex->Nucleus Translocation Androgen Androgen (e.g., Testosterone) Androgen->AR_inactive Binds ARE Androgen Response Element (ARE) in DNA Gene_transcription Gene Transcription (Inhibited) ARE->Gene_transcription Leads to (Inhibited) Cellular_effects Altered Cellular Function (e.g., Apoptosis, Reduced Proliferation) Gene_transcription->Cellular_effects DNA_damage DNA Damage Oxidative_stress->DNA_damage DNA_damage->Cellular_effects

Caption: Mechanism of this compound anti-androgenic action.

Biomarker_Assessment_Workflow cluster_exposure Exposure Assessment cluster_effect Effect Assessment cluster_data Data Analysis & Interpretation Sample_collection Biological Sample Collection (Serum, Tissue) HPLC HPLC Analysis (Vinclozolin & Metabolites) Sample_collection->HPLC AR_binding Androgen Receptor Binding Assay Sample_collection->AR_binding Oxidative_stress Oxidative Stress Assays (MDA, SOD, CAT) Sample_collection->Oxidative_stress DNA_damage DNA Damage Assays (Comet, PARP) Sample_collection->DNA_damage Apoptosis Apoptosis Assays (TUNEL, Caspase-3) Sample_collection->Apoptosis Quantification Quantification of Biomarkers HPLC->Quantification AR_binding->Quantification Oxidative_stress->Quantification DNA_damage->Quantification Apoptosis->Quantification Comparison Dose-Response Analysis & Comparison Quantification->Comparison Conclusion Assessment of Toxicity Comparison->Conclusion

Caption: Experimental workflow for biomarker assessment.

References

Vinclozolin Metabolites M1 and M2: A Comparative Analysis of Antiandrogenic Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiandrogenic potency of Vinclozolin's primary metabolites, M1 and M2. The fungicide Vinclozolin (B1683831) is recognized as an endocrine disruptor, with its antiandrogenic activity primarily attributed to these two metabolites. Understanding their comparative potency is crucial for risk assessment and the development of androgen receptor (AR) modulators.

Executive Summary

Experimental data consistently demonstrates that the Vinclozolin metabolite M2 is a significantly more potent antiandrogen than M1 . In vitro studies reveal that M2 exhibits a much higher binding affinity for the androgen receptor and is substantially more effective at inhibiting androgen-induced gene expression. While direct comparative in vivo studies are limited, the pronounced antiandrogenic effects observed following Vinclozolin exposure are largely driven by the activity of these metabolites, with M2 playing the more dominant role.

Data Presentation

In Vitro Androgen Receptor Binding Affinity

The affinity of M1 and M2 for the androgen receptor has been quantified through competitive binding assays. The inhibition constant (Ki) represents the concentration of the metabolite required to inhibit 50% of the radiolabeled androgen binding to the AR. A lower Ki value indicates a higher binding affinity.

CompoundKi (µM)Reference
Vinclozolin> 700[1]
Metabolite M192[1]
Metabolite M29.7[1]

Table 1: Comparative Androgen Receptor Binding Affinity of Vinclozolin and its Metabolites M1 and M2.

In Vitro Antiandrogenic Activity

The ability of M1 and M2 to inhibit androgen-induced transcriptional activation is a key measure of their antiandrogenic potency. Reporter gene assays are commonly employed to quantify this activity.

CompoundRelative PotencyKey FindingsReference
Metabolite M1-Acts as an androgen receptor antagonist.[2]
Metabolite M250-fold more potent than M1A potent inhibitor of androgen-induced transactivation.[2] Also demonstrates antagonistic activity towards progesterone, glucocorticoid, and mineralocorticoid receptors.[3][2][3]

Table 2: Comparative Antiandrogenic Potency of Vinclozolin Metabolites M1 and M2 in Transcriptional Activation Assays.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of androgen receptors)

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • Test compounds (Vinclozolin, M1, M2)

  • Wash buffers and scintillation fluid

Procedure:

  • Preparation of Cytosol: Rat ventral prostates are homogenized in a buffer to isolate the cytosolic fraction containing the androgen receptors.

  • Competitive Binding: A constant concentration of radiolabeled androgen and varying concentrations of the test compounds (or unlabeled androgen for a standard curve) are incubated with the cytosol preparation.

  • Separation of Bound and Unbound Ligand: The receptor-bound radiolabeled androgen is separated from the unbound fraction, often using methods like hydroxylapatite precipitation or dextran-coated charcoal.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined. The Ki is then calculated from the IC50 value.

Androgen-Induced Transcriptional Activation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor in response to an androgen.

Materials:

  • A mammalian cell line (e.g., HeLa, PC3) that is co-transfected with an androgen receptor expression vector and a reporter plasmid.

  • The reporter plasmid contains an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase or beta-galactosidase).

  • Androgen (e.g., dihydrotestosterone, DHT)

  • Test compounds (M1, M2)

  • Cell culture reagents and a luminometer or spectrophotometer.

Procedure:

  • Cell Culture and Transfection: Cells are cultured and co-transfected with the androgen receptor and reporter plasmids.

  • Treatment: The transfected cells are treated with a constant concentration of an androgen (e.g., DHT) in the presence of varying concentrations of the test compounds (M1 or M2).

  • Incubation: The cells are incubated to allow for androgen receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the androgen-induced reporter gene expression (IC50) is calculated to determine its antiandrogenic potency.

Mandatory Visualization

Androgen Receptor Signaling Pathway and Inhibition by Vinclozolin Metabolites

Figure 1: Mechanism of Androgen Receptor activation and competitive inhibition by M1 and M2.

Experimental Workflow for Assessing Antiandrogenic Potency

Antiandrogen_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Inferred from Vinclozolin studies) binding_assay Androgen Receptor Competitive Binding Assay binding_result Determine Ki (Binding Affinity) binding_assay->binding_result reporter_assay Androgen-Induced Transcriptional Activation Assay reporter_result Determine IC50 (Functional Potency) reporter_assay->reporter_result conclusion Conclusion: M2 is a more potent antiandrogen than M1 binding_result->conclusion reporter_result->conclusion animal_studies Perinatal/Pubertal Exposure of Rats to Vinclozolin endpoints Measure Antiandrogenic Endpoints: - Anogenital Distance - Nipple Retention - Prostate Weight - Reproductive Malformations animal_studies->endpoints in_vivo_result Observe Antiandrogenic Effects (Potency of M1/M2 inferred) endpoints->in_vivo_result in_vivo_result->conclusion start Start: Compare Antiandrogenic Potency of M1 and M2 start->binding_assay start->reporter_assay start->animal_studies

Figure 2: Workflow for comparing the antiandrogenic potency of Vinclozolin metabolites.

References

Comparative Analysis of Vinclozolin M2 and Flutamide as Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison between the fungicide metabolite Vinclozolin (B1683831) M2 and the nonsteroidal antiandrogen drug flutamide (B1673489) reveals distinct profiles in their interaction with the androgen receptor (AR), a key player in various physiological and pathological processes. This guide provides a comprehensive analysis of their mechanisms of action, binding affinities, and functional consequences, supported by experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action: Competitive Antagonism of the Androgen Receptor

Both Vinclozolin M2 and flutamide exert their effects by acting as competitive antagonists of the androgen receptor.[1][2][3] They bind to the same site on the AR as endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby preventing the receptor from being activated.[1][4] This blockade inhibits the subsequent translocation of the AR to the nucleus, its binding to androgen response elements (AREs) on DNA, and the transcription of androgen-dependent genes.[4][5][6][7]

While both compounds are AR antagonists, it is important to note that flutamide is a prodrug that is metabolized in the liver to its more active form, 2-hydroxyflutamide.[5] Vinclozolin, a dicarboximide fungicide, is metabolized to two primary antiandrogenic metabolites, M1 and M2.[3][8][9] M2 is considered the more potent of the two.[8]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and flutamide (or its active metabolite, hydroxyflutamide), providing a clear comparison of their biochemical and cellular activities.

Table 1: Androgen Receptor Binding Affinity

CompoundReceptorKi (μM)Relative Potency
This compoundRat Androgen Receptor9.7[9]-
Hydroxyflutamide (B1664084)Recombinant Human Androgen Receptor~4.85 (Calculated from relative potency)[8]2-fold more potent than M2[8]
Vinclozolin M1Rat Androgen Receptor92[9]50-fold less potent than M2[8]
VinclozolinRat Androgen Receptor> 700[9]Very weak

Table 2: In Vitro Functional Activity (Androgen-Induced Transactivation Inhibition)

CompoundAssayIC50Notes
This compoundInhibition of androgen-induced transactivationPotent inhibitor[8]Only 2-fold less potent than hydroxyflutamide.[8]
HydroxyflutamideInhibition of androgen-induced transactivationMore potent than M2[8]-
Vinclozolin M1Inhibition of androgen-induced transactivation50-fold less potent than M2[8]-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Competitive Binding Assay

A competitive binding assay is used to determine the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.[10][11][12]

Protocol:

  • Preparation of Receptor: A source of androgen receptor is required, which can be purified recombinant AR or a tissue homogenate known to express high levels of AR (e.g., rat ventral prostate).

  • Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., [3H]-DHT) and varying concentrations of the competitor compound (this compound or flutamide).

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration or scintillation proximity assay (SPA).

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

Reporter gene assays are used to measure the transcriptional activity of a nuclear receptor in response to a ligand.[13][14][15][16][17]

Protocol:

  • Cell Culture and Transfection: A suitable cell line that either endogenously expresses AR or is transiently transfected with an AR expression vector is used. These cells are also co-transfected with a reporter plasmid containing a luciferase or other reporter gene under the control of an androgen-responsive promoter.

  • Treatment: The transfected cells are treated with a known androgen (e.g., DHT) in the presence or absence of varying concentrations of the test compound (this compound or flutamide).

  • Cell Lysis and Reporter Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The results are typically expressed as the percentage of maximal androgen-induced reporter activity. The IC50 value for the antagonist is the concentration that causes a 50% reduction in the maximal response.

Mandatory Visualization

The following diagrams illustrate the androgen receptor signaling pathway and the experimental workflow for a competitive binding assay.

androgen_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonists Antagonists Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_Androgen Androgen-AR Complex AR_HSP->AR_Androgen Dissociation of HSP AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization cluster_nucleus cluster_nucleus AR_Androgen->cluster_nucleus Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Translation V_M2 This compound V_M2->AR_HSP Competitively Binds Flutamide Flutamide Flutamide->AR_HSP Competitively Binds

Caption: Androgen Receptor Signaling Pathway and Antagonist Action.

competitive_binding_assay cluster_workflow Competitive Binding Assay Workflow start Start prep_receptor Prepare Androgen Receptor Source start->prep_receptor prep_ligand Prepare Radiolabeled Androgen ([3H]-DHT) start->prep_ligand prep_competitor Prepare Serial Dilutions of This compound or Flutamide start->prep_competitor incubate Incubate Receptor, Radioligand, and Competitor prep_receptor->incubate prep_ligand->incubate prep_competitor->incubate separate Separate Bound and Free Radioligand incubate->separate measure Measure Bound Radioactivity separate->measure analyze Analyze Data (Calculate IC50 and Ki) measure->analyze end End analyze->end

Caption: Experimental Workflow for a Competitive Binding Assay.

In Vivo Effects and Considerations

  • Vinclozolin: In vivo studies have shown that exposure to vinclozolin during critical developmental periods can lead to malformations in the male reproductive tract, a direct consequence of its antiandrogenic activity.[3][9][18] It is important to note that the parent compound, vinclozolin, has weak AR binding affinity, and its antiandrogenic effects are primarily due to its metabolites, M1 and M2.[9][19] Some studies suggest that vinclozolin may have transgenerational effects that are not solely explained by its antiandrogenic mechanism, unlike flutamide.[20][21]

  • Flutamide: Flutamide is used clinically in the treatment of prostate cancer.[1][22] It effectively blocks the growth-promoting effects of androgens on prostate cancer cells.[5][22] However, its use can be associated with side effects such as gynecomastia, hot flashes, and, more seriously, hepatotoxicity.[1][2][5]

Summary and Conclusion

Both this compound and flutamide are effective competitive antagonists of the androgen receptor. Quantitative data indicate that hydroxyflutamide, the active metabolite of flutamide, is a slightly more potent inhibitor of androgen-induced transactivation than this compound.[8] While both compounds share a common mechanism of action at the receptor level, their in vivo effects and overall biological profiles differ significantly. Vinclozolin is an environmental fungicide with developmental toxicity concerns, whereas flutamide is a pharmaceutical agent used in cancer therapy with a distinct set of clinical side effects. This comparative analysis provides a foundation for researchers to understand the nuances of these two important antiandrogenic compounds.

References

A Comparative In Vivo Toxicological Profile of Vinclozolin M2 and Procymidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo toxicological profiles of Vinclozolin (B1683831) M2 and procymidone (B1679156), two dicarboximide fungicides known for their anti-androgenic properties. The information presented is curated from a range of experimental studies to support researchers and professionals in the fields of toxicology and drug development.

Executive Summary

Both Vinclozolin, acting through its more potent metabolite M2, and procymidone are recognized endocrine disruptors that primarily exert their toxicity by antagonizing the androgen receptor. This mechanism underlies their significant effects on male reproductive and developmental endpoints observed in in vivo studies, predominantly in rats. While both compounds induce a similar spectrum of anti-androgenic effects, including reproductive tract malformations and altered hormone levels, there are nuances in their potency and metabolic handling that differentiate their toxicological profiles. Vinclozolin has been classified as a probable human carcinogen, while procymidone's carcinogenic potential has also been noted by regulatory agencies.

Quantitative Toxicological Data

The following tables summarize key quantitative data from in vivo studies to facilitate a direct comparison between vinclozolin and procymidone. It is important to note that most in vivo studies for vinclozolin are conducted using the parent compound, with the understanding that its toxicity is mediated by its metabolites, M1 and M2. M2 is the more potent anti-androgenic metabolite.[1][2][3]

Table 1: Acute Toxicity

CompoundSpeciesRouteLD50Reference
VinclozolinRatOral>10,000 mg/kg[4][5]
Guinea PigOral~8,000 mg/kg[4][5]
RatDermal>2,000 mg/kg
RatInhalation (4h)>29 mg/L[4][5]
ProcymidoneRatOral>5,000 mg/kg bw[6]
RatDermal>2,500 mg/kg bw[6][7]
RatInhalation>1.5 mg/L[6]

Table 2: Developmental and Reproductive Toxicity

CompoundSpeciesStudy TypeNOAELLOAELKey Effects at LOAELReference
VinclozolinRatDevelopmental<3.125 mg/kg/day3.125 mg/kg/dayReduced anogenital distance, increased incidence of areolas[1]
RatTwo-Generation Reproduction40 ppm (~3 mg/kg/day)200 ppm (~15 mg/kg/day)Decreased prostate and epididymis weights, histopathological changes in pituitary and testes[8][9]
ProcymidoneRatDevelopmental3.5 mg/kg bw/day12.5 mg/kg bw/dayHypospadias[10][11]
RatOne-Generation Reproduction2.5 mg/kg bw/day-Increased parental testes weight, reduced epididymides and prostate weights[11]

Table 3: Carcinogenicity

CompoundSpeciesKey FindingsClassificationReference
VinclozolinRatTesticular Leydig cell tumors, prostate adenomas, ovarian sex cord stromal tumors.Probable Human Carcinogen (Group B2), later revised to Possible Human Carcinogen (Group C) by US EPA.[12]
ProcymidoneRat, MouseLiver tumors in mice, testicular tumors in rats.Probable Human Carcinogen (Group B2) by US EPA.[6][13][14][15][16]

Mechanism of Action: Androgen Receptor Antagonism

The primary mechanism of toxicity for both Vinclozolin M2 and procymidone is the competitive inhibition of the androgen receptor (AR). This prevents endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from binding to and activating the receptor, which is crucial for the normal development and function of male reproductive tissues.

cluster_0 Androgen Receptor Signaling cluster_1 Inhibition by this compound / Procymidone Testosterone Testosterone/ DHT AR Androgen Receptor (AR) Testosterone->AR Binds AR->AR HSP HSPs AR->HSP Dissociation ARE Androgen Response Element (ARE) AR->ARE Binds to DNA Gene Target Gene Transcription ARE->Gene Initiates Inhibitor This compound / Procymidone Inhibitor->AR Competitively Inhibits

Caption: Androgen receptor signaling and its inhibition by this compound and Procymidone.

Experimental Protocols

The toxicological evaluation of these compounds relies on standardized in vivo assays. The following are summaries of key experimental protocols.

Prenatal Developmental Toxicity Study (OECD Guideline 414)

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[17][18][19][20]

  • Animal Model: Typically pregnant rats or rabbits.

  • Dosing: The test substance is administered to pregnant females daily, usually from implantation to the day before caesarean section. For both vinclozolin and procymidone, oral gavage is a common route.[1][3]

  • Endpoints Evaluated:

    • Maternal: Clinical observations, body weight, food consumption, and post-mortem examination.

    • Fetal: Number of implantations, resorptions, live and dead fetuses, fetal body weight, and external, visceral, and skeletal abnormalities.

  • Logical Workflow:

start Pregnant Dams dosing Daily Dosing (Implantation to near term) start->dosing observation Maternal Observation (Clinical signs, weight) dosing->observation necropsy Caesarean Section (Day before parturition) observation->necropsy uterine Uterine Examination (Implantations, resorptions) necropsy->uterine fetal Fetal Examination (Weight, external, visceral, skeletal abnormalities) necropsy->fetal end Data Analysis uterine->end fetal->end

Caption: Workflow for a prenatal developmental toxicity study (OECD 414).

Hershberger Bioassay (OECD Guideline 441)

This short-term in vivo screening assay is used to identify substances with androgenic or anti-androgenic activity.[21][22][23][24]

  • Animal Model: Castrated peripubertal male rats.

  • Dosing: The test substance is administered for 10 consecutive days. For anti-androgenicity testing, it is co-administered with a reference androgen agonist (e.g., testosterone propionate).

  • Endpoints Evaluated: The weights of five androgen-dependent tissues are measured:

    • Ventral prostate

    • Seminal vesicles (plus coagulating glands)

    • Levator ani-bulbocavernosus muscle

    • Cowper's glands

    • Glans penis

  • Interpretation: A statistically significant decrease in the weight of at least two of these tissues in the presence of the reference androgen indicates anti-androgenic activity.

  • Experimental Workflow:

start Castrated Male Rats dosing 10-day Dosing (Test substance +/- Androgen) start->dosing necropsy Necropsy dosing->necropsy dissection Dissection of 5 Androgen- Dependent Tissues necropsy->dissection weighing Tissue Weighing dissection->weighing end Statistical Analysis weighing->end

Caption: Workflow for the Hershberger bioassay (OECD 441).

Comparative Toxicological Discussion

Developmental and Reproductive Toxicity

Both vinclozolin and procymidone are potent developmental and reproductive toxicants in male rats, with their effects stemming from their anti-androgenic activity. Perinatal exposure to vinclozolin leads to a range of malformations in male offspring, including hypospadias, cleft phallus, ectopic testes, and atrophic seminal vesicles and prostate glands.[2] Similarly, procymidone induces abnormalities in the external genitalia of male rat offspring.[6]

A comparative study suggests that vinclozolin is slightly more potent in inducing these malformations than procymidone.[20] Both compounds have been shown to reduce the weight of androgen-dependent tissues and alter hormone levels, such as increasing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) due to the disruption of the negative feedback loop.[20][25][26]

Species Differences in Metabolism and Toxicity

A crucial aspect of procymidone's toxicology is the significant species difference in its metabolism. Rats are more susceptible to its developmental toxicity than rabbits and monkeys.[27][28] This is attributed to differences in the metabolism and excretion of a key hydroxylated metabolite, which has anti-androgenic activity. In rats, this metabolite has a longer half-life in the plasma compared to other species.[27][28] Studies suggest that the metabolic and excretion profiles of procymidone in humans are more similar to those of monkeys and rabbits, indicating a potentially lower developmental toxicity risk for humans compared to what is observed in rats.[27][28]

For vinclozolin, its toxicity is dependent on its metabolism to M1 and M2.[2][3] These metabolites are more potent androgen receptor antagonists than the parent compound.[2]

Carcinogenicity

Both fungicides have raised concerns regarding their carcinogenic potential. Vinclozolin has been associated with testicular Leydig cell tumors, prostate adenomas, and ovarian tumors in rats.[12] The US EPA has classified vinclozolin as a probable human carcinogen (Group B2), although this was later revised to a possible human carcinogen (Group C).[12] Procymidone has been shown to induce liver tumors in mice and testicular tumors in rats, leading to its classification as a probable human carcinogen (Group B2) by the US EPA.[6][13][14][15][16]

Conclusion

This compound and procymidone share a common mechanism of in vivo toxicity through androgen receptor antagonism, leading to a similar spectrum of developmental and reproductive effects in male laboratory animals. While vinclozolin appears to be slightly more potent in inducing malformations, the toxicokinetics of procymidone show significant species differences, suggesting a potentially lower risk for humans than indicated by rat studies. Both compounds have been identified as probable or possible human carcinogens based on animal studies. This comparative guide highlights the critical toxicological endpoints and provides the foundational data and methodologies for informed risk assessment and further research into the effects of these endocrine-disrupting chemicals.

References

Unveiling the Anti-Androgenic Impact on Prostate Weight: A Comparative Analysis of Vinclozolin M2's Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the effects of Vinclozolin's active metabolite, M2, on prostate weight against other anti-androgenic compounds. The following sections detail quantitative data, experimental methodologies, and the underlying biological pathways.

The fungicide Vinclozolin (B1683831) is recognized for its anti-androgenic properties, which are primarily mediated by its metabolites, M1 and M2.[1][2] Of these, M2 is a significantly more potent inhibitor of the androgen receptor (AR).[1] This guide focuses on the effects of Vinclozolin, acting through its metabolite M2, on prostate weight, a key indicator of anti-androgenic activity. The data presented here is benchmarked against other known anti-androgens, including the pharmaceutical agent flutamide (B1673489) and the fungicide procymidone (B1679156).

Quantitative Comparison of Prostate Weight Reduction

The following table summarizes the dose-dependent effects of Vinclozolin and its comparative compounds on ventral prostate weight in rat models. The data is extracted from studies utilizing the Hershberger assay, a standardized method for assessing androgenic and anti-androgenic properties of chemicals.[3][4][5][6][7]

CompoundDose (mg/kg/day)Animal ModelDurationProstate Weight Change (% of Control)Reference
Vinclozolin 25Castrated, testosterone-supplemented Sprague-Dawley rats10 daysNot specified, but significant decrease[8]
50Castrated, testosterone-supplemented Sprague-Dawley rats10 days66%[8]
100Castrated, testosterone-supplemented Sprague-Dawley rats10 days51%[8]
200Castrated, testosterone-implanted rats4 daysSignificant decline (p < 0.01)[9]
Flutamide 1Castrated, testosterone-supplemented Sprague-Dawley rats10 daysSignificant inhibition[8]
5Castrated, testosterone-supplemented Sprague-Dawley rats10 daysSignificant inhibition[8]
10Castrated, testosterone-supplemented Sprague-Dawley rats10 daysSignificant inhibition[8]
20Castrated, testosterone-supplemented Sprague-Dawley rats10 daysSignificant inhibition[8]
100Castrated, testosterone-implanted rats4 daysSignificant decline (p < 0.01)[9]
Procymidone 25Castrated, testosterone-supplemented Sprague-Dawley rats10 daysSignificant decrease[8]
50Castrated, testosterone-supplemented Sprague-Dawley rats10 daysMore pronounced decrease than Vinclozolin[8]
100Castrated, testosterone-supplemented Sprague-Dawley rats10 daysMore pronounced decrease than Vinclozolin[8]

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the OECD Hershberger Bioassay. This assay is a standardized in vivo short-term screening test to evaluate a chemical's potential to elicit androgenic or anti-androgenic activities.[3][5][6]

Hershberger Bioassay for Anti-Androgenic Effects

Objective: To assess the ability of a test substance to inhibit the action of a potent androgen on androgen-dependent tissues.

Animal Model:

  • Species: Rat (typically Sprague-Dawley strain)

  • Sex: Male

  • Age: Castrated at 6 weeks of age.[8]

Experimental Groups:

  • Control Group: Castrated rats treated with a vehicle (e.g., corn oil) and a reference androgen agonist (e.g., testosterone (B1683101) propionate).

  • Test Substance Groups: Castrated rats treated with the reference androgen agonist and varying doses of the test substance (e.g., Vinclozolin, Flutamide, Procymidone).

  • Positive Control: Castrated rats treated with the reference androgen agonist and a known anti-androgen (e.g., flutamide).[9]

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions.

  • Castration: Male rats are surgically castrated to remove the endogenous source of androgens.

  • Dosing:

    • A reference androgen, typically testosterone propionate (B1217596) (TP), is administered subcutaneously daily for 10 consecutive days at a dose sufficient to stimulate the growth of androgen-dependent tissues (e.g., 0.4 mg/kg/day).[8]

    • The test substance is administered concurrently, usually by oral gavage, for the same 10-day period.[8]

  • Necropsy and Organ Weight Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The ventral prostate is carefully dissected and weighed.[5]

  • Data Analysis: The weights of the ventral prostate in the test substance groups are compared to the control group. A statistically significant decrease in prostate weight indicates anti-androgenic activity.

Visualizing the Mechanism and Workflow

To better understand the biological processes and experimental design, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Androgen Signaling Pathway cluster_1 Mechanism of Vinclozolin M2 Testosterone Testosterone DHT 5α-Dihydro- testosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR ARE Androgen Response Element (ARE) AR->ARE Gene_Expression Gene Expression (Prostate Growth) ARE->Gene_Expression Vinclozolin_M2 This compound Vinclozolin_M2->AR Antagonist (Blocks Binding)

Fig. 1: Androgen signaling and this compound's mechanism.

G cluster_workflow Experimental Workflow: Hershberger Assay start Start: Castrated Male Rats dosing Daily Dosing (10 days): - Testosterone Propionate - Test Compound start->dosing necropsy Necropsy (Day 11) dosing->necropsy weighing Prostate Dissection & Weighing necropsy->weighing analysis Data Analysis: Compare Prostate Weights weighing->analysis

Fig. 2: Workflow of the Hershberger bioassay.

Discussion

The presented data clearly demonstrates that Vinclozolin, through its active metabolite M2, exhibits significant anti-androgenic activity, leading to a dose-dependent reduction in prostate weight in rat models.[8][9] When compared to other anti-androgenic compounds, the potency of Vinclozolin is evident. The study by Kang et al. (2004) suggests that procymidone may be a more potent androgen receptor antagonist than vinclozolin at the same dose levels, as it induced a more pronounced decrease in ventral prostate weight.[8] Flutamide, a well-established anti-androgen, also shows a robust inhibitory effect on prostate weight, serving as a reliable positive control in these assays.[8][9]

The mechanism underlying these effects is the competitive antagonism of the androgen receptor by this compound.[1] By binding to the AR, M2 prevents the binding of endogenous androgens like dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling cascade that leads to the expression of genes responsible for prostate growth and maintenance. This mode of action is shared by other non-steroidal anti-androgens like flutamide and procymidone.

References

A Comparative Analysis of the In Vitro and In Vivo Potency of Vinclozolin M2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo anti-androgenic potency of Vinclozolin M2, a primary metabolite of the dicarboximide fungicide Vinclozolin. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures to offer a thorough understanding of M2's activity.

Executive Summary

Vinclozolin, a known endocrine disruptor, exerts its anti-androgenic effects primarily through its metabolites, M1 and M2.[1][2] Of these, M2 is the more potent antagonist of the androgen receptor (AR). This guide delves into the specifics of M2's potency as determined by both laboratory-based cellular assays (in vitro) and studies conducted in living organisms (in vivo). While in vitro assays provide a direct measure of a compound's interaction with its molecular target, in vivo studies offer a more holistic view of its physiological effects, taking into account metabolic processes and systemic responses.

Data Presentation: Quantitative Comparison of Potency

The following tables summarize the key quantitative data on the in vitro and in vivo potency of Vinclozolin and its metabolites.

Table 1: In Vitro Potency of Vinclozolin and its Metabolites

CompoundAssay TypeParameterValueReference
VinclozolinAndrogen Receptor BindingKᵢ> 700 µM[1]
Vinclozolin M1Androgen Receptor BindingKᵢ92 µM[1]
This compound Androgen Receptor Binding Kᵢ 9.7 µM [1]
VinclozolinAndrogen Receptor TransactivationIC₅₀0.1 µM[3]
Procymidone (for comparison)Androgen Receptor TransactivationIC₅₀0.6 µM[3]

Table 2: In Vivo Potency of Vinclozolin (administered orally to rats)

Dose (mg/kg/day)Duration of ExposureObserved Effects in Male OffspringReference
3.125Gestational Day 14 - Postnatal Day 3Reduced anogenital distance, increased incidence of areolas[4]
10Postnatal Days 23 - 55/57Delayed preputial separation, reduced androgen-sensitive organ weights[5]
20Pre- and PostnatalIncreased incidence of nipple/areolae[2][6]
100Gestational Day 14 - Postnatal Day 3Hypospadias, cleft phallus, ectopic testes, atrophic seminal vesicles and prostate[1]
100Gestational Days 8 - 14Increased apoptotic germ cells in testes, reduced sperm motility in adulthood[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering researchers the necessary information to replicate or build upon these studies.

In Vitro Assays

1. Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

  • Preparation of Rat Prostate Cytosol:

    • Prostates are collected from adult male rats and homogenized in an ice-cold TEDG buffer (Tris-HCl, EDTA, DTT, and glycerol).

    • The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol), which contains the AR, is collected.

  • Assay Procedure:

    • A constant concentration of a radiolabeled androgen, such as [³H]-R1881, is incubated with the rat prostate cytosol.

    • Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radiolabeled androgen for binding to the AR.

    • After an overnight incubation on ice, the bound and free radioligand are separated using a hydroxyapatite (B223615) (HAP) slurry.

    • The radioactivity of the bound ligand is measured using a scintillation counter.

  • Data Analysis:

    • The data are used to generate a competition curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

2. Luciferase Reporter Gene Assay for AR Transactivation

This assay measures the ability of a compound to inhibit androgen-induced gene expression mediated by the AR.

  • Cell Culture and Transfection:

    • A suitable mammalian cell line (e.g., PC3 human prostate cancer cells) is cultured in an appropriate medium.

    • The cells are transiently transfected with two plasmids: one expressing the human androgen receptor (AR) and another containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., PSA promoter).

  • Assay Procedure:

    • The transfected cells are treated with a known androgen (e.g., dihydrotestosterone, DHT) to induce luciferase expression.

    • Concurrently, the cells are treated with various concentrations of the test compound (e.g., this compound).

    • After a 24-hour incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis:

    • The luciferase activity in the presence of the test compound is compared to the activity in the presence of the androgen alone.

    • The IC₅₀ value, representing the concentration of the test compound that causes a 50% reduction in androgen-induced luciferase activity, is determined.

In Vivo Assay

1. Rat Hershberger Assay

This assay is a short-term in vivo screening method to detect substances with androgenic or anti-androgenic activity.

  • Animal Model and Dosing:

    • Peripubertal male rats are castrated to remove the endogenous source of androgens.

    • After a recovery period, the rats are treated daily for 10 consecutive days with the test substance (e.g., Vinclozolin) administered by oral gavage or subcutaneous injection.

    • For testing anti-androgenic activity, the test substance is co-administered with a reference androgen like testosterone (B1683101) propionate (B1217596) (TP).

  • Endpoint Measurement:

    • Approximately 24 hours after the last dose, the animals are euthanized.

    • The weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

    • Anogenital distance (AGD), the distance from the base of the genital papilla to the anal opening, is also measured, often at the beginning and end of the study.

  • Data Analysis:

    • The organ weights of the treated groups are compared to those of the control group (vehicle or TP alone) using statistical methods such as ANOVA followed by post-hoc tests.

    • A statistically significant decrease in the weights of at least two of the five androgen-dependent tissues in the presence of the test substance and TP, compared to TP alone, indicates anti-androgenic activity.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

cluster_0 Androgen Receptor Signaling Pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP Inactive AR-HSP Complex Active_AR Active AR Dimer AR->Active_AR Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) in DNA Active_AR->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates M2 This compound M2->AR Competitively Binds (Antagonist)

Caption: Androgen Receptor Signaling and Inhibition by this compound.

cluster_1 In Vitro AR Competitive Binding Assay Workflow prep Prepare Rat Prostate Cytosol incubate Incubate Cytosol with [³H]-Androgen & Test Compound prep->incubate separate Separate Bound and Free Ligand (HAP) incubate->separate measure Measure Radioactivity separate->measure analyze Analyze Data (IC₅₀, Kᵢ) measure->analyze

Caption: Workflow for the In Vitro Androgen Receptor Competitive Binding Assay.

cluster_2 In Vivo Hershberger Assay Workflow castrate Castrate Peripubertal Male Rats dose Daily Dosing (10 days) with Test Compound +/- TP castrate->dose necropsy Necropsy 24h after Last Dose dose->necropsy weigh Measure Androgen-Dependent Organ Weights & AGD necropsy->weigh analyze Statistical Analysis weigh->analyze

Caption: Workflow for the In Vivo Hershberger Assay.

References

LH and FSH as Biomarkers for the Endocrine-Disrupting Effects of Vinclozolin Metabolite M2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the utility of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) as biomarkers for the endocrine-disrupting effects of M2, a primary metabolite of the fungicide Vinclozolin (B1683831). The content is supported by experimental data and detailed methodologies to assist in the design and interpretation of toxicological and pharmacological studies.

Introduction

Vinclozolin, a dicarboximide fungicide, undergoes metabolic transformation in mammals to produce several metabolites, with 2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid (M1) and 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2) being the most prominent.[1] Both M1 and M2 have been identified as potent antagonists of the androgen receptor (AR).[1] Notably, the M2 metabolite exhibits a significantly higher binding affinity for the AR compared to M1 and the parent compound, Vinclozolin.[1] This antiandrogenic activity is the primary mechanism through which Vinclozolin and its metabolites disrupt the endocrine system.

The Hypothalamic-Pituitary-Gonadal (HPG) axis is a critical regulatory system for reproductive function. The hypothalamus secretes Gonadotropin-Releasing Hormone (GnRH), which stimulates the anterior pituitary to release LH and FSH. These gonadotropins, in turn, act on the gonads to stimulate sex hormone production (e.g., testosterone) and gametogenesis. Testosterone (B1683101) exerts negative feedback on the hypothalamus and pituitary, thereby regulating LH and FSH secretion.

By blocking the androgen receptor, Vinclozolin's metabolite M2 disrupts this negative feedback loop. The reduced androgen signaling is interpreted by the hypothalamus and pituitary as a low testosterone state, leading to a compensatory increase in the secretion of LH and FSH. Therefore, elevated serum levels of LH and FSH can serve as sensitive biomarkers for the antiandrogenic effects of substances like Vinclozolin M2.

Quantitative Data on Vinclozolin's Effects on LH and FSH

While in vivo studies specifically isolating the effects of the M2 metabolite on LH and FSH are limited, extensive research on the parent compound, Vinclozolin, provides valuable insights into the downstream effects of its antiandrogenic metabolites. The observed increases in LH and FSH following Vinclozolin administration are attributed to the potent AR antagonism by M1 and M2.[2][3]

The following table summarizes quantitative data from studies investigating the effects of Vinclozolin on serum LH and FSH levels in male rats.

Compound Experimental Model Dosage Duration of Exposure Observed Change in LH Levels Observed Change in FSH Levels Reference
VinclozolinCastrated, testosterone-treated male rats100 mg/kg/day7 daysSignificantly increasedSignificantly increased[2]
VinclozolinPeripubertal male rats30 and 100 mg/kg/day30 daysSignificantly increased at all dosage levelsNot significantly affected[2]
VinclozolinAdult male rats150 mg/kg/day5 daysSignificantly increasedNot significantly affected[4][5]

Note: The studies cited primarily administered the parent compound, Vinclozolin. The observed effects on LH and FSH are understood to be mediated by its antiandrogenic metabolites, M1 and M2.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach, the following diagrams are provided.

HPG_Axis_Disruption Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  GnRH (+) Testes Testes Pituitary->Testes  LH / FSH (+) LH LH FSH FSH Testosterone Testosterone Testes->Testosterone  Production AndrogenReceptor Androgen Receptor Testosterone->AndrogenReceptor Binds to AndrogenReceptor->Hypothalamus  Negative Feedback (-) AndrogenReceptor->Pituitary  Negative Feedback (-) VinclozolinM2 This compound VinclozolinM2->AndrogenReceptor  Blocks

Caption: Disruption of the HPG axis by this compound.

Experimental_Workflow AnimalAcclimation Animal Acclimation (e.g., Male Rats) Dosing Dosing Regimen (Vehicle Control vs. Vinclozolin/M2) AnimalAcclimation->Dosing BloodCollection Blood Collection (e.g., Cardiac Puncture) Dosing->BloodCollection SerumSeparation Serum Separation (Centrifugation) BloodCollection->SerumSeparation HormoneAssay Hormone Assay (ELISA or RIA for LH & FSH) SerumSeparation->HormoneAssay DataAnalysis Data Analysis (Statistical Comparison) HormoneAssay->DataAnalysis

Caption: Experimental workflow for assessing this compound effects.

Experimental Protocols

The following are generalized protocols for key experiments involved in assessing the effects of this compound on LH and FSH levels in a rat model.

Animal Handling and Dosing Protocol
  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Acclimation: Animals should be acclimated for at least one week prior to the experiment under controlled conditions (12:12 h light-dark cycle, 22 ± 2°C, food and water ad libitum).

  • Grouping: Animals are randomly assigned to control and treatment groups. A minimum of 8-10 animals per group is recommended for statistical power.

  • Dosing Solution Preparation: Vinclozolin or its metabolite M2 is typically dissolved in a suitable vehicle such as corn oil or a 0.5% methylcellulose (B11928114) solution. The control group receives the vehicle only.

  • Administration: The test compound is administered daily via oral gavage for the specified duration of the study (e.g., 5 to 30 days). Doses are calculated based on the most recent body weight.

Serum Collection and Preparation Protocol
  • Anesthesia: At the end of the dosing period, animals are anesthetized using an appropriate method (e.g., isoflurane (B1672236) inhalation or CO2 asphyxiation followed by a secondary method).

  • Blood Collection: Blood is collected via cardiac puncture using a sterile syringe and needle.

  • Clotting: The collected blood is transferred to serum separator tubes and allowed to clot at room temperature for 30-60 minutes or overnight at 4°C.

  • Centrifugation: The tubes are then centrifuged at 1000-2000 x g for 15-20 minutes at 4°C.[6]

  • Serum Aspiration: The resulting supernatant (serum) is carefully aspirated without disturbing the cell pellet.

  • Storage: Serum samples are aliquoted and stored at -80°C until analysis to prevent degradation of the hormones. Avoid repeated freeze-thaw cycles.[7]

Rat LH and FSH Immunoassay Protocol (Generalized ELISA)

This protocol is a general guideline. Specific instructions from the commercial ELISA kit manufacturer should be followed.

  • Reagent Preparation: All reagents, including standards, wash buffer, and detection antibodies, are brought to room temperature before use.[8]

  • Standard Curve Preparation: A standard curve is prepared by performing serial dilutions of the provided hormone standard to cover the expected physiological range.[8]

  • Plate Loading: 50-100 µL of standards, control serum, and unknown samples are added to the appropriate wells of the antibody-pre-coated microplate. Each sample should be run in duplicate or triplicate.

  • Incubation: The plate is incubated, typically for 1-2 hours at 37°C, to allow the hormone to bind to the immobilized antibody.

  • Washing: The plate is washed multiple times with the provided wash buffer to remove any unbound substances.

  • Detection Antibody: A biotinylated detection antibody specific for the target hormone (LH or FSH) is added to each well and incubated.

  • Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. The plate is incubated again.

  • Substrate Addition: After another wash step, a chromogenic substrate (e.g., TMB) is added to each well. The HRP enzyme catalyzes a color change.

  • Reaction Stoppage: The enzymatic reaction is stopped by the addition of a stop solution (e.g., dilute sulfuric acid).

  • Data Acquisition: The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Calculation: The concentration of LH or FSH in the samples is determined by interpolating their optical density values against the standard curve.

Conclusion

LH and FSH are reliable and sensitive biomarkers for the antiandrogenic effects of Vinclozolin's active metabolite, M2. The mechanism of action, involving the disruption of the HPG axis's negative feedback loop, is well-established. While direct in vivo data for M2 is not as prevalent as for the parent compound, the documented increases in LH and FSH following Vinclozolin exposure provide strong evidence of this endocrine disruption. The provided experimental protocols offer a framework for researchers to design and conduct studies to further investigate the effects of this compound and other potential endocrine-disrupting compounds. The use of standardized and validated immunoassays is crucial for obtaining accurate and reproducible results.

References

Vinclozolin M2's Impact on TRPM-2 Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the validation of Transient Receptor Potential Cation Channel Subfamily M Member 2 (TRPM-2) gene expression changes induced by Vinclozolin (B1683831) M2, a primary metabolite of the fungicide Vinclozolin. The focus is on its performance as an anti-androgen compared to other alternatives, supported by available experimental data.

Executive Summary

Vinclozolin and its metabolites, particularly M2, are recognized as potent antagonists of the androgen receptor (AR). This antagonistic activity disrupts the normal androgen signaling pathway, leading to altered expression of androgen-regulated genes. One such gene is TRPM-2, which is known to be repressed by androgens. Consequently, the anti-androgenic action of Vinclozolin M2 results in a discernible increase in TRPM-2 mRNA expression. Experimental evidence, primarily from in vivo studies in rats, confirms this effect and positions this compound as a significant modulator of androgen-dependent gene expression, comparable in action to the well-established anti-androgen, flutamide (B1673489).

Comparative Analysis of TRPM-2 Induction

Table 1: Qualitative Comparison of Anti-Androgenic Effects on TRPM-2 Expression

CompoundTargetEffect on TRPM-2 mRNASupporting Evidence
Vinclozolin Androgen ReceptorInductionDensitometry scans of Northern blots in vivo (rats)[1]
This compound Androgen ReceptorPotent Antagonist, Implied InductionIn vitro studies show M2 is a more potent AR inhibitor than M1 and slightly less potent than hydroxyflutamide[2]
Flutamide Androgen ReceptorInductionDensitometry scans of Northern blots in vivo (rats)[1]
p,p'-DDE Androgen ReceptorInductionDensitometry scans of Northern blots in vivo (rats)[1]

It is crucial to note that the in vivo anti-androgenic effects of Vinclozolin are primarily attributed to its metabolites, M1 and M2, with M2 being the more potent inhibitor of androgen receptor binding.[2][3]

Experimental Protocols

The validation of TRPM-2 gene expression changes by this compound and its comparison with other anti-androgens typically involves the following key experimental methodologies.

In Vivo Animal Model
  • Animal Model: Castrated male Sprague-Dawley rats are commonly used.

  • Hormone Replacement: Testosterone-filled silastic capsules are implanted subcutaneously to maintain physiological androgen levels.

  • Treatment: Animals are treated by gavage with the test compounds (e.g., Vinclozolin, flutamide) or a vehicle control (e.g., corn oil) for a specified period (e.g., 4 days).

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and target tissues, such as the ventral prostate, are collected for RNA analysis.

Northern Blot Analysis for TRPM-2 mRNA
  • RNA Isolation: Total RNA is extracted from the collected prostate tissue using standard methods (e.g., guanidinium (B1211019) thiocyanate-phenol-chloroform extraction).

  • Gel Electrophoresis: A specific amount of total RNA (e.g., 20 µg) is denatured and separated by size on a formaldehyde-agarose gel.

  • Transfer: The separated RNA is transferred from the gel to a nylon membrane.

  • Hybridization: The membrane is hybridized with a radiolabeled cDNA probe specific for TRPM-2.

  • Washing: The membrane is washed under stringent conditions to remove non-specifically bound probe.

  • Detection: The hybridized probe is detected by autoradiography.

  • Quantification: The intensity of the bands corresponding to TRPM-2 mRNA is quantified using densitometry. The results are typically normalized to a housekeeping gene (e.g., GAPDH) to account for variations in RNA loading.

Visualizing the Mechanism and Workflow

To better understand the molecular interactions and the experimental process, the following diagrams are provided.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT 5α-Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound & Inactive AR_dimer AR-AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Vinclozolin_M2 This compound Vinclozolin_M2->AR Competitively Binds (Antagonist) Vinclozolin_M2->AR_dimer Prevents Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription_Induced Transcription Induced TRPM2_Gene TRPM-2 Gene ARE->TRPM2_Gene Represses ARE->Transcription_Induced Activates other androgen-induced genes Transcription_Repressed Transcription Repressed TRPM2_Gene->Transcription_Repressed

Figure 1: Mechanism of this compound's anti-androgenic action.

Experimental_Workflow cluster_animal_model In Vivo Model cluster_molecular_analysis Molecular Analysis cluster_outcome Outcome Animal_Prep Castrated Rats + Testosterone Implants Treatment Gavage with this compound or Vehicle Control Animal_Prep->Treatment Tissue_Harvest Prostate Tissue Collection Treatment->Tissue_Harvest RNA_Extraction Total RNA Extraction Tissue_Harvest->RNA_Extraction Northern_Blot Northern Blot Analysis (TRPM-2 Probe) RNA_Extraction->Northern_Blot Data_Analysis Densitometry & Quantification Northern_Blot->Data_Analysis Result Validation of TRPM-2 Expression Change Data_Analysis->Result

Figure 2: Experimental workflow for validating TRPM-2 expression.

Conclusion

The available evidence strongly supports the validation of TRPM-2 gene expression as a biomarker for the anti-androgenic activity of compounds like this compound. By competitively inhibiting the androgen receptor, this compound effectively derepresses TRPM-2 gene expression. While existing studies qualitatively equate its effect to that of flutamide, further research providing detailed quantitative comparisons would be highly beneficial for the precise characterization of its potency relative to other anti-androgens. The experimental protocols and workflows outlined here provide a robust framework for conducting such comparative studies, which are essential for researchers, scientists, and professionals in the field of drug development and toxicology.

References

A Comparative Analysis of Vinclozolin M2 and Other Dicarboximides: Fungicidal Efficacy and Endocrine Disrupting Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the dicarboximide fungicide metabolite Vinclozolin M2 and other prominent dicarboximides, including Iprodione and Procymidone. The focus is on their dual roles as agricultural fungicides and as endocrine-disrupting chemicals, specifically their antiandrogenic properties. This document synthesizes experimental data to offer a clear comparison of their biological activities, supported by detailed experimental protocols and visual representations of the underlying molecular pathways.

Introduction to Dicarboximides

Dicarboximide fungicides, a class of agricultural chemicals, have been widely used to control a variety of fungal diseases in crops. This family includes well-known compounds such as Vinclozolin, Iprodione, and Procymidone.[1] Their primary mode of action as fungicides involves the disruption of fungal cell signaling pathways.[2][3] However, significant research has highlighted their unintended effects on the endocrine systems of non-target organisms, including mammals.[1] Vinclozolin, in particular, is metabolized into more active compounds, M1 and M2, which have been shown to be potent antagonists of the androgen receptor (AR).[4][5][6] This guide will delve into a comparative analysis of the fungicidal and antiandrogenic activities of these compounds.

Comparative Fungicidal Efficacy

The primary agricultural application of dicarboximides is the control of fungal pathogens such as Botrytis cinerea, the causative agent of gray mold. The efficacy of these fungicides is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of fungal growth.

A comparative study on the fungicidal activity of Iprodione, Vinclozolin, and Procymidone against Botrytis cinerea revealed that all three compounds exhibited similar inhibitory effects on mycelial growth, with IC50 values of approximately 2 µM for each.[7] Another study provided specific EC50 values for Iprodione and Procymidone against Botrytis cinerea, further enabling a direct comparison of their potency.[8]

Table 1: Comparative Fungicidal Activity against Botrytis cinerea

CompoundIC50 (µM)[7]EC50 (µg/mL)[8]
Iprodione~2> 1.0 (for resistant isolates)
Vinclozolin~2Not Available
Procymidone~2> 1.0 (for resistant isolates)

Note: The EC50 values from the second study were for isolates with some level of resistance. Sensitive isolates would be expected to have lower EC50 values.

Comparative Antiandrogenic Activity

A significant concern for researchers and drug development professionals is the endocrine-disrupting potential of dicarboximides, particularly their ability to act as antagonists to the androgen receptor. This antiandrogenic activity can interfere with male reproductive development and function.[1][9] The binding affinity of these compounds to the AR is a key indicator of their potential for endocrine disruption.

Vinclozolin itself is a weak AR antagonist; however, its metabolites, M1 and M2, are significantly more potent.[4][5][6] Comparative studies have determined the inhibitory constant (Ki) for these metabolites, providing a quantitative measure of their binding affinity. Furthermore, computational studies using molecular docking have provided comparative binding scores for Vinclozolin, Iprodione, and Procymidone to the human androgen receptor, offering insights into their relative potential for endocrine disruption.

Table 2: Comparative Antiandrogenic Activity - Androgen Receptor Binding

CompoundKi (µM)[5]Computational Docking Score (kcal/mol)[10]
Vinclozolin> 700-9.61 (R), -9.87 (S)
Vinclozolin M192Not Available
This compound9.7Not Available
IprodioneNot Available-11.35
ProcymidoneNot Available-9.27

Note: A lower Ki value indicates a higher binding affinity. A more negative docking score indicates a stronger predicted binding affinity.

Signaling Pathways

Fungicidal Mechanism of Action: Disruption of Osmotic Signaling

Dicarboximide fungicides exert their antifungal effects by targeting a key signaling pathway involved in the fungal response to osmotic stress. This pathway is regulated by a two-component histidine kinase.[2][3] Disruption of this pathway leads to an inability of the fungus to regulate its internal turgor pressure, ultimately resulting in cell death.

G Dicarboximide Dicarboximide Histidine Kinase Histidine Kinase Dicarboximide->Histidine Kinase Inhibition MAP Kinase Cascade MAP Kinase Cascade Histidine Kinase->MAP Kinase Cascade Activation Osmotic Stress Response Osmotic Stress Response MAP Kinase Cascade->Osmotic Stress Response Regulation Fungal Cell Death Fungal Cell Death Osmotic Stress Response->Fungal Cell Death Failure leads to

Caption: Dicarboximide Fungicidal Pathway.

Endocrine Disruption Mechanism: Androgen Receptor Antagonism

The antiandrogenic activity of this compound and other dicarboximides stems from their ability to competitively bind to the androgen receptor (AR). This binding prevents the natural ligand, dihydrotestosterone (B1667394) (DHT), from activating the receptor, thereby inhibiting the transcription of androgen-responsive genes that are crucial for male sexual development and function.

G cluster_0 Normal Androgen Signaling cluster_1 Dicarboximide Interference DHT DHT AR_inactive Androgen Receptor (Inactive) DHT->AR_inactive Binds and Activates AR_active Androgen Receptor (Active) AR_inactive->AR_active Gene_Transcription Androgen-Responsive Gene Transcription AR_active->Gene_Transcription Vinclozolin_M2 This compound / Other Dicarboximides AR_inactive2 Androgen Receptor (Inactive) Vinclozolin_M2->AR_inactive2 Competitive Binding AR_blocked Androgen Receptor (Blocked) AR_inactive2->AR_blocked No_Transcription Inhibition of Gene Transcription AR_blocked->No_Transcription

Caption: Androgen Receptor Antagonism by Dicarboximides.

Experimental Protocols

Protocol for Mycelial Growth Inhibition Assay

This protocol is used to determine the EC50 value of a fungicide against a specific fungal pathogen.

Materials:

  • Fungicide stock solution (in an appropriate solvent, e.g., DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (9 cm diameter)

  • Actively growing culture of the target fungus (e.g., Botrytis cinerea)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a series of dilutions of the fungicide stock solution.

  • Add the appropriate volume of each fungicide dilution to molten PDA to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a 5 mm plug from the edge of an actively growing fungal culture.

  • Place the fungal plug, mycelium side down, in the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate has reached a significant size.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.[4][11]

Protocol for Androgen Receptor Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (as a source of androgen receptors)

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a series of tubes, add a fixed concentration of radiolabeled androgen and varying concentrations of the test compound. Include control tubes with only the radiolabeled androgen (total binding) and tubes with the radiolabeled androgen and a high concentration of a known non-radiolabeled androgen (non-specific binding).

  • Add the rat prostate cytosol to each tube and incubate to allow for binding to reach equilibrium.

  • To separate the receptor-bound from the free radiolabeled androgen, add HAP slurry to each tube, incubate, and then centrifuge. The HAP will bind the receptor-ligand complexes.

  • Wash the HAP pellets to remove any unbound radiolabeled androgen.

  • Resuspend the pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radiolabeled androgen.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[5][12][13][14][15]

G cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Separation & Measurement cluster_3 Data Analysis Serial Dilutions Prepare Serial Dilutions of Test Compound Incubation Incubate Radioligand, Test Compound, and Receptor Source Serial Dilutions->Incubation Radioligand Prep Prepare Radiolabeled Androgen Solution Radioligand Prep->Incubation Cytosol Prep Prepare Androgen Receptor Source (e.g., Prostate Cytosol) Cytosol Prep->Incubation Separation Separate Bound from Free Ligand (e.g., HAP Assay) Incubation->Separation Measurement Measure Radioactivity Separation->Measurement IC50 Determination Determine IC50 Measurement->IC50 Determination Ki Calculation Calculate Ki IC50 Determination->Ki Calculation

Caption: Androgen Receptor Competitive Binding Assay Workflow.

Conclusion

This comparative guide highlights the dual nature of dicarboximide fungicides, showcasing their efficacy in controlling fungal pathogens like Botrytis cinerea while also underscoring their potential as endocrine disruptors. Vinclozolin's metabolite, M2, is a potent antiandrogen, and other dicarboximides like Iprodione and Procymidone also exhibit affinity for the androgen receptor. The provided data and protocols offer a valuable resource for researchers in the fields of agricultural science, toxicology, and drug development to objectively assess the performance and potential risks associated with these compounds. The continued study of these and other environmental contaminants is crucial for understanding their impact on biological systems and for the development of safer alternatives.

References

Safety Operating Guide

Proper Disposal of Vinclozolin M2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This document provides essential guidance on the proper disposal procedures for Vinclozolin M2, a dicarboximide fungicide metabolite, intended for researchers, scientists, and drug development professionals.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle its disposal with care due to its potential for long-lasting harmful effects on aquatic life.[1] Adherence to proper disposal protocols minimizes environmental contamination and ensures a safe laboratory environment.

Key Safety and Handling Information

Before disposal, it is essential to be aware of the fundamental safety and handling precautions for this compound.

PropertyInformationSource
GHS Classification Not classified as hazardous[2]
OSHA 2012 Hazard Communication Not considered hazardous[1]
Environmental Hazard Slightly hazardous for water; may cause long-lasting harmful effects to aquatic life. Do not allow to enter sewers or surface/ground water.[1][2]
Personal Protective Equipment (PPE) Wear safety glasses with side shields (or goggles), protective gloves, and protective clothing. If exposure limits are exceeded or irritation is experienced, use NIOSH/MSHA approved respiratory protection.[1]
In case of Spills Prevent further leakage or spillage if safe to do so. Ensure adequate ventilation.[1]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste generated in a laboratory setting. This protocol is based on general best practices for laboratory chemical waste management.

1. Waste Identification and Segregation:

  • Clearly label all containers with "this compound Waste" and include the approximate concentration and date.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can lead to dangerous chemical reactions.[3]

2. Waste Collection and Storage:

  • Collect all solid and liquid this compound waste in designated, leak-proof containers that are compatible with the chemical. The original container is often a good choice.[4]

  • Containers should be kept securely closed except when adding waste.[4][5]

  • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[6]

  • Ensure secondary containment is used to prevent the spread of material in case of a spill.[5]

3. Disposal of Empty Containers:

  • A container that held this compound should be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[4]

  • The rinsate from the triple-rinsing process must be collected and treated as hazardous waste.[7]

  • After triple-rinsing, deface or remove the original label from the container before disposing of it as regular laboratory glass or plastic waste, as per your institution's guidelines.[3][4]

4. Final Disposal:

  • Never dispose of this compound waste down the drain or in the regular trash. [4][5] Intentional evaporation of chemical waste is also prohibited.[4][5]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the collected this compound waste. They will ensure it is managed in a safe and environmentally sound manner, in compliance with all applicable federal, state, and local regulations.[6]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Vinclozolin_M2_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Final Disposal A Generate this compound Waste (Solid or Liquid) B Segregate and Label Waste Container 'this compound Waste' A->B C Collect Waste in a Compatible, Sealed Container B->C D Store in Designated Satellite Accumulation Area with Secondary Containment C->D E Is the original container empty? D->E Check Container Status J Is the waste container full or ready for disposal? D->J Check Disposal Need F Triple-Rinse Container with Appropriate Solvent E->F Yes I Continue to Collect Waste in the Same Container E->I No G Collect Rinsate as Hazardous Waste F->G H Deface Label and Dispose of Empty Container in Appropriate Lab Recycling F->H G->C Add to Waste I->D Return to Storage J->D Continue Storage K Contact Institutional EHS Office for Waste Pickup J->K Yes L EHS Manages Final Disposal in Accordance with Regulations K->L

References

Essential Safety and Logistical Information for Handling Vinclozolin M2

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial procedural guidance for the safe handling and disposal of Vinclozolin (B1683831) M2. Given the conflicting safety information available for Vinclozolin M2 and the known hazardous properties of its parent compound, Vinclozolin, a conservative approach to safety is strongly advised.

Summary of Safety Information

While some suppliers classify this compound as non-hazardous, its parent compound, Vinclozolin, is a known hazardous substance. Vinclozolin is metabolized into more potent androgen receptor antagonists, including M2.[1][2][3] Therefore, it is prudent to handle this compound with the same precautions as its hazardous parent compound.

Personal Protective Equipment (PPE)

Adherence to the following personal protective equipment guidelines is mandatory to ensure personnel safety.

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust have side shields.[4][5]
Chemical GogglesRecommended when there is a risk of splashing.[4]
Hand Protection Chemical-resistant glovesPVC or nitrile rubber gloves are recommended.[4] For prolonged or repeated contact, gloves with a high protection class (e.g., EN 374) should be used.[4]
Body Protection Protective ClothingWear a lab coat or coveralls.[5]
Respiratory Protection NIOSH/MSHA approved respiratorRequired if exposure limits are exceeded or if irritation is experienced. Use in a well-ventilated area is essential.[4][5]

Quantitative Data

No specific occupational exposure limits (OELs), such as Threshold Limit Values (TLVs) or Permissible Exposure Limits (PELs), have been established for this compound.[5] Similarly, the parent compound Vinclozolin also lacks an established TLV.[4]

Experimental Protocols

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Well-Ventilated Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure this compound Prepare Work Area->Weigh/Measure Proceed to handling Perform Experiment Perform Experimental Procedure Weigh/Measure->Perform Experiment Decontaminate Decontaminate Work Surfaces Perform Experiment->Decontaminate Experiment complete Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Workflow for safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

While some sources suggest that small quantities of this compound may be disposed of with household waste, the more prudent approach, given the hazardous nature of the parent compound, is to treat it as chemical waste.[6]

Key Disposal Steps:

  • Waste Collection: Collect all this compound waste, including empty containers and contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.

  • Consult Regulations: All waste must be handled in accordance with local, state, and federal regulations.[4]

  • Professional Disposal: Arrange for disposal through a licensed waste management authority or a certified chemical disposal company.[4] Methods may include burial in a licensed landfill or incineration.[4]

  • Container Decontamination: Puncture empty containers to prevent reuse before disposal.[4]

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal Plan for this compound Start Disposal Required Collect Waste Collect Waste in Labeled Container Start->Collect Waste Consult Regulations Consult Local, State, & Federal Regulations Collect Waste->Consult Regulations Contact Disposal Co Contact Licensed Waste Disposal Company Consult Regulations->Contact Disposal Co Dispose Dispose per Regulations Contact Disposal Co->Dispose

Caption: Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinclozolin M2
Reactant of Route 2
Reactant of Route 2
Vinclozolin M2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.